Product packaging for Genkwanin(Cat. No.:CAS No. 437-64-9)

Genkwanin

Número de catálogo: B190353
Número CAS: 437-64-9
Peso molecular: 284.26 g/mol
Clave InChI: JPMYFOBNRRGFNO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Genkwanin is a monomethoxyflavone that is apigenin in which the hydroxy group at position 7 is methylated. It has a role as a metabolite. It is a dihydroxyflavone and a monomethoxyflavone. It is functionally related to an apigenin. It is a conjugate acid of a this compound(1-).
This compound has been reported in Vernonia fasciculata, Aquilegia oxysepala, and other organisms with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O5 B190353 Genkwanin CAS No. 437-64-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMYFOBNRRGFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195908
Record name Genkwanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437-64-9
Record name Genkwanin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=437-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Genkwanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Genkwanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4â??,5-Dihydroxy-7-methoxyflavone; 7-Methylapigenin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GENKWANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K3I5D6B2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Genkwanin: A Technical Guide to Natural Sources and Isolation Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genkwanin, a naturally occurring O-methylated flavone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the principal natural sources of this compound, offering a comparative analysis of its abundance across various plant species. Furthermore, this document outlines detailed experimental protocols for the isolation and purification of this compound, emphasizing modern chromatographic techniques. Quantitative data on yield and purity from published studies are systematically presented in tabular format to facilitate comparison. Finally, key signaling pathways modulated by this compound are elucidated and visualized, providing a molecular basis for its therapeutic potential and offering a foundation for future research and drug development endeavors.

Natural Sources of this compound

This compound is distributed across a range of plant families, with notable concentrations found in the Lamiaceae, Thymelaeaceae, and Asteraceae families. The primary botanical sources are herbaceous plants and shrubs, where this compound is typically present in the flowers, leaves, and stems.

Table 1: Prominent Natural Sources of this compound

Plant FamilyGenusSpeciesCommon NamePlant Part(s)Reference(s)
ThymelaeaceaeDaphneDaphne genkwaLilac DaphneFlower buds (Genkwa Flos)[1][2][3]
LamiaceaeRosmarinusRosmarinus officinalisRosemaryLeaves[4][5]
LamiaceaeSalviaSalvia officinalisSageNot specified
LamiaceaeLeonurusLeonurus sibiricusSiberian MotherwortNot specified
LamiaceaeCallicarpaCallicarpa americanaAmerican BeautyberryLeaves
BetulaceaeAlnusAlnus glutinosaBlack AlderSeeds
AspleniaceaeAspleniumAsplenium normaleFernLeaves
PteridaceaeNotholaenaNotholaena bryopodaFernLeaves
ThymelaeaceaeAquilariaAquilaria spp.AgarwoodLeaves

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques to achieve high purity. The choice of method depends on the plant matrix, the desired scale of isolation, and the available instrumentation.

Solvent Extraction

The initial step in isolating this compound is the extraction from the dried and powdered plant material. Methanol and ethanol are commonly employed solvents due to their ability to efficiently solubilize flavonoids. More advanced methods such as ultrasound-assisted extraction have been optimized to enhance the extraction efficiency of total flavonoids from Daphne genkwa.

Chromatographic Purification

Following extraction, the crude extract is subjected to one or more chromatographic steps to separate this compound from other phytochemicals.

HSCCC is a highly effective technique for the preparative isolation of this compound from Daphne genkwa. This method avoids the use of solid stationary phases, thereby minimizing sample loss due to irreversible adsorption.

Table 2: Quantitative Data for this compound Isolation from Daphne genkwa using HSCCC

ParameterValue
Starting Material150 mg of crude extract
Yield of this compound35.3 mg
Purity of this compound95.8%

Flash chromatography is a rapid and efficient method for the purification of this compound from the ethyl acetate fraction of a crude plant extract. This technique is particularly useful for medium-scale purifications.

Experimental Protocols

Protocol 1: Isolation of this compound from Daphne genkwa using HSCCC

1. Sample Preparation:

  • Air-dry and powder the flower buds of Daphne genkwa.

  • Extract the powder with 95% ethanol three times at room temperature.

  • Combine the extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

2. HSCCC Procedure:

  • Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (5:7:5:5, v/v).

  • Equilibrate the HSCCC instrument by pumping the stationary phase (upper phase) into the column.

  • Dissolve the crude extract in the mobile phase (lower phase) and inject it into the column.

  • Perform the separation at a flow rate of 1.2 mL/min, which can be increased to 2.0 mL/min after 260 minutes to expedite the elution of later fractions.

  • Monitor the effluent at 330 nm and collect the fractions corresponding to the this compound peak.

3. Purity Analysis:

  • Analyze the purity of the collected this compound fraction using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase, such as methanol-water.

Protocol 2: Isolation of this compound from Callicarpa americana using Flash Chromatography

1. Extraction and Partitioning:

  • Extract the powdered leaves of Callicarpa americana with methanol (1:10 w/v) three times for 72 hours each at room temperature.

  • Combine the filtered extracts and concentrate to yield a dark residue.

  • Suspend the crude extract in a methanol-water (1:4) solution.

  • Perform sequential liquid-liquid partitioning with hexane, ethyl acetate, and n-butanol.

  • Evaporate the ethyl acetate partition to dryness.

2. Flash Chromatography:

  • Prepare a dry load by adsorbing the ethyl acetate fraction onto Celite 545 (1:4 ratio).

  • Perform flash chromatography using a silica gel column.

  • Elute the column with a four-solvent system of hexane, dichloromethane, ethyl acetate, and methanol in a gradient.

  • Monitor the separation at 254 nm and 280 nm.

  • Combine the fractions containing this compound.

3. Crystallization (Optional):

  • Prepare single crystals of this compound by slow evaporation of a methanol solution at 4 °C.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, and survival.

Anti-inflammatory Activity: Regulation of the MAPK Pathway

This compound demonstrates potent anti-inflammatory effects by targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in macrophages. Specifically, it downregulates the production of pro-inflammatory mediators by inhibiting the phosphorylation of p38 and JNK, key components of the MAPK cascade. This inhibitory effect is mediated through the upregulation of MAPK phosphatase-1 (MKP-1), which is, in turn, regulated by the this compound-induced decrease in microRNA-101 (miR-101) expression.

Genkwanin_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38 p38 TLR4->p38 Phosphorylates JNK JNK TLR4->JNK Phosphorylates This compound This compound miR101 miR-101 This compound->miR101 Inhibits MKP1 MKP-1 miR101->MKP1 Inhibits MKP1->p38 Dephosphorylates MKP1->JNK Dephosphorylates AP1 AP-1 p38->AP1 JNK->AP1 Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, TNF-α, IL-1β, IL-6) AP1->Pro_inflammatory_Mediators Induces Transcription

This compound's anti-inflammatory action via the MAPK pathway.
Anticancer Activity: Inhibition of the PI3K/Akt Pathway

This compound has been shown to inhibit the proliferation, migration, and invasion of lung cancer cells by suppressing the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell survival and growth, and its inhibition by this compound suggests a promising avenue for cancer therapy.

Genkwanin_PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Cell_Migration Cell Migration Akt->Cell_Migration Cell_Invasion Cell Invasion Akt->Cell_Invasion This compound This compound This compound->PI3K Inhibits

This compound's anticancer effect through PI3K/Akt pathway inhibition.
Immunomodulatory and Anti-inflammatory Effects: Inhibition of the JAK/STAT Pathway

In the context of rheumatoid arthritis, this compound has been demonstrated to ameliorate disease symptoms by inhibiting the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is crucial for the transduction of cytokine signals that drive inflammation and immune responses.

Genkwanin_JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT STAT_dimer STAT Dimer This compound This compound This compound->JAK Inhibits Activation Inflammatory_Gene_Expression Inflammatory Gene Expression STAT_dimer->Inflammatory_Gene_Expression Induces Transcription

This compound's inhibition of the JAK/STAT signaling pathway.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources and detailed methodologies for its efficient isolation and purification. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways such as MAPK, PI3K/Akt, and JAK/STAT, provides a strong rationale for its further investigation in preclinical and clinical settings. The presented protocols and data aim to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating the advancement of this compound-based therapeutics.

References

The Genkwanin Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Enzymatic Cascade, Quantitative Analysis, and Experimental Methodologies for the Production of a Promising Bioactive Flavonoid

Genkwanin, a methoxyflavone found in various medicinal plants, has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, catering to researchers, scientists, and drug development professionals. This document details the core enzymatic steps, presents quantitative data, outlines experimental protocols, and visualizes the intricate molecular processes involved in the synthesis of this valuable natural compound.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and culminates in a flavone-specific methylation reaction. The pathway initiates with the amino acid L-phenylalanine and proceeds through a series of intermediates to produce the flavone apigenin, which is then methylated to yield this compound.

The key enzymatic steps are as follows:

  • Phenylalanine ammonia lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamic acid 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

  • Flavone synthase (FNS): Introduces a double bond into the C-ring of naringenin to form the flavone apigenin. This is a critical branching point from the synthesis of other flavonoid classes.

  • Flavonoid-7-O-methyltransferase (FOMT): Transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of apigenin, resulting in the final product, this compound.[1]

Genkwanin_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS This compound This compound Apigenin->this compound FOMT SAH SAH Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin chalcone SAM SAM SAM->this compound

Figure 1: this compound Biosynthesis Pathway.

Quantitative Data on this compound Biosynthesis

Understanding the quantitative aspects of the this compound pathway is crucial for metabolic engineering and optimizing production. This section summarizes key quantitative data, including enzyme kinetics and metabolite concentrations.

Enzyme Kinetic Parameters

Kinetic parameters for the key enzymes, flavone synthase (FNS) and flavonoid-7-O-methyltransferase (FOMT), provide insights into their efficiency and substrate affinity. The following table presents kinetic data for homologous enzymes from Daucus carota (FNS I) and Perilla frutescens (FOMT).

EnzymeSubstrateKm (µM)Vmax (nmol mg⁻¹ s⁻¹)kcat (s⁻¹)kcat/Km (M⁻¹ s⁻¹)Source
Daucus carota FNS INaringenin760.1830.0121159.2[2]
Perilla frutescens FOMTApigenin1.31--2632[3]
Perilla frutescens FOMTNaringenin13.4---[3]

Note: Vmax and kcat values were not provided for all substrates in the source material.

Metabolite Concentrations in this compound-Producing Plants

The concentrations of this compound and its precursors vary among different plant species and tissues. The following table provides examples of concentrations found in Daphne genkwa and Rosmarinus officinalis.

Plant SpeciesTissueCompoundConcentrationSource
Daphne genkwaFlower BudsThis compound35.3 mg (from 150 mg extract)[4]
Daphne genkwaFlower BudsApigenin25.8 mg (from 150 mg extract)
Daphne genkwaFlower BudsNaringeninSignificantly lower in processed vs. crude
Rosmarinus officinalisLeavesThis compoundDetected

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Pathway Enzymes

A common approach to characterizing the enzymes of the this compound pathway is through heterologous expression in a host organism like E. coli, followed by purification.

Enzyme_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Isolate cDNA Isolate cDNA Amplify gene of interest (e.g., FNS, FOMT) via PCR Amplify gene of interest (e.g., FNS, FOMT) via PCR Isolate cDNA->Amplify gene of interest (e.g., FNS, FOMT) via PCR Ligate into expression vector (e.g., pET) Ligate into expression vector (e.g., pET) Amplify gene of interest (e.g., FNS, FOMT) via PCR->Ligate into expression vector (e.g., pET) Transform E. coli (e.g., BL21(DE3)) Transform E. coli (e.g., BL21(DE3)) Ligate into expression vector (e.g., pET)->Transform E. coli (e.g., BL21(DE3)) Induce protein expression (e.g., with IPTG) Induce protein expression (e.g., with IPTG) Transform E. coli (e.g., BL21(DE3))->Induce protein expression (e.g., with IPTG) Harvest cells Harvest cells Induce protein expression (e.g., with IPTG)->Harvest cells Cell lysis (e.g., sonication) Cell lysis (e.g., sonication) Harvest cells->Cell lysis (e.g., sonication) Centrifugation to separate soluble fraction Centrifugation to separate soluble fraction Cell lysis (e.g., sonication)->Centrifugation to separate soluble fraction Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) Centrifugation to separate soluble fraction->Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) Elution of purified protein Elution of purified protein Affinity chromatography (e.g., Ni-NTA for His-tagged proteins)->Elution of purified protein SDS-PAGE analysis for purity verification SDS-PAGE analysis for purity verification Elution of purified protein->SDS-PAGE analysis for purity verification

Figure 2: Workflow for Heterologous Enzyme Expression.

Protocol:

  • Gene Amplification and Cloning: The coding sequences of the target enzymes (e.g., FNS, FOMT) are amplified from cDNA of a this compound-producing plant using PCR. The amplified fragments are then cloned into a suitable expression vector, often containing an affinity tag (e.g., 6x-His tag) for purification.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain. The cells are grown to a specific optical density, and protein expression is induced.

  • Cell Lysis and Protein Purification: The bacterial cells are harvested and lysed. The soluble protein fraction is then subjected to affinity chromatography to purify the tagged protein.

  • Purity Analysis: The purity of the recombinant protein is assessed using SDS-PAGE.

Enzyme Assays

Flavone Synthase (FNS) Assay:

This assay measures the conversion of naringenin to apigenin.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified FNS enzyme, the substrate naringenin, and necessary cofactors (e.g., 2-oxoglutarate, FeSO₄, and ascorbate for FNS I type enzymes).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Extraction: Stop the reaction and extract the product with an organic solvent like ethyl acetate.

  • Analysis: Analyze the extracted product using HPLC or LC-MS to quantify the amount of apigenin formed.

Flavonoid-7-O-methyltransferase (FOMT) Assay:

This assay measures the methylation of apigenin to this compound.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 7.5), the purified FOMT enzyme, the substrate apigenin, and the methyl donor S-adenosyl-L-methionine (SAM).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C).

  • Reaction Termination and Extraction: Terminate the reaction and extract the product.

  • Analysis: Quantify the formation of this compound using HPLC or LC-MS.

Quantification of this compound and Precursors by HPLC-MS/MS

This method allows for the sensitive and specific quantification of this compound, apigenin, and naringenin in plant extracts.

HPLC_Workflow Plant Tissue Sample Plant Tissue Sample Grinding and Extraction (e.g., with methanol) Grinding and Extraction (e.g., with methanol) Plant Tissue Sample->Grinding and Extraction (e.g., with methanol) Filtration and Centrifugation Filtration and Centrifugation Grinding and Extraction (e.g., with methanol)->Filtration and Centrifugation Sample Injection into HPLC Sample Injection into HPLC Filtration and Centrifugation->Sample Injection into HPLC Separation on C18 column Separation on C18 column Sample Injection into HPLC->Separation on C18 column Detection by MS/MS (MRM mode) Detection by MS/MS (MRM mode) Separation on C18 column->Detection by MS/MS (MRM mode) Quantification based on standard curves Quantification based on standard curves Detection by MS/MS (MRM mode)->Quantification based on standard curves

Figure 3: HPLC-MS/MS Analysis Workflow.

Protocol:

  • Sample Preparation: Homogenize the plant tissue and extract the flavonoids using a suitable solvent such as methanol.

  • Chromatographic Separation: Separate the extracted compounds using a reverse-phase HPLC column (e.g., C18). A gradient elution with solvents like acetonitrile and water (often with formic acid) is typically used.

  • Mass Spectrometric Detection: Detect and quantify the target compounds using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, apigenin, and naringenin are monitored for high selectivity and sensitivity.

  • Quantification: Generate standard curves using authentic standards of each compound to accurately quantify their concentrations in the plant samples.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. Transcription factors (TFs), particularly from the MYB, bHLH, and WD40 protein families, are known to play a crucial role in controlling the expression of flavonoid biosynthesis genes. These TFs can form a regulatory complex (MBW complex) that binds to the promoter regions of the structural genes, thereby activating or repressing their transcription.

Experimental validation of these regulatory interactions is essential for a complete understanding of the pathway.

TF_Validation_Workflow cluster_Y1H Yeast One-Hybrid (Y1H) Assay cluster_ChIP Chromatin Immunoprecipitation (ChIP) Clone promoter of target gene (e.g., FNS) Clone promoter of target gene (e.g., FNS) Construct bait vector Construct bait vector Clone promoter of target gene (e.g., FNS)->Construct bait vector Co-transform yeast with bait and prey vectors Co-transform yeast with bait and prey vectors Construct bait vector->Co-transform yeast with bait and prey vectors Clone TF cDNA Clone TF cDNA Construct prey vector Construct prey vector Clone TF cDNA->Construct prey vector Construct prey vector->Co-transform yeast with bait and prey vectors Assess reporter gene activation Assess reporter gene activation Co-transform yeast with bait and prey vectors->Assess reporter gene activation Cross-link proteins to DNA in vivo Cross-link proteins to DNA in vivo Isolate and shear chromatin Isolate and shear chromatin Cross-link proteins to DNA in vivo->Isolate and shear chromatin Immunoprecipitate with TF-specific antibody Immunoprecipitate with TF-specific antibody Isolate and shear chromatin->Immunoprecipitate with TF-specific antibody Reverse cross-links and purify DNA Reverse cross-links and purify DNA Immunoprecipitate with TF-specific antibody->Reverse cross-links and purify DNA qPCR or sequencing of bound DNA qPCR or sequencing of bound DNA Reverse cross-links and purify DNA->qPCR or sequencing of bound DNA

References

The Pharmacological Profile of Genkwanin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Genkwanin, a naturally occurring methoxyflavone found in various medicinal plants such as Daphne genkwa, Rosmarinus officinalis, and Salvia officinalis, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, focusing on its anticancer, anti-inflammatory, neuroprotective, and antioxidant effects. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Anticancer Properties

This compound has demonstrated significant antiproliferative and pro-apoptotic effects across a range of human cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the modulation of critical signaling pathways that govern cell growth, survival, and metastasis.

Quantitative Anticancer Activity

The cytotoxic effects of this compound have been quantified in numerous studies, with IC50 values indicating its potency against various cancer cell types.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer20, 40, 80 (Concentrations used)[1]
H69ARLung Cancer20, 40, 80 (Concentrations used)[1]
MV-4-11Leukemia7.45 ± 0.87[3]
Du145Prostate Cancer14.71 ± 4.42
Colon Cancer Cell LineColon Cancer62.09 ± 16.52
Signaling Pathways in Anticancer Activity

PI3K/Akt Signaling Pathway: this compound has been shown to inhibit the proliferation, migration, and invasion of lung cancer cells by suppressing the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell survival and growth.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Cell Proliferation, Migration, Invasion Cell Proliferation, Migration, Invasion Akt->Cell Proliferation, Migration, Invasion This compound This compound This compound->PI3K

This compound inhibits the PI3K/Akt signaling pathway.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, H69AR)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM). A vehicle control (DMSO) should also be included. Incubate for another 24-72 hours.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Anti-inflammatory Activity

This compound's ability to suppress inflammatory responses has been quantified by measuring its inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell LineParameterIC50 (µM)Reference
RAW 264.7NO Production~20
Signaling Pathways in Anti-inflammatory Activity

MAPK and NF-κB Signaling Pathways: this compound exerts its anti-inflammatory effects primarily through the regulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. It has been shown to suppress the phosphorylation of p38 and JNK, but not ERK1/2, in LPS-activated macrophages. This is achieved, at least in part, by upregulating Mitogen-activated protein kinase phosphatase-1 (MKP-1) through the downregulation of microRNA-101 (miR-101). While some flavonoids affect the NF-κB pathway, studies suggest this compound has little effect on this pathway.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK miR-101 miR-101 MKP-1 MKP-1 miR-101->MKP-1 MKP-1->p38 MKP-1->JNK AP-1 AP-1 p38->AP-1 JNK->AP-1 Pro-inflammatory Mediators Pro-inflammatory Mediators AP-1->Pro-inflammatory Mediators This compound This compound This compound->miR-101 Pro-inflammatory Mediators (iNOS, TNF-α, IL-1β, IL-6) Pro-inflammatory Mediators (iNOS, TNF-α, IL-1β, IL-6)

This compound's anti-inflammatory mechanism via the MAPK pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound solution/suspension

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Divide the rats into groups (n=6): a control group (vehicle), a positive control group (e.g., indomethacin 10 mg/kg), and this compound-treated groups at various doses. Administer the test compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Neuroprotective Properties

This compound has shown promise in protecting neuronal cells from damage, suggesting its potential in the management of neurodegenerative diseases.

Signaling Pathways in Neuroprotection

TLR4/MyD88/NLRP3 Inflammasome Pathway: this compound has been found to attenuate neuroinflammation and neurotoxicity by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/NOD-like receptor protein 3 (NLRP3) inflammasome pathway in a cellular model of Parkinson's disease.

TLR4_Pathway Neurotoxin (e.g., MPP+) Neurotoxin (e.g., MPP+) TLR4 TLR4 Neurotoxin (e.g., MPP+)->TLR4 MyD88 MyD88 TLR4->MyD88 NLRP3 Inflammasome NLRP3 Inflammasome MyD88->NLRP3 Inflammasome Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 IL-1β IL-1β Caspase-1->IL-1β cleaves Pro-IL-1β Pro-IL-1β Neuroinflammation & Neurotoxicity Neuroinflammation & Neurotoxicity IL-1β->Neuroinflammation & Neurotoxicity This compound This compound This compound->TLR4

This compound's neuroprotective effect via TLR4 pathway inhibition.
Experimental Protocol: Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting apparatus

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p-JNK, anti-TLR4)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Antioxidant Properties

This compound possesses antioxidant activity, which contributes to its overall pharmacological effects by scavenging free radicals and reducing oxidative stress.

Quantitative Antioxidant Activity

The free radical scavenging ability of this compound has been assessed using standard in vitro assays.

AssayIC50 (µg/mL)Reference
DPPH3.01
ABTSNot explicitly found for this compound, but a related compound showed an IC50 of 2.10 µg/mL
Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound solutions of various concentrations

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound solution to 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of this compound that scavenges 50% of the DPPH radicals.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.

In Vivo Pharmacokinetic Parameters in Rats

A study in rats provided the following pharmacokinetic parameters for this compound after oral and intravenous administration.

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-12h (ng·h/mL)Oral Bioavailability (%)Reference
Oral5036.9 ± 9.43.83 ± 1.33218 ± 40~1.1
Intravenous51,755 ± 197-2,349 ± 573-

The results indicate that this compound is poorly absorbed after oral administration in rats, with a low absolute bioavailability of approximately 1.1%.

This compound is a promising natural compound with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antioxidant effects. Its mechanisms of action involve the modulation of key signaling pathways such as PI3K/Akt, MAPK, and TLR4/MyD88/NLRP3. While in vitro and in vivo studies have demonstrated its potential, further research is warranted to improve its oral bioavailability and to fully elucidate its therapeutic efficacy and safety in clinical settings. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the scientific understanding and potential therapeutic applications of this compound.

References

The Core Mechanism of Genkwanin in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genkwanin, a naturally occurring O-methylated flavone found in various medicinal plants, has emerged as a promising candidate in oncology research. Exhibiting a range of pharmacological activities, its anticancer potential is of particular interest. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells. We will delve into its impact on critical signaling pathways, the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis. This document summarizes key quantitative data, provides detailed experimental protocols for reproducing pivotal studies, and visualizes complex biological processes to facilitate a comprehensive understanding of this compound's mode of action.

Data Presentation: In Vitro Cytotoxicity and In Vivo Efficacy

This compound and its derivatives have demonstrated significant cytotoxic effects across a range of cancer cell lines and have shown promising anti-tumor activity in preclinical animal models. The following tables summarize the key quantitative findings from various studies.

Table 1: In Vitro Cytotoxicity of this compound and its Analogs
Compound/FormulationCancer Cell LineCancer TypeIC50 ValueAssayReference
This compoundMDA-MB-468Breast CancerMicromolar concentrationsNot Specified[1]
This compound Nanosuspensions4T1Murine Mammary CarcinomaStronger cytotoxicity than free this compoundMTT Assay[1]
This compound NanosuspensionsMCF-7Breast CarcinomaStronger cytotoxicity than free this compoundMTT Assay[1][2]
This compound NanosuspensionsMDA-MB-453Breast CarcinomaStronger cytotoxicity than free this compoundMTT Assay[1]
This compound NanosuspensionsHeLaCervical CarcinomaStronger cytotoxicity than free this compoundMTT Assay
This compound NanosuspensionsHepG2Hepatocellular CarcinomaStronger cytotoxicity than free this compoundMTT Assay
This compound NanosuspensionsBT474Breast CarcinomaStronger cytotoxicity than free this compoundMTT Assay
This compound NanosuspensionsA549Lung CarcinomaStronger cytotoxicity than free this compoundMTT Assay
Hydroxy-Genkwanin (HGK)MCF-7Breast Carcinoma~4.9 µg/mLNot Specified
Hydroxy-Genkwanin (HGK)Hep3bLiver Tumor~4.9 µg/mLNot Specified
Hydroxy-Genkwanin Nanosuspensions (HGK-NSps)MCF-7Breast Carcinoma1.0 µg/mLNot Specified
This compoundA549Lung CancerDose-dependent inhibition (20, 40, 80 µM)MTT Assay
This compoundH69ARLung CancerDose-dependent inhibition (20, 40, 80 µM)MTT Assay
Table 2: In Vivo Anti-Tumor Efficacy of this compound Formulations
FormulationAnimal ModelCancer TypeDosage and AdministrationOutcomeReference
This compound Nanosuspensions (GKA-NSps)MCF-7 tumor-bearing nude miceBreast Carcinoma60 mg/kg, i.v., every other day for 10 days (5 doses)62% tumor inhibition rate
Hydroxy-Genkwanin Nanosuspensions (HGK-NSps)MCF-7 tumor-bearing miceBreast Carcinoma40 mg/kg, i.v.Similar therapeutic efficacy to Paclitaxel (8 mg/kg)

Core Mechanisms of Action

This compound's anticancer effects are multifaceted, primarily involving the modulation of key signaling pathways that govern cell proliferation, survival, and metastasis.

Inhibition of PI3K/Akt and MAPK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for cell growth and survival, and their dysregulation is a hallmark of many cancers. This compound has been shown to effectively inhibit these pathways.

In lung cancer cells (A549 and H69AR), this compound treatment leads to a dose-dependent inhibition of the PI3K/Akt pathway. This inhibition represses cell proliferation and invasion. Similarly, this compound suppresses the p38 and JNK (c-Jun N-terminal kinase) branches of the MAPK pathway, which are often hyperactivated in cancer cells.

PI3K_MAPK_Inhibition This compound This compound PI3K PI3K This compound->PI3K inhibits p38 p38 MAPK This compound->p38 inhibits JNK JNK This compound->JNK inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Invasion Cell Invasion Akt->Invasion p38->Proliferation JNK->Proliferation

This compound's inhibition of PI3K/Akt and MAPK pathways.
Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of the caspase cascade, a family of proteases that execute the apoptotic process. Studies have shown that this compound treatment leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), ultimately leading to cell death.

Apoptosis_Induction This compound This compound Mitochondria Mitochondria This compound->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic pathway via caspase activation.
Cell Cycle Arrest

Uncontrolled cell division is a fundamental characteristic of cancer. This compound has been demonstrated to interfere with the cell cycle progression in cancer cells, specifically inducing arrest at the G2/M phase. This prevents the cells from entering mitosis and ultimately leads to a halt in proliferation. In human bladder cancer cells, this G2/M arrest is associated with the downregulation of key regulatory proteins such as cyclin A and cyclin B1.

Cell_Cycle_Arrest This compound This compound G2 G2 Phase This compound->G2 induces arrest G1 G1 Phase S S Phase G1->S S->G2 M M Phase G2->M Arrest G2/M Arrest M->G1

This compound-induced G2/M cell cycle arrest.
Inhibition of Metastasis in Triple-Negative Breast Cancer

A novel mechanism of action for this compound has been identified in the context of highly aggressive triple-negative breast cancer (TNBC). This compound directly targets and reduces the expression of Lysine Demethylase 4C (KDM4C). This reduction in KDM4C leads to the suppression of KLF14 transcription. KLF14 is a key regulator of lipid synthesis, and its downregulation by this compound alters intracellular cholesterol levels, thereby inhibiting cancer cell migration and invasion.

Metastasis_Inhibition This compound This compound KDM4C KDM4C This compound->KDM4C inhibits KLF14 KLF14 Transcription KDM4C->KLF14 suppresses Lipid Lipid Synthesis KLF14->Lipid Metastasis Metastasis Lipid->Metastasis

This compound's anti-metastatic action in TNBC.

Experimental Protocols

To facilitate further research and validation of the findings presented, this section provides detailed methodologies for key experiments.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Read Absorbance at 570nm AddDMSO->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis of PI3K/Akt Pathway

This protocol details the procedure for assessing the protein expression levels and phosphorylation status of key components of the PI3K/Akt pathway following this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-PI3K, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow Start Cell Lysis & Protein Quantification SDSPAGE SDS-PAGE Start->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Analyze Image Analysis Detect->Analyze

Workflow for Western Blot Analysis.
Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining.

Materials:

  • Cancer cells treated with this compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest treated and control cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Flow_Cytometry_Workflow Start Harvest & Wash Cells Fix Ethanol Fixation Start->Fix Wash2 Wash Cells Fix->Wash2 Stain Propidium Iodide Staining Wash2->Stain Analyze Flow Cytometry Analysis Stain->Analyze InVivo_Metastasis_Workflow Start Implant 4T1-luc Cells TumorDev Primary Tumor Development Start->TumorDev Treatment Administer this compound TumorDev->Treatment Imaging Bioluminescent Imaging Treatment->Imaging longitudinal Analysis Endpoint Analysis (Ex vivo imaging, Histology) Imaging->Analysis

References

A Technical Guide to the In Vitro Anti-inflammatory Effects of Genkwanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Genkwanin, a non-glycosylated flavonoid found in various medicinal plants, has demonstrated significant anti-inflammatory properties in preclinical studies.[1] This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of this compound, focusing on its molecular mechanisms, experimental protocols, and quantitative data. The primary model discussed is the lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage, a widely accepted in vitro model for studying inflammation.[2][3] This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound as an anti-inflammatory agent.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][3] In LPS-activated macrophages, this compound has been shown to have minimal effect on the NF-κB signaling pathway. Instead, its action is concentrated on the upstream regulation of MAPK, specifically through the miR-101/MKP-1 axis.

Upon stimulation with LPS, macrophages initiate a signaling cascade that leads to the activation of MAPK pathways (p38, JNK, and ERK1/2) and the transcription factor AP-1, resulting in the production of pro-inflammatory mediators. This compound intervenes in this process by:

  • Downregulating miR-101: this compound treatment reduces the expression of microRNA-101 (miR-101).

  • Upregulating MKP-1: miR-101 is a negative regulator of MAPK Phosphatase-1 (MKP-1). By decreasing miR-101, this compound increases the expression of MKP-1 at the post-transcriptional level.

  • Inhibiting p38 and JNK Phosphorylation: MKP-1 is a phosphatase that dephosphorylates and thereby inactivates MAPK proteins. The increased expression of MKP-1 leads to the suppression of p38 and JNK phosphorylation.

  • Suppressing Pro-inflammatory Mediators: The inhibition of the p38 and JNK pathways ultimately leads to a decrease in the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, IL-6, and iNOS.

Interestingly, this compound does not significantly affect the phosphorylation of ERK1/2 or the PI3K/Akt pathway.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various inflammatory markers in LPS-stimulated RAW264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production and iNOS Expression

This compound Concentration (µM)Inhibition of NO Production (%)iNOS Protein Expression (Fold Change vs. LPS)iNOS mRNA Expression (Fold Change vs. LPS)
0 (LPS only)0%1.001.00
12.5Not specifiedNot specifiedSignificant Decrease
25Significant DecreaseSignificant DecreaseSignificant Decrease
50Significant DecreaseSignificant DecreaseSignificant Decrease

Data compiled from studies on LPS-stimulated RAW264.7 macrophages.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production and Gene Expression

This compound Concentration (µM)TNF-α Production (pg/mL)IL-1β Production (pg/mL)IL-6 Production (pg/mL)TNF-α mRNA ExpressionIL-1β mRNA ExpressionIL-6 mRNA Expression
0 (LPS only)~1800~150~25001.001.001.00
12.5~1400~120~2000DecreasedDecreasedDecreased
25~1000~80~1500DecreasedDecreasedDecreased
50~600~50~1000DecreasedDecreasedDecreased

Approximate values are derived from graphical representations in the cited literature. All decreases in cytokine production and mRNA expression were concentration-dependent.

Table 3: Effect of this compound on MAPK Phosphorylation

This compound Concentration (µM)p-p38 / p38 Ratiop-JNK / JNK Ratiop-ERK1/2 / ERK1/2 Ratio
0 (LPS only)HighHighHigh
12.5DecreasedDecreasedNo significant effect
25DecreasedDecreasedNo significant effect
50DecreasedDecreasedNo significant effect

Data reflects the concentration-dependent inhibitory effect of this compound on p38 and JNK phosphorylation.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound's Anti-inflammatory Action

Genkwanin_Anti_Inflammatory_Pathway cluster_genkwanin_action Mechanism of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Cascade MAPK Cascade TLR4->MAPK_Cascade p38_JNK p38 / JNK Phosphorylation MAPK_Cascade->p38_JNK AP1 AP-1 Activation p38_JNK->AP1 Inflammation Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, etc.) AP1->Inflammation This compound This compound miR101 miR-101 This compound->miR101 Inhibits MKP1 MKP-1 miR101->MKP1 Inhibits MKP1->p38_JNK Dephosphorylates (Inhibits)

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow cluster_supernatant_analysis Supernatant Analysis cluster_cell_analysis Cellular Analysis start Start: RAW264.7 Cell Culture pretreatment Pre-treatment with this compound (Various Concentrations) start->pretreatment stimulation Stimulation with LPS pretreatment->stimulation incubation Incubation stimulation->incubation supernatant Collect Supernatant incubation->supernatant cells Collect Cell Lysates incubation->cells no_assay NO Assay (Griess Reagent) supernatant->no_assay elisa ELISA (TNF-α, IL-1β, IL-6) supernatant->elisa rna_extraction RNA Extraction cells->rna_extraction protein_extraction Protein Extraction cells->protein_extraction rt_qpcr RT-qPCR (iNOS, Cytokine mRNA) rna_extraction->rt_qpcr western_blot Western Blot (MAPK, iNOS, etc.) protein_extraction->western_blot

Caption: General experimental workflow for in vitro studies.

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for studying the anti-inflammatory effects of this compound in RAW264.7 macrophages.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for NO/ELISA, 6-well for Western blot/RT-qPCR) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for 2 hours.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 10 ng/mL) for a specified duration depending on the assay (e.g., 1 hour for Western blot, 24 hours for NO/ELISA).

Cell Viability Assay (MTT Assay)
  • Seed RAW264.7 cells in a 96-well plate.

  • Treat cells with this compound at various concentrations for 24-48 hours. A vehicle control (e.g., DMSO) should be included.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability should not be significantly affected at the concentrations used for anti-inflammatory assays.

Nitric Oxide (NO) Assay
  • Seed cells in a 24-well plate.

  • Pre-treat with this compound for 2 hours, followed by stimulation with LPS for 24 hours.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Seed cells in a 24-well plate.

  • Pre-treat with this compound for 2 hours, followed by stimulation with LPS for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Calculate concentrations based on the standard curves generated for each cytokine.

Real-Time Quantitative PCR (RT-qPCR)
  • Seed cells in a 6-well plate. Pre-treat with this compound for 2 hours, then stimulate with LPS for an appropriate time (e.g., 90 minutes for miR-101, 6 hours for cytokine mRNA).

  • Isolate total RNA from the cells using a suitable kit (e.g., TRIzol reagent).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform RT-qPCR using SYBR Green master mix and specific primers for the target genes (e.g., iNOS, TNF-α, IL-1β, IL-6, MKP-1, miR-101) and a housekeeping gene (e.g., GAPDH or RPL13A) for normalization.

  • Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

Western Blot Analysis
  • Seed cells in a 6-well plate. Pre-treat with this compound for 2 hours, then stimulate with LPS for an appropriate time (e.g., 1 hour for MAPK phosphorylation, 24 hours for iNOS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-iNOS, anti-MKP-1, anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Quantify band densities using software like ImageJ and normalize to the loading control (e.g., β-actin) or total protein.

Conclusion

This compound demonstrates potent in vitro anti-inflammatory activity, primarily by inhibiting the production of key pro-inflammatory mediators in LPS-stimulated macrophages. Its unique mechanism, involving the regulation of the miR-101/MKP-1 axis to suppress p38 and JNK MAPK signaling, distinguishes it from many other anti-inflammatory compounds. The comprehensive data and detailed protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound for inflammatory diseases. Future in vitro studies could explore its effects on other cell types involved in the inflammatory response and further elucidate its molecular targets.

References

Neuroprotective properties of Genkwanin in neurodegenerative diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Neuroprotective Properties of Genkwanin in Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, a natural methoxyflavone, in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1] this compound, found in various medicinal plants, exhibits significant antioxidant, anti-inflammatory, and anti-apoptotic activities that contribute to its neuroprotective effects.[2][3] This document details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and provides visual representations of the critical signaling pathways involved.

Molecular Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating neuroinflammation, oxidative stress, and apoptosis. These mechanisms are interconnected and often involve the modulation of key signaling pathways implicated in the pathogenesis of neurodegenerative disorders.

Anti-inflammatory Effects

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. This compound has been shown to suppress inflammatory responses in the brain through at least two distinct signaling pathways.

  • Inhibition of the TLR4/MyD88/NLRP3 Inflammasome Pathway: this compound effectively attenuates neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/NOD-like receptor protein 3 (NLRP3) inflammasome pathway.[1][4] In cellular models of Parkinson's disease, the neurotoxin MPP+ induces the overexpression of TLR4, MyD88, and NLRP3, leading to the activation of the inflammasome, subsequent caspase-1 activation, and the release of pro-inflammatory cytokines. This compound treatment significantly decreases the protein levels of TLR4, MyD88, and NLRP3. This inhibition leads to a downstream reduction in the secretion of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), prostaglandin E2 (PGE2), and a decrease in the protein levels of cyclooxygenase-2 (COX-2).

  • Modulation of the miR-101/MKP-1/MAPK Pathway: this compound also exhibits anti-inflammatory properties by modulating the microRNA-101 (miR-101)/mitogen-activated protein kinase phosphatase-1 (MKP-1)/mitogen-activated protein kinase (MAPK) pathway. In lipopolysaccharide (LPS)-activated macrophages, this compound down-regulates the expression of miR-101. This leads to an increase in the protein expression of its target, MKP-1, which in turn dephosphorylates and inactivates p38 and JNK MAPKs, ultimately suppressing the inflammatory response.

Antioxidant and Anti-apoptotic Effects

Oxidative stress and subsequent neuronal apoptosis are critical factors in the progression of neurodegenerative diseases. This compound demonstrates potent antioxidant and anti-apoptotic activities.

  • Reduction of Oxidative Stress: this compound effectively combats oxidative stress by reducing the generation of reactive oxygen species (ROS) and mitigating mitochondrial dysfunction. In MPP+-induced cellular models, this compound treatment was shown to decrease ROS levels and increase the activity of the antioxidant enzyme superoxide dismutase (SOD). A related compound, hydroxythis compound, has been shown to exert neuroprotective effects by activating the NFE2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway, which upregulates a range of endogenous antioxidant proteins. This suggests a potential mechanism for this compound as well.

  • Inhibition of Apoptosis: By reducing oxidative stress and inflammation, this compound protects neurons from apoptotic cell death. It has been shown to decrease the activity of executioner caspases, such as caspase-3 and caspase-7. Furthermore, this compound treatment reduces the release of lactate dehydrogenase (LDH), a key indicator of cytotoxicity and cell membrane damage.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from key preclinical studies, demonstrating the efficacy of this compound in cellular and animal models of neurodegeneration.

Table 1: Effects of this compound on Markers of Neuroinflammation

MarkerModel SystemTreatmentConcentrationResultReference
TNF-α, IL-1β, IL-6MPP+-induced SH-SY5Y cellsThis compound10, 20 µMDose-dependent decrease in secretion
COX-2MPP+-induced SH-SY5Y cellsThis compound10, 20 µMDose-dependent decrease in protein levels
TLR4, MyD88, NLRP3MPP+-induced SH-SY5Y cellsThis compound20 µMSignificant decrease in protein expression
Pro-inflammatory CytokinesDSS-induced colitis in miceThis compound25, 50 mg/kgSignificant reduction in TNF-α, IL-1β, IFNγ, IL-6

Table 2: Effects of this compound on Markers of Oxidative Stress and Apoptosis

MarkerModel SystemTreatmentConcentrationResultReference
Cell ViabilityMPP+-induced SH-SY5Y cellsThis compound10, 20 µMSignificantly increased cell viability
LDH ReleaseMPP+-induced SH-SY5Y cellsThis compound10, 20 µMSignificantly decreased LDH release
ROS GenerationMPP+-induced SH-SY5Y cellsThis compound10, 20 µMSignificantly decreased ROS levels
SOD ActivityMPP+-induced SH-SY5Y cellsThis compound10, 20 µMSignificantly restored SOD activity
Caspase-3/7 ActivityMPP+-induced SH-SY5Y cellsThis compound10, 20 µMSignificantly decreased caspase activity

Experimental Protocols

The neuroprotective properties of this compound have been investigated using various in vitro and in vivo models that replicate key aspects of neurodegenerative diseases.

In Vitro Cellular Models
  • Cell Lines:

    • SH-SY5Y: A human neuroblastoma cell line commonly used to model Parkinson's disease. These cells are differentiated into a more neuron-like phenotype before being exposed to neurotoxins.

    • PC12: A cell line derived from a pheochromocytoma of the rat adrenal medulla, often used to study neuronal differentiation and neurotoxicity.

    • RAW264.7: A murine macrophage cell line used to study inflammatory responses.

  • Induction of Neurotoxicity/Neuroinflammation:

    • MPP+ (1-methyl-4-phenylpyridinium): A potent neurotoxin that selectively destroys dopaminergic neurons and is used to create cellular models of Parkinson's disease.

    • LPS (Lipopolysaccharide): A component of the outer membrane of Gram-negative bacteria that is a potent activator of TLR4 and is used to induce a strong inflammatory response in cells like macrophages and microglia.

    • Hydrogen Peroxide (H₂O₂): Used to induce oxidative stress and damage in neuronal cells.

  • Key Assays:

    • Cell Viability Assay (MTT): Measures the metabolic activity of cells, which is proportional to the number of viable cells.

    • Cytotoxicity Assay (LDH Release): Measures the amount of lactate dehydrogenase released from damaged cells into the culture medium.

    • Apoptosis Assays (TUNEL, Caspase Activity): The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis. Caspase activity assays measure the activity of key enzymes in the apoptotic cascade.

    • ROS Measurement: Intracellular ROS levels are often measured using fluorescent probes like DCFH-DA.

    • ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or tissue homogenates.

    • Western Blotting: Used to determine the expression levels of specific proteins involved in signaling pathways (e.g., TLR4, MyD88, NLRP3, p-JNK).

    • qRT-PCR (Quantitative Real-Time Polymerase Chain Reaction): Used to measure the gene expression levels of target molecules.

In Vivo Animal Models
  • Animal Models:

    • MPTP Mouse Model of Parkinson's Disease: The administration of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to mice leads to the loss of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

    • DSS-induced Colitis Model: While not a direct model of neurodegeneration, the dextran sulfate sodium (DSS) induced colitis model in mice is used to study inflammation and oxidative stress, mechanisms of which are relevant to neuroinflammation.

  • Assessments:

    • Behavioral Tests: In models of Parkinson's disease, tests like the rotarod and pole test are used to assess motor coordination and balance.

    • Histopathology: Brain tissue is sectioned and stained (e.g., with tyrosine hydroxylase for dopaminergic neurons) to assess neuronal loss and damage.

    • Biochemical Analysis: Measurement of neurotransmitter levels, inflammatory markers, and oxidative stress markers in brain tissue homogenates.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow.

genkwanin_tlr4_pathway cluster_membrane Cell Membrane MPP MPP+ TLR4 TLR4 MPP->TLR4 MyD88 MyD88 TLR4->MyD88 NLRP3 NLRP3 Inflammasome Activation MyD88->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Casp1->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation This compound This compound This compound->TLR4 This compound->MyD88 This compound->NLRP3 genkwanin_mapk_pathway LPS LPS miR101 miR-101 LPS->miR101 MKP1 MKP-1 miR101->MKP1 MAPK p38 / JNK MAPKs MKP1->MAPK Inflammation Inflammatory Response MAPK->Inflammation This compound This compound This compound->miR101 genkwanin_antioxidant_pathway cluster_stress Cellular Stressors (e.g., MPP+) ROS ROS Generation Apoptosis Apoptosis ROS->Apoptosis Mito_Dys Mitochondrial Dysfunction Mito_Dys->ROS Nrf2 Nrf2 ARE ARE Nrf2->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, HO-1) ARE->Antioxidant_Enzymes Activates Antioxidant_Enzymes->ROS This compound This compound This compound->ROS This compound->Apoptosis This compound->Nrf2 Activates experimental_workflow cluster_assays Endpoint Assays start Culture SH-SY5Y Cells pretreatment Pre-treatment with This compound (various conc.) start->pretreatment induction Induce Neurotoxicity (e.g., with MPP+) pretreatment->induction incubation Incubation Period (e.g., 24h) induction->incubation viability Cell Viability (MTT Assay) incubation->viability cytotoxicity Cytotoxicity (LDH Assay) incubation->cytotoxicity apoptosis Apoptosis (TUNEL Assay) incubation->apoptosis inflammation Inflammatory Markers (ELISA for Cytokines) incubation->inflammation protein_exp Protein Expression (Western Blot) incubation->protein_exp analysis Data Analysis and Comparison viability->analysis cytotoxicity->analysis apoptosis->analysis inflammation->analysis protein_exp->analysis

References

Genkwanin: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genkwanin, a naturally occurring methoxyflavone found in various medicinal plants, has emerged as a promising candidate for therapeutic development. Possessing a range of pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects, this compound's multifaceted activity warrants in-depth investigation. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound (5,4'-dihydroxy-7-methoxyflavone) is a non-glycosylated flavonoid isolated from medicinal plants such as Daphne genkwa, Rosmarinus officinalis, and Salvia officinalis.[1] Traditional medicine has long utilized these plants for various ailments, and modern scientific investigation is now elucidating the bioactive compounds responsible for their therapeutic effects. This compound has demonstrated a remarkable breadth of biological activities, positioning it as a molecule of significant interest for pharmaceutical research.[1][2] This guide will delve into the core therapeutic areas where this compound shows promise: inflammation, cancer, and neuroprotection.

Anti-inflammatory Potential

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In vitro studies have consistently demonstrated its ability to suppress the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity
Assay Cell Line Treatment Concentration Effect Reference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)12.5 µM - 50 µMConcentration-dependent inhibition of NO production.[3]
iNOS Protein ExpressionRAW 264.7 MacrophagesLipopolysaccharide (LPS)12.5 µM - 50 µMConcentration-dependent suppression of iNOS protein levels.[4]
Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)RAW 264.7 MacrophagesLipopolysaccharide (LPS)12.5 µM - 50 µMConcentration-dependent decrease in TNF-α, IL-1β, and IL-6 production.
Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To evaluate the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for 2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A vehicle control group (without this compound and LPS) and an LPS-only control group should be included.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent assay.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage inhibition of NO production by this compound compared to the LPS-only control.

Signaling Pathway: MAPK and NF-κB

This compound exerts its anti-inflammatory effects primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. It has been shown to suppress the phosphorylation of p38 and JNK, key components of the MAPK pathway, without significantly affecting ERK1/2 phosphorylation. While some studies suggest this compound has little effect on the NF-κB signaling pathway directly, its modulation of upstream MAPK signaling can indirectly influence NF-κB activation.

genkwanin_anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_cascade MAPK Cascade MyD88->MAPK_cascade p38 p38 MAPK_cascade->p38 JNK JNK MAPK_cascade->JNK AP1 AP-1 p38->AP1 JNK->AP1 Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, TNF-α, IL-1β, IL-6) AP1->Inflammatory_Mediators This compound This compound This compound->p38 This compound->JNK

Caption: this compound's anti-inflammatory mechanism via MAPK pathway inhibition.

Anti-cancer Potential

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting its potential as a novel anti-cancer agent.

Quantitative Data: Anti-cancer Activity
Cell Line Cancer Type Assay IC50 Value Reference
B16F10MelanomaMTT Assay70 µM (48h)
A2780Ovarian CancerNot Specified4.04 ± 0.36 µM
SKOV-3Ovarian CancerNot Specified5.80 ± 0.40 µM
MCF-7Breast CancerNot Specified15.09 ± 0.99 µM
HT-29Colorectal CancerNot Specified3.79 ± 0.069 µM
A375Skin CancerNot Specified5.71 ± 0.20 µM
HeLaCervical CancerNot Specified4.30 ± 0.27 µM
Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line using the MTT assay.

Methodology:

  • Cell Culture and Seeding: Culture the desired cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media and conditions. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Signaling Pathway: Apoptosis Induction

This compound induces apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins.

genkwanin_apoptosis_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Caspase_9 Caspase-9 Mitochondria->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates PARP_cleavage PARP Cleavage Caspase_3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: this compound-induced apoptosis pathway in cancer cells.

Neuroprotective Potential

This compound has demonstrated neuroprotective effects in models of neurodegenerative diseases, primarily by mitigating neuroinflammation and oxidative stress.

Quantitative Data: Neuroprotective Activity
Model Cell Line/Animal Treatment Concentration/Dose Effect Reference
Parkinson's Disease ModelSH-SY5Y CellsMPP+< 40 µMSuppressed MPP+-induced neuroinflammation and neurotoxicity.
Oxidative Stress ModelPC12 CellsHydrogen PeroxideNot specifiedProtected against oxidative damage.
Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To assess the neuroprotective effect of this compound against MPP+-induced toxicity in SH-SY5Y cells, a cellular model of Parkinson's disease.

Methodology:

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium.

  • Treatment: Pre-treat the cells with different concentrations of this compound for a specified period.

  • Induction of Neurotoxicity: Expose the cells to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that induces Parkinson's-like pathology.

  • Viability and Apoptosis Assays: Assess cell viability using the MTT assay and apoptosis using methods like TUNEL staining or caspase activity assays.

  • Measurement of Inflammatory and Oxidative Stress Markers: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and reactive oxygen species (ROS) to evaluate the anti-inflammatory and antioxidant effects of this compound.

  • Western Blot Analysis: Analyze the protein expression levels of key molecules in relevant signaling pathways (e.g., TLR4, MyD88, NLRP3).

Signaling Pathway: TLR4/MyD88/NLRP3 Inflammasome

This compound's neuroprotective effects are linked to the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/NOD-like receptor protein 3 (NLRP3) inflammasome pathway. By suppressing this pathway, this compound reduces neuroinflammation.

genkwanin_neuroprotection_pathway Neurotoxin Neurotoxin (e.g., MPP+) TLR4 TLR4 Neurotoxin->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB NLRP3_inflammasome NLRP3 Inflammasome Activation NFkB->NLRP3_inflammasome Caspase_1 Caspase-1 NLRP3_inflammasome->Caspase_1 IL1b_IL18 Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase_1->IL1b_IL18 Neuroinflammation Neuroinflammation IL1b_IL18->Neuroinflammation This compound This compound This compound->TLR4

Caption: this compound's neuroprotective mechanism via TLR4/MyD88/NLRP3 inhibition.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential across a spectrum of preclinical models. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration underscores its promise as a lead compound for drug development. The data summarized in this guide highlight the consistent and potent bioactivity of this compound.

Future research should focus on several key areas to advance the clinical translation of this compound:

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationships and duration of action.

  • Safety and Toxicology: Rigorous toxicological studies are essential to establish a safe dosage range for potential clinical trials.

  • In Vivo Efficacy in Disease Models: Further validation of this compound's therapeutic efficacy in more complex animal models of inflammation, cancer, and neurodegenerative diseases is crucial.

  • Structural Optimization: Medicinal chemistry efforts could focus on synthesizing this compound analogs with improved potency, selectivity, and pharmacokinetic properties.

References

Genkwanin discovery and historical context

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Genkwanin: Discovery, Pharmacology, and Mechanisms of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-glycosylated, O-methylated flavone first identified in 1932.[1] It is found in a variety of medicinal plants, including Daphne genkwa, Rosmarinus officinalis, and Salvia officinalis.[2][3][4] Preclinical in vitro and in vivo studies have demonstrated that this compound possesses a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antidiabetic activities.[3] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as MAPK, NF-κB, and JAK/STAT, induction of apoptosis, and regulation of the cell cycle. Despite promising preclinical results, its poor water solubility presents a challenge for clinical application, leading to research into novel formulations like nanosuspensions. Further research, including comprehensive toxicological and clinical investigations, is necessary to fully elucidate its therapeutic potential, pharmacokinetics, and safety profile in humans.

Introduction: Discovery and Historical Context

This compound (IUPAC Name: 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one) is a natural flavonoid that has garnered significant interest for its therapeutic potential. It was first isolated in 1932 from the flower buds of Daphne genkwa (Genkwa Flos), a plant used in traditional Chinese medicine.

Historically, plants containing this compound have been used in folk medicine to treat a variety of ailments. For instance, species from the Callicarpa genus have been traditionally used for treating coughs, arthritis, and bleeding. Modern phytochemical research has since identified this compound in numerous other plant species, including:

  • Rosmarinus officinalis (Rosemary)

  • Salvia officinalis (Sage)

  • Leonurus sibiricus

  • Callicarpa americana

  • Alnus glutinosa (Alder)

  • Aquilaria species

This compound's chemical structure is characterized as a 7-O-methylated derivative of apigenin. This methoxy group influences its stability and bioavailability. As a non-glycosylated flavone, it exhibits distinct pharmacological activities compared to its glycoside counterparts.

Methodologies for Isolation and Characterization

The isolation and structural elucidation of this compound rely on standard phytochemical techniques. The following protocols are generalized from methods reported in the literature.

Experimental Workflow: Isolation and Characterization

G cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_analysis Structural Analysis Plant Powdered Plant Material (e.g., leaves, flowers) Solvent Methanol Extraction (3x, 72h, room temp) Plant->Solvent Crude Crude Methanolic Extract Solvent->Crude CC Column Chromatography (e.g., Macroporous Resin) Crude->CC Fractions Combined Fractions CC->Fractions CCC Counter-Current Chromatography (CCC) Fractions->CCC Pure Pure this compound CCC->Pure NMR 1D/2D NMR Pure->NMR MS HRESIMS Pure->MS Xray Single-Crystal X-ray Diffraction Pure->Xray

Caption: Generalized workflow for the extraction, purification, and analysis of this compound.

Experimental Protocol: Extraction and Isolation

This protocol is based on the bioassay-guided fractionation of Callicarpa americana.

  • Plant Material Preparation: Fresh or dried plant material (e.g., leaves) is powdered to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is extracted exhaustively with methanol (e.g., a 1:10 w/v ratio) at room temperature. The process is typically repeated three times over 72 hours to ensure complete extraction of secondary metabolites.

  • Concentration: The resulting methanolic solutions are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography (CC) for initial separation. A combination of macroporous resin and counter-current chromatography (CCC) can be effective for large-scale preparation. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification: Fractions containing this compound are combined and further purified, often using preparative HPLC or recrystallization. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a methanol solution at low temperatures (e.g., 4 °C).

Experimental Protocol: Structural Elucidation

The identity and structure of isolated this compound are confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to determine the carbon-hydrogen framework. Key 1H NMR signals for this compound (in DMSO-d6) include a characteristic singlet for the C5-OH proton at ~12.9 ppm and a singlet for the methoxy group at ~3.87 ppm.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental formula (C₁₆H₁₂O₅).

  • Single-Crystal X-ray Diffraction: This technique provides unambiguous confirmation of the molecular structure and reveals detailed information about bond lengths, angles, and crystal packing.

Quantitative Data on Pharmacological Activities

This compound's biological effects have been quantified in numerous preclinical models. The data below summarizes its activity in key therapeutic areas.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound
Assay TypeModel SystemConcentration / DoseObserved EffectReference
NO Production InhibitionLPS-stimulated RAW264.7 macrophagesIC50 = 93.3 µMDose-dependent inhibition of nitric oxide
Pro-inflammatory MediatorsLPS-stimulated RAW264.7 macrophages12.5 - 50 µMSuppression of iNOS, COX-2, TNF-α, IL-1β, IL-6
Radical ScavengingDPPH AssayNot specifiedAnti-DPPH radical scavenging activity
Radical ScavengingABTS AssayNot specifiedAnti-ABTS radical scavenging activity
Ferric Reducing PowerFRAP AssayNot specifiedDemonstrated ferric ion reduction potential
Arthritis ModelAdjuvant-induced arthritis (AIA) in rats10 mg/kg/daySignificantly reduced paw inflammation and bone damage
Table 2: Anticancer and Cytotoxic Activity of this compound
Cell Line / ModelCancer TypeConcentration / DoseObserved EffectReference
MCF-7Human Breast CancerNot specifiedInduction of apoptosis
HepG-2Human Hepatocellular Carcinoma0.1 mMLittle to no effect on viability after 48 hr
HT-29, HCT-116, SW-480Human Colon CancerNot specifiedInduction of apoptosis
B16F10MelanomaNot specifiedSignificant anti-proliferative activity
AML Xenograft ModelAcute Myeloid LeukemiaNot specifiedInhibited leukemia growth, improved survival
Colorectal Cancer ModelAPC(Min/+) miceNot specifiedAntitumor and immunomodulatory activity

Mechanisms of Action: Signaling Pathways

This compound exerts its pharmacological effects by modulating multiple intracellular signaling pathways.

Anti-inflammatory Pathway: Regulation of miR-101/MKP-1/MAPK

In lipopolysaccharide (LPS)-activated macrophages, this compound's anti-inflammatory effect is largely attributed to its ability to regulate the MAPK signaling pathway. It down-regulates miR-101, which in turn increases the expression of Mitogen-activated protein kinase phosphatase-1 (MKP-1). MKP-1 then dephosphorylates and inactivates p38 and JNK, leading to reduced production of pro-inflammatory mediators.

G LPS LPS miR101 miR-101 LPS->miR101 induces MKP1 MKP-1 miR101->MKP1 inhibits p38_JNK p38 / JNK (Phosphorylated) MKP1->p38_JNK dephosphorylates AP1 AP-1 Activation p38_JNK->AP1 activates Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) AP1->Cytokines induces This compound This compound This compound->miR101 down-regulates G cluster_pathway TLR4/MyD88/NLRP3 Pathway TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NLRP3 NLRP3 Inflammasome Activation MyD88->NLRP3 Caspase1 Caspase-1 NLRP3->Caspase1 Cytokines IL-1β / IL-6 / TNF-α (Pro-inflammatory Cytokines) Caspase1->Cytokines Neuroinflammation Neuroinflammation & Neurotoxicity Cytokines->Neuroinflammation This compound This compound This compound->TLR4 note This compound inhibits the pathway, reducing downstream inflammation. G cluster_jak JAK/STAT Pathway cluster_nfkB NF-κB Pathway This compound This compound JAK JAK Activation This compound->JAK IKK IKK Activation This compound->IKK STAT STAT Phosphorylation & Dimerization JAK->STAT STAT_nuc STAT Translocation to Nucleus STAT->STAT_nuc Gene Pro-inflammatory Gene Expression STAT_nuc->Gene IkB IκBα Degradation IKK->IkB NFkB NF-κB Release IkB->NFkB NFkB_nuc NF-κB Translocation to Nucleus NFkB->NFkB_nuc NFkB_nuc->Gene Inflammation Joint Inflammation & Bone Destruction Gene->Inflammation

References

Genkwanin Structure-Activity Relationship: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the pharmacological potential of Genkwanin and its derivatives, detailing structure-activity relationships, experimental validation, and future directions in therapeutic development.

This compound, a naturally occurring flavone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing quantitative biological data, detailing experimental protocols, and visualizing key pathways, this document serves as a foundational resource for the rational design of novel therapeutics based on the this compound scaffold.

Biological Activities and Structure-Activity Relationships of this compound

This compound (5-hydroxy-4'-methoxy-7-methoxyflavone) exhibits a range of biological effects, which are intrinsically linked to its chemical structure. Understanding the relationship between its structural features and biological activity is paramount for the development of more potent and selective therapeutic agents.

Anticancer Activity

This compound has demonstrated promising cytotoxic effects against various cancer cell lines. The core flavone structure is crucial for this activity, and modifications at different positions can significantly modulate its potency.

Table 1: Anticancer Activity of this compound against various cell lines

Cell LineCancer TypeIC50 (µg/mL)Reference
MCF-7Breast Cancer13.6 ± 0.3[1]
HepG2Hepatocellular Carcinoma22.5 ± 0.3[1]
HCT-116Colon Cancer15.4 ± 0.5[1]

IC50: The half maximal inhibitory concentration.

While comprehensive SAR studies on a wide range of this compound derivatives are still emerging, research on related flavonoids provides valuable predictive insights. For instance, studies on other flavones have shown that the presence and position of hydroxyl and methoxy groups on the A and B rings are critical for cytotoxic activity. It is hypothesized that modifications to the 4'-methoxy group or the 5-hydroxyl group on the this compound structure could lead to analogs with enhanced anticancer potency.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways. The core flavone structure is essential for this activity, with the methoxy group at the 7-position and the hydroxyl group at the 5-position being important contributors. While specific IC50 values for a series of this compound derivatives are not extensively documented in publicly available literature, studies on analogous flavanones demonstrate that substitutions on both the A and B rings can significantly impact anti-inflammatory potency, as measured by the inhibition of nitric oxide (NO) production. For instance, the introduction of a carboxyl group on the B-ring or bromo-substituents can lead to derivatives with significantly lower IC50 values compared to the parent compounds[2][3]. This suggests that similar modifications to the this compound scaffold could yield derivatives with enhanced anti-inflammatory activity.

Experimental Protocols

To facilitate further research and validation of this compound's therapeutic potential, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Western Blot Analysis for NF-κB and JAK/STAT Signaling Pathways

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is applicable for analyzing the effects of this compound on key proteins in the NF-κB and JAK/STAT signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with this compound or its derivatives, followed by stimulation with an appropriate agent (e.g., LPS for NF-κB, a cytokine for JAK/STAT). Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p65, phospho-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

TNF-α Measurement by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Protocol:

  • Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.

  • Blocking: Block the plate with a blocking buffer to prevent non-specific binding.

  • Sample and Standard Incubation: Add cell culture supernatants (from cells treated with this compound and a stimulant like LPS) and a series of TNF-α standards to the wells and incubate.

  • Detection Antibody Incubation: Add a biotinylated detection antibody specific for TNF-α.

  • Enzyme Conjugate Incubation: Add a streptavidin-HRP conjugate.

  • Substrate Addition: Add a TMB substrate solution, which will be converted by HRP to produce a colored product.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm. The concentration of TNF-α in the samples is determined by comparison to the standard curve.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for a deeper understanding of its mechanism of action.

Genkwanin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

SAR_Workflow Lead Lead Compound (this compound) Design Design of Analogs Lead->Design Synthesis Chemical Synthesis Design->Synthesis Screening Biological Screening (e.g., MTT Assay) Synthesis->Screening Data Data Analysis (IC50 determination) Screening->Data SAR SAR Establishment Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Process NewLead New Lead Compound Optimization->NewLead

Caption: Iterative workflow for this compound SAR studies.

Future Directions and Conclusion

The multifaceted pharmacological profile of this compound positions it as a promising scaffold for the development of novel therapeutics. While initial studies have highlighted its potential, further research is required to fully elucidate its therapeutic capabilities. Key areas for future investigation include:

  • Comprehensive SAR Studies: The synthesis and biological evaluation of a broader range of this compound derivatives are necessary to establish a more detailed understanding of the structural requirements for optimal activity and selectivity for different therapeutic targets.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying this compound's various biological effects will aid in the identification of specific cellular targets and the development of more targeted therapies.

  • In Vivo Efficacy and Pharmacokinetic Studies: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound and its most promising derivatives.

References

The Pharmacokinetic Profile and Bioavailability of Genkwanin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genkwanin, a naturally occurring O-methylated flavone, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. Despite its therapeutic potential, the clinical translation of this compound is hindered by its poor pharmacokinetic properties, most notably its low oral bioavailability. This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics and bioavailability of this compound. We delve into its absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by quantitative data from preclinical studies. Detailed experimental protocols for key analytical methods are provided to aid researchers in their investigations. Furthermore, this guide explores strategies to enhance the bioavailability of this compound and visualizes its metabolic pathways and experimental workflows through detailed diagrams. This document aims to be a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this compound.

Introduction

This compound (4′,5-dihydroxy-7-methoxyflavone) is a flavonoid found in various medicinal plants, including those from the Daphne, Rosmarinus, and Aquilaria genera.[1] Preclinical studies have demonstrated its potential in treating a range of conditions.[2] However, like many flavonoids, this compound's utility is limited by its pharmacokinetic profile, particularly its low oral bioavailability.[3] A thorough understanding of its ADME properties is crucial for the rational design of effective drug delivery systems and for predicting its behavior in vivo. This guide synthesizes the available scientific literature to provide an in-depth analysis of this compound's pharmacokinetics and bioavailability.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been primarily investigated in rodent models. These studies reveal rapid metabolism and elimination, contributing to its low systemic exposure after oral administration.

Preclinical Pharmacokinetics in Rats

A key study provides detailed pharmacokinetic parameters of this compound in rats following both intravenous and oral administration.[3] The data clearly indicate poor absorption and/or extensive first-pass metabolism, resulting in an absolute oral bioavailability of approximately 1.1%.[3]

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous Administration (5 mg/kg)Oral Administration (50 mg/kg)
Cmax (ng/mL) 1,755 ± 19736.9 ± 9.4
Tmax (h) -3.83 ± 1.33
AUC0-12h (ng·h/mL) 2,349 ± 573218 ± 40
Absolute Bioavailability (%) -~1.1

Data are presented as mean ± standard deviation.

Bioavailability of this compound

The oral bioavailability of a drug is a critical determinant of its therapeutic efficacy. This compound's low aqueous solubility and susceptibility to metabolic enzymes are major contributors to its poor oral bioavailability.

Factors Limiting Bioavailability

Several factors contribute to the low oral bioavailability of this compound:

  • Poor Aqueous Solubility: As a lipophilic molecule, this compound has limited solubility in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.

  • First-Pass Metabolism: this compound undergoes extensive metabolism in the intestine and liver before it can reach systemic circulation. This presystemic elimination significantly reduces the amount of active compound that becomes available.

  • Efflux Transporters: It is plausible that this compound is a substrate for efflux transporters, such as P-glycoprotein, in the intestinal epithelium, which would actively pump the compound back into the intestinal lumen, thereby reducing its net absorption.

Strategies to Enhance Bioavailability

To overcome the challenge of low bioavailability, various drug delivery strategies are being explored. One promising approach is the use of a self-nanoemulsifying drug delivery system (SNEDDS). A study has shown that a this compound-loaded SNEDDS significantly increased its relative bioavailability by 353.28% compared to a this compound suspension. This enhancement is attributed to the improved solubility and lymphatic transport of this compound, which can bypass hepatic first-pass metabolism.

Metabolism of this compound

Understanding the metabolic fate of this compound is essential for characterizing its pharmacokinetic profile and identifying potential drug-drug interactions. In vitro studies using human liver microsomes have elucidated the primary metabolic pathways.

In Vitro Metabolism in Human Liver Microsomes

Studies have shown that the main metabolic pathways for this compound in human liver microsomes are demethylation, hydroxylation, and O-glucuronidation. Seven phase I metabolites and twelve glucuronide conjugation metabolites of this compound have been identified.

Table 2: Identified Metabolites of this compound in Human Liver Microsomes

Metabolic PathwayNumber of Metabolites Identified
Phase I Metabolism
DemethylationMultiple
HydroxylationMultiple
Phase II Metabolism
O-glucuronidation12

The primary UDP-glucuronosyltransferase (UGT) enzymes responsible for the glucuronidation of this compound have been identified as UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7.

Metabolic Pathway of this compound

The following diagram illustrates the key metabolic transformations that this compound undergoes.

Genkwanin_Metabolism This compound This compound PhaseI Phase I Metabolites (Demethylation, Hydroxylation) This compound->PhaseI CYP450 Enzymes PhaseII Phase II Metabolites (O-glucuronides) PhaseI->PhaseII UGT Enzymes (UGT1A1, 1A3, 1A9, 1A10, 2B7) Excretion Excretion PhaseII->Excretion

Caption: Metabolic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of this compound in Rat Plasma by LC-MS/MS

This method was developed for the sensitive and specific determination of this compound in rat plasma.

  • Sample Preparation:

    • To 100 μL of rat plasma, add the internal standard (Genistein).

    • Perform liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Agela Venusil MP-C18 (2.1 mm × 50 mm, 5 μm)

    • Mobile Phase: Methanol and water (65:35, v/v) containing 5 mM ammonium acetate and 0.1% formic acid.

    • Flow Rate: 0.2 mL/min

    • Injection Volume: 10 μL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative ion electrospray ionization (ESI-)

    • Detection Mode: Multiple reaction monitoring (MRM)

    • Transitions:

      • This compound: m/z 283.1 → 268.1

      • Genistein (IS): m/z 269.1 → 133.0

  • Validation:

    • Linearity: 3.84 ng/mL to 3,840 ng/mL (r² > 0.99)

    • Lower Limit of Quantification (LLOQ): 3.84 ng/mL

In Vitro Metabolism in Human Liver Microsomes

This protocol is used to identify the metabolites of this compound.

  • Incubation Mixture:

    • Human liver microsomes (0.5 mg/mL)

    • This compound (10 µM)

    • NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride)

    • Phosphate buffer (100 mM, pH 7.4)

  • Procedure:

    • Pre-incubate the mixture of microsomes, this compound, and buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-generating system.

    • Incubate at 37°C for 60 minutes.

    • Terminate the reaction by adding ice-cold acetonitrile.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by UHPLC-Q-TOF-MS.

Visualization of Experimental Workflows

Workflow for Pharmacokinetic Study in Rats

The following diagram outlines the typical workflow for conducting a pharmacokinetic study of this compound in rats.

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Dosing Dosing (Oral or Intravenous) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (LLE) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Parameter_Calc Parameter Calculation (Cmax, Tmax, AUC, etc.) PK_Modeling->Parameter_Calc

Caption: Workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

The available data clearly indicate that this compound possesses unfavorable pharmacokinetic properties, primarily low oral bioavailability, which presents a significant challenge to its clinical development. While formulation strategies like SNEDDS have shown promise in enhancing its systemic exposure, further research is warranted.

Future studies should focus on:

  • Pharmacokinetics in other preclinical species: To better predict human pharmacokinetics, studies in non-rodent species are necessary.

  • In vivo metabolism: To confirm the in vitro findings and identify the major circulating metabolites in vivo.

  • Permeability studies: Caco-2 cell permeability assays would provide valuable insights into the intestinal absorption mechanisms and the potential role of efflux transporters.

  • Development of advanced drug delivery systems: Further optimization of nanoformulations and other drug delivery technologies could lead to a clinically viable this compound product.

By addressing these research gaps, the scientific community can move closer to harnessing the full therapeutic potential of this promising natural compound.

References

Genkwanin: A Technical Guide to its Immunomodulatory Effects on Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genkwanin, a naturally occurring methoxyflavone found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the current understanding of this compound's effects on immune cell modulation. It is designed to be a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for immune-related disorders.

Modulation of Macrophage Function

This compound exhibits potent anti-inflammatory effects by modulating the function of macrophages, key players in the innate immune response. Its primary mechanism involves the suppression of pro-inflammatory mediators in activated macrophages.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages in a dose-dependent manner.[1] Furthermore, it effectively reduces the secretion of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) at both the mRNA and protein levels.[1][2]

Table 1: Quantitative Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

MediatorThis compound Concentration (µM)InhibitionReference
Nitric Oxide (NO)12.5Significant Inhibition[1]
25Stronger Inhibition
50Potent Inhibition
TNF-α12.5Concentration-dependent suppression
25Concentration-dependent suppression
50Concentration-dependent suppression
IL-612.5Concentration-dependent suppression
25Concentration-dependent suppression
50Concentration-dependent suppression
IL-1β12.5Concentration-dependent suppression
25Concentration-dependent suppression
50Concentration-dependent suppression
Signaling Pathways Modulated by this compound in Macrophages

This compound's inhibitory effects on pro-inflammatory mediator production are primarily attributed to its modulation of key intracellular signaling pathways.

The central mechanism of this compound's anti-inflammatory action in macrophages involves the regulation of the microRNA-101 (miR-101)/mitogen-activated protein kinase phosphatase-1 (MKP-1)/mitogen-activated protein kinase (MAPK) pathway. This compound upregulates the expression of MKP-1, a key negative regulator of the MAPK signaling pathway. This upregulation is achieved by downregulating the expression of miR-101, which is a direct negative regulator of MKP-1. The increased levels of MKP-1 lead to the dephosphorylation and subsequent inactivation of p38 MAPK and c-Jun N-terminal kinase (JNK), but not extracellular signal-regulated kinase (ERK). The inactivation of p38 and JNK ultimately suppresses the activation of the transcription factor AP-1, leading to reduced expression of pro-inflammatory genes.

G cluster_0 This compound's Anti-inflammatory Mechanism in Macrophages LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38_JNK p38/JNK (Phosphorylated) TLR4->p38_JNK Activates This compound This compound miR101 miR-101 This compound->miR101 Downregulates MKP1 MKP-1 miR101->MKP1 Inhibits MKP1->p38_JNK Dephosphorylates (Inactivates) AP1 AP-1 p38_JNK->AP1 Activates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) AP1->Pro_inflammatory_Genes Induces Transcription

Caption: this compound modulates the miR-101/MKP-1/MAPK pathway in macrophages.

In Vivo Anti-inflammatory and Immunomodulatory Effects

The immunomodulatory properties of this compound have also been demonstrated in in vivo models, particularly in the context of autoimmune inflammatory conditions.

Adjuvant-Induced Arthritis in Rats

In a rat model of adjuvant-induced arthritis (AIA), a well-established model for rheumatoid arthritis, oral administration of this compound significantly ameliorated the clinical signs of the disease. Treatment with this compound led to a reduction in paw swelling and arthritis index scores.

Table 2: In Vivo Effects of this compound in Adjuvant-Induced Arthritis Rat Model

ParameterThis compound TreatmentOutcomeReference
Paw Swelling5, 10, 20 mg/kg/daySignificant dose-dependent reduction
Arthritis Index5, 10, 20 mg/kg/daySignificant dose-dependent reduction
Serum TNF-α5, 10, 20 mg/kg/dayMarkedly reduced
Serum IL-65, 10, 20 mg/kg/dayMarkedly reduced
Serum IL-105, 10, 20 mg/kg/dayMarkedly increased
Serum NO5, 10, 20 mg/kg/dayMarkedly reduced
Modulation of JAK/STAT and NF-κB Signaling Pathways in Vivo

The therapeutic effects of this compound in the AIA model are associated with the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) signaling pathways in the synovial tissues of arthritic rats. By suppressing these key inflammatory pathways, this compound reduces the production of pro-inflammatory cytokines and mediators in the inflamed joints.

G cluster_1 This compound's In Vivo Anti-arthritic Mechanism cluster_2 NF-κB Pathway Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Nucleus Translocates to This compound This compound This compound->JAK Inhibits This compound->IKK Inhibits G cluster_3 Experimental Workflow for Macrophage Studies cluster_4 Analysis Start Start: RAW264.7 Cell Culture Pretreat Pre-treatment with This compound Start->Pretreat Stimulate Stimulation with LPS Pretreat->Stimulate Incubate Incubation Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells Griess_Assay Griess Assay (NO measurement) Collect_Supernatant->Griess_Assay ELISA ELISA (Cytokine measurement) Collect_Supernatant->ELISA Western_Blot Western Blot (Protein expression/ phosphorylation) Lyse_Cells->Western_Blot End End: Data Analysis Griess_Assay->End ELISA->End Western_Blot->End

References

Genkwanin: A Technical Guide on its Antiviral and Antibacterial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genkwanin, a naturally occurring flavone, has demonstrated significant potential as an antimicrobial agent, exhibiting both antiviral and antibacterial properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound's efficacy, mechanisms of action, and the experimental methodologies used to evaluate its properties. Quantitative data from published studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate comprehension and further research in the field of drug discovery and development.

Introduction

This compound (5,4'-dihydroxy-7-methoxyflavone) is a non-glycosylated flavonoid found in various medicinal plants, including those from the Daphne, Rosmarinus, and Salvia genera[1]. Flavonoids are a class of plant secondary metabolites well-known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities[2][3]. In recent years, this compound has emerged as a compound of interest due to its promising antiviral and antibacterial capabilities, warranting a closer examination of its therapeutic potential. This document serves as a comprehensive resource for researchers and professionals engaged in the development of novel antimicrobial agents.

Antiviral Properties of this compound

This compound has shown notable activity against specific viruses, with the most comprehensive data available for its action against the African swine fever virus (ASFV).

Quantitative Antiviral Data

The antiviral efficacy of this compound against ASFV has been quantified, demonstrating its potential as a potent inhibitor of this economically significant virus.

VirusCell LineAssay TypeIC₅₀ (µM)Selectivity Index (SI)Reference
African Swine Fever Virus (ASFV)VeroViral Titer Reduction Assay2.9205.2[4]

IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the viral activity. SI (Selectivity Index): Calculated as CC₅₀/IC₅₀, where CC₅₀ is the 50% cytotoxic concentration. A higher SI value indicates greater antiviral specificity.

Mechanism of Antiviral Action

Studies have indicated that this compound exerts its anti-ASFV effects through a multi-targeted mechanism[4]:

  • Inhibition of Viral Entry and Egress: this compound has been shown to interfere with the initial stages of viral infection by hindering the entry of ASFV into host cells. Furthermore, it disrupts the release of new viral particles from infected cells, thereby limiting the spread of the infection.

  • Reduction of Viral DNA and Protein Synthesis: The compound effectively reduces the synthesis of both early and late viral proteins, which are essential for viral replication and the formation of new virions. Consequently, this leads to a decrease in viral DNA synthesis.

The anti-inflammatory properties of this compound may also contribute to its antiviral effects by modulating the host's immune response to viral infection. One of the key pathways identified for this compound's anti-inflammatory action is the regulation of the miR-101/MKP-1/MAPK pathway.

antiviral_pathway cluster_virus ASFV Life Cycle entry Viral Entry dna_rep Viral DNA Replication entry->dna_rep protein_syn Viral Protein Synthesis dna_rep->protein_syn egress Viral Egress protein_syn->egress This compound This compound This compound->entry Inhibits This compound->dna_rep Inhibits This compound->protein_syn Inhibits This compound->egress Inhibits caption This compound's Inhibition of ASFV Replication

This compound's multi-target inhibition of the ASFV life cycle.
Experimental Protocol: Antiviral Activity against ASFV

The following is a generalized protocol for determining the antiviral activity of this compound against ASFV, based on standard virological assays.

2.3.1. Cell Culture and Virus Propagation

  • Cells: Vero cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a 5% CO₂ incubator.

  • Virus: ASFV (e.g., Ba71V strain) is propagated in Vero cells. Viral titers are determined by a 50% tissue culture infectious dose (TCID₅₀) assay.

2.3.2. Cytotoxicity Assay

  • A 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed to determine the 50% cytotoxic concentration (CC₅₀) of this compound on Vero cells.

  • Cells are seeded in a 96-well plate and treated with serial dilutions of this compound for 72 hours.

  • MTT solution is added, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.

2.3.3. Viral Titer Reduction Assay

  • Vero cells are seeded in a 24-well plate and infected with ASFV at a specific multiplicity of infection (MOI).

  • After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS).

  • Medium containing various non-toxic concentrations of this compound is added to the wells.

  • After 72 hours of incubation, the viral supernatant is collected, and the viral titer is determined by TCID₅₀ assay.

  • The IC₅₀ value is calculated based on the reduction in viral titer compared to the untreated virus control.

antiviral_workflow start Start culture_cells Culture Vero Cells start->culture_cells cytotoxicity Determine CC₅₀ (MTT Assay) culture_cells->cytotoxicity infect_cells Infect Cells with ASFV culture_cells->infect_cells treat_this compound Treat with this compound infect_cells->treat_this compound incubate Incubate (72h) treat_this compound->incubate titer_assay Determine Viral Titer (TCID₅₀ Assay) incubate->titer_assay calculate_ic50 Calculate IC₅₀ titer_assay->calculate_ic50 end End calculate_ic50->end caption Antiviral Assay Workflow

Generalized workflow for determining the antiviral activity of this compound.

Antibacterial Properties of this compound

This compound has also been reported to possess antibacterial activity against a range of bacteria. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not as extensively documented as its antiviral properties.

Quantitative Antibacterial Data

While specific MIC values for this compound are not widely available in the literature, flavonoids as a class have demonstrated activity against various bacterial strains. The table below provides a template for how such data would be presented. Researchers are encouraged to determine these values for this compound against their specific strains of interest using the methodologies outlined in section 3.3.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusPositiveData not availableData not available
Pseudomonas aeruginosaNegativeData not availableData not available
Escherichia coliNegativeData not availableData not available
Bacillus subtilisPositiveData not availableData not available

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Mechanism of Antibacterial Action

The antibacterial mechanisms of flavonoids are often multifaceted and can include:

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids are known to interfere with bacterial DNA gyrase, an essential enzyme for DNA replication and repair.

  • Inhibition of Cytoplasmic Membrane Function: Flavonoids can disrupt the bacterial cell membrane, leading to a loss of essential components and ultimately cell death.

  • Inhibition of Energy Metabolism: Interference with the bacterial electron transport chain can inhibit ATP synthesis.

  • Inhibition of Biofilm Formation: Some flavonoids can prevent the formation of bacterial biofilms, which are crucial for bacterial survival and resistance.

antibacterial_mechanisms cluster_bacterium Bacterial Cell This compound This compound dna_gyrase DNA Gyrase This compound->dna_gyrase Inhibits cell_membrane Cell Membrane This compound->cell_membrane Disrupts atp_synthesis ATP Synthesis This compound->atp_synthesis Inhibits biofilm Biofilm Formation This compound->biofilm Inhibits caption Potential Antibacterial Mechanisms of this compound

Potential antibacterial mechanisms of action for this compound.
Experimental Protocol: Antibacterial Susceptibility Testing

The following is a generalized protocol for determining the MIC of this compound against bacterial strains using the broth microdilution method.

3.3.1. Bacterial Strains and Growth Conditions

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are cultured in appropriate broth (e.g., Mueller-Hinton Broth - MHB) at 37°C.

3.3.2. Preparation of Inoculum

  • A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3.3.3. Broth Microdilution Assay

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate.

  • The standardized bacterial inoculum is added to each well.

  • Positive (bacteria and broth) and negative (broth only) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

antibacterial_workflow start Start prepare_inoculum Prepare Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_inoculum->inoculate_plate serial_dilution Prepare Serial Dilutions of this compound serial_dilution->inoculate_plate incubate Incubate (18-24h) inoculate_plate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end caption MIC Determination Workflow

Generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways

This compound's anti-inflammatory effects, which are likely intertwined with its antimicrobial properties, have been shown to involve the modulation of specific cellular signaling pathways.

miR-101/MKP-1/MAPK Pathway

In lipopolysaccharide (LPS)-activated macrophages, this compound has been demonstrated to exert its anti-inflammatory effects primarily through the regulation of the miR-101/MKP-1/MAPK signaling pathway.

  • LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages, leading to the production of pro-inflammatory mediators.

  • This compound's Action: this compound down-regulates the expression of microRNA-101 (miR-101).

  • MKP-1 Upregulation: The decrease in miR-101 leads to an increase in the expression of Mitogen-activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1).

  • MAPK Dephosphorylation: MKP-1 dephosphorylates and inactivates p38 and JNK, which are members of the MAPK family.

  • Reduced Inflammation: The inactivation of the p38 and JNK pathways leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

anti_inflammatory_pathway edge_inhibit edge_inhibit lps LPS mir101 miR-101 lps->mir101 mapk p38/JNK MAPK lps->mapk Activates This compound This compound This compound->mir101 mkp1 MKP-1 mir101->mkp1 mkp1->mapk inflammation Pro-inflammatory Cytokines mapk->inflammation Induces caption This compound's Anti-inflammatory Signaling Pathway

This compound's regulation of the miR-101/MKP-1/MAPK pathway.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with demonstrable antiviral and antibacterial properties. Its potent activity against ASFV, coupled with its multi-targeted mechanism of action, highlights its potential for development as a novel antiviral agent. While its antibacterial activities are less characterized quantitatively, the known mechanisms of action for flavonoids suggest that this compound likely acts on multiple bacterial targets, which could be advantageous in combating drug-resistant strains.

Future research should focus on:

  • Determining the MIC and MBC values of this compound against a broad spectrum of clinically relevant bacterial pathogens.

  • Elucidating the specific molecular targets of this compound in both viruses and bacteria.

  • Investigating the in vivo efficacy and safety of this compound in animal models of infection.

  • Exploring the synergistic potential of this compound in combination with existing antimicrobial drugs.

A comprehensive understanding of this compound's antimicrobial profile will be crucial for its translation from a promising natural product to a clinically viable therapeutic agent.

References

Genkwanin: A Flavonoid with Therapeutic Potential for Metabolic Syndrome and Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of conditions including central obesity, hyperglycemia, dyslipidemia, and hypertension, represents a significant and growing global health challenge, elevating the risk for type 2 diabetes (T2D) and cardiovascular disease.[1][2][3] The search for novel, effective therapeutic agents has led to increased interest in natural bioactive compounds. Genkwanin, a methoxyflavone found in various medicinal plants, has emerged as a promising candidate due to its multifaceted pharmacological effects.[4][5] Preclinical studies, both in vivo and in vitro, have demonstrated its remarkable anti-inflammatory, antioxidant, and metabolic regulatory properties. This technical guide provides a comprehensive overview of the current research on this compound's role in combating metabolic syndrome and diabetes, focusing on its mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex pathways to support further research and development.

Mechanisms of Action: Targeting Core Pathologies

This compound exerts its beneficial effects by modulating several key signaling pathways implicated in the pathogenesis of metabolic syndrome and diabetes. Its actions are pleiotropic, addressing insulin resistance, inflammation, oxidative stress, and dyslipidemia.

Enhancement of Glucose Homeostasis and Insulin Sensitivity

A primary therapeutic benefit of this compound is its ability to improve glucose metabolism. It has been shown to enhance glucose uptake in adipocytes and improve insulin sensitivity, with an efficacy comparable to the widely used antidiabetic drug, metformin.

  • Insulin-Independent Glucose Uptake: this compound, primarily through its glycosides found in extracts like Phaleria nisidai, stimulates glucose disposal into both murine and human adipocytes. This action is mediated by the upregulation of Glucose Transporter 1 (GLUT1) expression.

  • PKC-ERK1/2 Signaling Pathway: The upregulation of GLUT1 is achieved through the activation of the Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) signaling cascade.

  • Glucokinase Activation: this compound has been identified as an activator of glucokinase, a key enzyme in glucose metabolism, which contributes to its antihyperglycemic activity.

dot This compound This compound PKC PKC This compound->PKC ERK12 ERK1/2 PKC->ERK12 GLUT1 GLUT1 Expression (Upregulation) ERK12->GLUT1 GlucoseUptake Glucose Uptake into Adipocytes GLUT1->GlucoseUptake BloodGlucose Systemic Glucose Load (Reduction) GlucoseUptake->BloodGlucose

Caption: this compound-mediated glucose uptake via the PKC-ERK1/2 pathway.
Anti-inflammatory and Immunomodulatory Effects

Chronic low-grade inflammation is a hallmark of metabolic syndrome and contributes significantly to insulin resistance. This compound exhibits potent anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways.

  • Inhibition of NF-κB and JAK/STAT Pathways: this compound has been shown to suppress the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) and the nuclear factor-kappa B (NF-κB) signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).

  • Macrophage Polarization: Like other flavonoids, this compound may influence macrophage polarization, shifting from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is crucial for resolving inflammation in metabolic tissues like adipose and liver.

dot InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, FFAs) JAK JAK InflammatoryStimuli->JAK NFkB NF-κB InflammatoryStimuli->NFkB This compound This compound This compound->JAK This compound->NFkB STAT STAT JAK->STAT Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS, COX-2) STAT->Cytokines NFkB->Cytokines Inflammation Metabolic Inflammation Cytokines->Inflammation

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Genkwanin from Daphne genkwa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genkwanin is a non-glycosylated flavonoid found in the flower buds of Daphne genkwa Sieb. et Zucc. (Thymelaeaceae), a plant with a long history in traditional Chinese medicine.[1][2] This bioactive compound has garnered significant interest within the scientific community due to its diverse pharmacological properties, including anti-inflammatory, anticancer, antioxidant, and immunomodulatory effects.[3][4] These therapeutic potentials underscore the importance of efficient and scalable methods for its extraction and purification to facilitate further research and drug development.

This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from Daphne genkwa. It covers various methodologies, from conventional solvent extraction to more advanced chromatographic techniques, and includes quantitative data to aid in the selection of the most suitable method for specific research needs.

Pharmacological Significance of this compound

This compound exerts its biological activities through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

  • Anti-inflammatory Activity: this compound has been shown to suppress pro-inflammatory mediators by regulating the miR-101/MKP-1/MAPK pathway.[3] It also inhibits the JAK/STAT and NF-κB signaling pathways, which are critical in the inflammatory response.

  • Anticancer Activity: In the context of cancer, this compound has been found to inhibit the proliferation, migration, and invasion of lung cancer cells by repressing the PI3K/Akt signaling pathway.

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Both conventional and modern techniques have been successfully employed.

Conventional Solvent Extraction

This is a fundamental and widely used method for obtaining a crude extract containing this compound and other flavonoids from Daphne genkwa.

Ultrasound-Assisted Extraction (UAE)

UAE is a more recent technique that utilizes ultrasonic waves to enhance the extraction efficiency, often resulting in higher yields in shorter times and at lower temperatures compared to conventional methods.

Purification Strategies

Following initial extraction, a multi-step purification process is typically required to isolate this compound to a high degree of purity.

Preliminary Purification: Liquid-Liquid Partitioning

A common initial step to fractionate the crude extract based on polarity.

Chromatographic Purification

Advanced chromatographic techniques are essential for achieving high-purity this compound.

  • Normal-Phase Flash Chromatography (NPFC): An efficient method for large-scale purification of less polar compounds like this compound.

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby minimizing sample adsorption and degradation.

Data Presentation

The following tables summarize the quantitative data from various extraction and purification protocols, allowing for easy comparison of their efficiencies.

Table 1: Comparison of this compound Purification Methods

MethodStarting MaterialYield of this compoundPurity of this compoundReference
Normal-Phase Flash Chromatography (NPFC)30 g crude extract from D. genkwa flower buds2.85 g (from chloroform and insoluble fractions)98.3% - 98.6%
High-Speed Counter-Current Chromatography (HSCCC)150 mg of ethyl acetate extract from D. genkwa35.3 mg95.8%

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Total Flavonoids

This protocol is optimized for the extraction of total flavonoids, including this compound, from Daphne genkwa flower buds.

Materials and Equipment:

  • Dried flower buds of Daphne genkwa

  • 70% Ethanol

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

Procedure:

  • Grind the dried flower buds of Daphne genkwa into a fine powder.

  • Mix the powdered plant material with 70% ethanol at a liquid-to-solid ratio of 30 mL/g.

  • Place the mixture in an ultrasonic bath and sonicate at a power of 225 W for 30 minutes at a temperature of 60°C.

  • After extraction, filter the mixture to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude flavonoid extract.

Protocol 2: Purification of this compound using Normal-Phase Flash Chromatography (NPFC)

This protocol is suitable for large-scale purification of this compound from a crude extract.

Materials and Equipment:

  • Crude extract of Daphne genkwa

  • Petroleum ether

  • Chloroform

  • Cyclohexane

  • Acetone

  • Flash chromatography system with a normal-phase silica column

  • Thin-Layer Chromatography (TLC) plates

  • HPLC system for purity analysis

Procedure:

  • Suspend the crude methanol extract of Daphne genkwa flower buds in water.

  • Perform a liquid-liquid partition by first extracting with petroleum ether, followed by chloroform. This compound will be concentrated in the chloroform and the remaining insoluble fractions.

  • Combine and dry the chloroform and insoluble fractions.

  • Dissolve the dried residue in a minimal amount of the mobile phase.

  • The mobile phase consists of cyclohexane-acetone (22:3, v/v).

  • Load the sample onto a normal-phase flash chromatography column.

  • Elute the column with the mobile phase at a flow rate of 30 mL/min.

  • Monitor the fractions using TLC and combine the fractions containing this compound.

  • Evaporate the solvent from the combined fractions to yield purified this compound.

  • Analyze the purity of the obtained this compound using HPLC.

Protocol 3: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol provides a high-resolution purification of this compound from a pre-fractionated extract.

Materials and Equipment:

  • Ethyl acetate extract of Daphne genkwa

  • n-hexane

  • Ethyl acetate

  • Methanol

  • Water

  • HSCCC instrument

  • HPLC system for purity analysis

Procedure:

  • Prepare the two-phase solvent system by mixing n-hexane-ethyl acetate-methanol-water in a volume ratio of 5:7:5:5.

  • Thoroughly equilibrate the two phases in a separatory funnel and separate the upper and lower phases.

  • Fill the HSCCC coil with the upper phase as the stationary phase.

  • Pump the lower phase (mobile phase) into the column at a flow rate of 1.2 mL/min while rotating the apparatus at 700 rpm.

  • Dissolve 150 mg of the ethyl acetate extract in 10 mL of a 1:1 (v/v) mixture of the upper and lower phases.

  • Inject the sample solution into the HSCCC system.

  • After 260 minutes, increase the flow rate of the mobile phase to 2.0 mL/min.

  • Collect fractions and monitor the effluent by HPLC to identify the fractions containing this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

  • Confirm the purity of the final product by HPLC analysis.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_prelim_purification Preliminary Purification cluster_final_purification Final Purification Daphne_genkwa Daphne genkwa Flower Buds Grinding Grinding Daphne_genkwa->Grinding Solvent_Extraction Solvent Extraction (Methanol/Ethanol) Grinding->Solvent_Extraction UAE Ultrasound-Assisted Extraction (70% EtOH) Grinding->UAE Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract UAE->Crude_Extract Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Chloroform) Crude_Extract->Partitioning Chloroform_Fraction Chloroform & Insoluble Fractions (Enriched with this compound) Partitioning->Chloroform_Fraction Ethyl_Acetate_Fraction Ethyl Acetate Fraction Partitioning->Ethyl_Acetate_Fraction NPFC Normal-Phase Flash Chromatography Chloroform_Fraction->NPFC HSCCC High-Speed Counter-Current Chromatography Ethyl_Acetate_Fraction->HSCCC Pure_this compound High-Purity this compound NPFC->Pure_this compound HSCCC->Pure_this compound Genkwanin_Signaling_Pathways cluster_anti_inflammatory Anti-inflammatory Pathways cluster_anticancer Anticancer Pathway Genkwanin_AI This compound miR101 miR-101 Genkwanin_AI->miR101 inhibits JAK_STAT JAK/STAT Pathway Genkwanin_AI->JAK_STAT inhibits NFkB NF-κB Pathway Genkwanin_AI->NFkB inhibits MKP1 MKP-1 miR101->MKP1 inhibits MAPK p38/JNK MAPK MKP1->MAPK inhibits Pro_inflammatory Pro-inflammatory Mediators MAPK->Pro_inflammatory promotes JAK_STAT->Pro_inflammatory promotes NFkB->Pro_inflammatory promotes Genkwanin_AC This compound PI3K PI3K Genkwanin_AC->PI3K inhibits Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation, Migration, Invasion Akt->Cell_Proliferation promotes

References

Application Notes and Protocols: Synthesis of Genkwanin Derivatives for Improved Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genkwanin, a naturally occurring O-methylated flavone, exhibits a wide range of promising pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. However, its therapeutic potential is significantly hampered by poor aqueous solubility, which limits its bioavailability and clinical utility. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives with enhanced solubility. Strategies covered include the preparation of nanosuspensions and the chemical synthesis of glycoside, amino acid, and phosphate derivatives. These approaches aim to improve the physicochemical properties of this compound, thereby facilitating its development as a therapeutic agent.

Introduction to this compound and the Challenge of Solubility

This compound (5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one) is a flavonoid found in various medicinal plants.[1][2] Its biological activities are attributed to its ability to modulate key signaling pathways, such as the PI3K/Akt pathway, which is crucial in cell growth, proliferation, and survival.[3] Despite its therapeutic promise, this compound's low water solubility presents a major obstacle for formulation and in vivo applications. Enhancing the aqueous solubility of this compound is a critical step in unlocking its full therapeutic potential. This document outlines several strategies to achieve this through the formation of derivatives.

Strategies for Improving this compound Solubility

Several techniques can be employed to increase the aqueous solubility of poorly soluble drugs like this compound. These methods can be broadly categorized into physical modifications and chemical modifications.

  • Physical Modification: This approach alters the physical properties of the drug without changing its chemical structure. The formation of nanosuspensions is a prime example.

  • Chemical Modification: This involves the synthesis of new derivatives or prodrugs by attaching hydrophilic moieties to the parent molecule. Common strategies include:

    • Glycosylation: The attachment of sugar molecules to form glycosides.

    • Amino Acid Conjugation: The formation of esters or amides with amino acids.

    • Phosphorylation: The introduction of a phosphate group to create water-soluble phosphate prodrugs.

The following sections provide detailed protocols for these methods.

Data Presentation: Solubility of this compound and its Derivatives

The following table summarizes the quantitative data on the solubility of this compound and a representative derivative.

Compound/FormulationParent MoleculeDerivative/Formulation TypeSolubility in WaterFold Increase in SolubilityReference
This compoundThis compound-< 1 µg/mL-[4]
This compound NanosuspensionThis compoundNanosuspension> 2 mg/mL (up to 36 mg/mL)> 2,000[4]
IsoliquiritigeninIsoliquiritigenin-3.9 µg/mL-
Isoliquiritigenin Phosphate Ammonium SaltIsoliquiritigeninPhosphate Prodrug9.6 mg/mL~2460

Note: Data for chemically synthesized this compound derivatives is limited in the literature. The data for Isoliquiritigenin, a structurally related chalcone, is provided as a reference for the potential solubility enhancement through phosphate prodrug formation.

Experimental Protocols

Protocol for Preparation of this compound Nanosuspensions

This protocol is based on the anti-solvent precipitation method.

Materials:

  • This compound

  • D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ultrasonicator

  • High-pressure homogenizer

Procedure:

  • Preparation of the Organic Phase: Co-dissolve this compound and TPGS (as a stabilizer) in DMF to form a clear solution.

  • Precipitation: Inject the organic solution slowly into deionized water under ultrasonication. This will cause the this compound to precipitate as nanoparticles.

  • Homogenization: Subject the resulting suspension to high-pressure homogenization to reduce the particle size and improve uniformity.

  • Solvent Removal: Remove the organic solvent (DMF) and excess water through a suitable method like rotary evaporation or lyophilization.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), zeta potential, and drug loading.

Representative Protocol for Synthesis of this compound-7-O-Glycoside

This protocol is a representative example based on the Koenigs-Knorr reaction, a common method for glycosylation.

Materials:

  • This compound

  • Acetobromo-α-D-glucose

  • Silver (I) carbonate (Ag₂CO₃) or other suitable promoter

  • Anhydrous quinoline and benzene (or a less toxic solvent system)

  • Anhydrous sodium sulfate

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane, methanol)

  • Sodium methoxide in methanol

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a mixture of anhydrous quinoline and benzene.

  • Addition of Reagents: Add silver (I) carbonate to the solution, followed by the dropwise addition of a solution of acetobromo-α-D-glucose in anhydrous benzene.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the silver salts and wash the solid residue with a suitable solvent. Combine the filtrates and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification of the Protected Glycoside: Concentrate the organic layer under reduced pressure and purify the residue by silica gel column chromatography to obtain the protected this compound-7-O-tetraacetyl-β-D-glucoside.

  • Deprotection: Dissolve the purified protected glycoside in anhydrous methanol and add a catalytic amount of sodium methoxide solution. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Final Purification: Neutralize the reaction with a suitable acidic resin, filter, and concentrate the filtrate. Purify the final product, this compound-7-O-β-D-glucoside, by recrystallization or column chromatography.

Representative Protocol for Synthesis of this compound Amino Acid Ester

This protocol is a representative example using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-glycine)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Solvents for extraction and chromatography

  • Trifluoroacetic acid (TFA) for deprotection (if using a Boc-protected amino acid)

Procedure:

  • Reaction Setup: Dissolve this compound, N-protected amino acid, and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Coupling Reaction: Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Monitor the reaction by TLC. Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification of the Protected Conjugate: Concentrate the organic layer and purify the residue by silica gel column chromatography to obtain the protected this compound-amino acid ester.

  • Deprotection: If a protecting group is used (e.g., Boc), dissolve the protected conjugate in DCM and add TFA. Stir at room temperature until deprotection is complete.

  • Final Purification: Remove the solvent and excess TFA under reduced pressure. Purify the final this compound amino acid ester by a suitable method, such as recrystallization or chromatography.

Representative Protocol for Synthesis of this compound Phosphate Prodrug

This protocol is adapted from the synthesis of other flavonoid phosphate prodrugs.

Materials:

  • This compound

  • Di-tert-butyl N,N-diethylphosphoramidite

  • 1H-Tetrazole

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Anhydrous tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Solvents for extraction and chromatography

Procedure:

  • Phosphitylation: In an inert atmosphere, dissolve this compound in anhydrous THF. Add 1H-tetrazole followed by the dropwise addition of di-tert-butyl N,N-diethylphosphoramidite at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Oxidation: Cool the reaction mixture to 0 °C and add m-CPBA. Stir for a few hours at this temperature.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate. Extract the product with a suitable organic solvent, wash with saturated sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.

  • Purification of the Protected Phosphate: Concentrate the organic layer and purify the residue by silica gel column chromatography to obtain the di-tert-butyl phosphate ester of this compound.

  • Deprotection: Dissolve the protected phosphate ester in a suitable solvent and treat with TFA to remove the tert-butyl protecting groups.

  • Final Purification: Remove the solvent and TFA under reduced pressure. The resulting this compound phosphate can be further purified, for example, by conversion to a salt and recrystallization.

Protocol for Solubility Determination

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

Materials:

  • This compound or this compound derivative

  • Deionized water (or other relevant buffer)

  • Shaking incubator or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Add an excess amount of the compound to a known volume of deionized water in a sealed vial.

  • Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.

  • Calculation: Calculate the solubility in units such as mg/mL or µg/mL.

Visualizations

This compound Biosynthesis Pathway

Genkwanin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS This compound This compound Apigenin->this compound OMT

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for Synthesis and Evaluation

Workflow Start Start: this compound Synthesis Synthesis of Derivatives (Glycosides, Amino Acid Conjugates, etc.) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Solubility Solubility Assessment (Shake-Flask Method) Characterization->Solubility Data Data Analysis and Comparison Solubility->Data End End: Derivative with Improved Solubility Data->End

Caption: Workflow for derivative synthesis and evaluation.

This compound's Role in the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits This compound->Akt inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Conclusion

The protocols and data presented in these application notes provide a framework for researchers to address the poor aqueous solubility of this compound. The formation of nanosuspensions offers a significant and validated method for enhancing solubility. Furthermore, the representative protocols for chemical synthesis of glycoside, amino acid, and phosphate derivatives serve as a starting point for developing novel this compound prodrugs with improved pharmacokinetic profiles. The successful derivatization of this compound to improve its solubility is a crucial step towards realizing its therapeutic potential in various disease models. Further research should focus on the detailed synthesis and in vivo evaluation of these derivatives to identify lead candidates for clinical development.

References

Application Note and Protocol for the Quantification of Genkwanin in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genkwanin, a non-glycosylated flavonoid found in various medicinal herbs, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities. To facilitate pharmacokinetic studies and support drug development programs involving this compound, a robust and sensitive analytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is highly selective and sensitive, making it suitable for a range of research applications.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the quantification of this compound in plasma.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Genistein (Internal Standard, IS) (≥98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Control plasma (e.g., rat, human)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

  • Analytical column: Agela Venusil MP-C18 (2.1 mm × 50 mm, 5 µm) or equivalent reversed-phase C18 column.[1]

Preparation of Standard Solutions and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (Genistein) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards and QC Samples: Spike control plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration curve range for this compound is 3.84 ng/mL to 3,840 ng/mL.[1]

Sample Preparation

Two primary methods for plasma sample preparation have been reported: liquid-liquid extraction and protein precipitation.

Method 1: Liquid-Liquid Extraction (LLE) [1]

  • To 100 µL of plasma sample, add 50 µL of the internal standard working solution (Genistein).

  • Add 1 mL of ethyl acetate.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Method 2: Protein Precipitation (PPT) [2][3]

  • To 100 µL of plasma sample, add 50 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

Chromatographic Conditions

  • Column: Agela Venusil MP-C18 (2.1 mm × 50 mm, 5 µm)

  • Mobile Phase: A mixture of methanol and water (65:35, v/v) containing 5mM ammonium acetate and 0.1% formic acid. Isocratic elution is often sufficient.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 283.1 → 268.1

    • Genistein (IS): m/z 269.1 → 133.0

  • Key MS Parameters: Optimize instrument-specific parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Data Presentation

Quantitative data from published methods are summarized in the tables below for easy comparison.

Table 1: LC-MS/MS Method Parameters for this compound Quantification

ParameterMethod 1Method 2
Sample Preparation Liquid-Liquid Extraction with Ethyl AcetateProtein Precipitation with Acetonitrile
Internal Standard GenisteinNot explicitly stated, but common for the method
LC Column Agela Venusil MP-C18 (2.1 x 50 mm, 5 µm)Eclipse XDB-C18
Mobile Phase Methanol:Water (65:35, v/v) with 5mM Ammonium Acetate and 0.1% Formic AcidAcetonitrile and water with 0.1% formic acid
Ionization Mode ESI NegativeESI Negative
MRM Transition (this compound) m/z 283.1 → 268.1m/z 283 → 268
MRM Transition (IS - Genistein) m/z 269.1 → 133.0N/A

Table 2: Method Validation Data for this compound Quantification

ParameterResultReference
Linearity Range 3.84 - 3,840 ng/mL
1.025 - 1025 ng/mL
Lower Limit of Quantification (LLOQ) 3.84 ng/mL
Correlation Coefficient (r²) >0.99
Intra-day Precision (RSD%) <15%
Inter-day Precision (RSD%) <15%
Accuracy Within ±15%
Recovery >82.7%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound quantification in plasma.

Logical Relationship of LC-MS/MS Components

LCMSMS_Logic lc Liquid Chromatography (LC) Separates analytes based on physicochemical properties ms1 Mass Spectrometer (MS1 - Quadrupole 1) Selects precursor ion (e.g., this compound m/z 283.1) lc->ms1 Eluent Flow collision_cell Collision Cell (q2) Fragments precursor ion ms1->collision_cell Precursor Ion ms2 Mass Spectrometer (MS2 - Quadrupole 3) Selects specific product ion (e.g., m/z 268.1) collision_cell->ms2 Fragment Ions detector Detector Counts product ions for quantification ms2->detector Product Ion

References

Application Notes & Protocols: In Vitro Anti-inflammatory Assay of Genkwanin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Genkwanin, a non-glycosylated flavonoid found in various medicinal plants, has demonstrated significant anti-inflammatory properties.[1][2][3][4] In vitro studies have shown that this compound can effectively reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated macrophages.[1] This document provides detailed protocols for assessing the anti-inflammatory effects of this compound in a laboratory setting, focusing on its mechanism of action involving the MAPK signaling pathway.

This compound has been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated RAW264.7 macrophages. The underlying mechanism for these effects is primarily attributed to the regulation of the miR-101/MKP-1/MAPK pathway. This compound suppresses the phosphorylation of p38 and JNK, key components of the MAPK pathway, without significantly affecting the NF-κB signaling pathway.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various in vitro assays. The following tables summarize the key findings from studies on LPS-stimulated RAW264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound

This compound Concentration (µM)NO Production Inhibition (%)
12.5~25%
25~50%
50~75%

Data extracted from studies on LPS-stimulated RAW264.7 macrophages.

Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound

CytokineThis compound Concentration (µM)Inhibition of Protein Secretion (%)Inhibition of mRNA Expression (%)
TNF-α 12.5~20%~30%
25~40%~55%
50~60%~70%
IL-1β 12.5~15%~25%
25~35%~50%
50~55%~65%
IL-6 12.5~20%~35%
25~45%~60%
50~65%~75%

Data represents approximate values based on graphical representations in the cited literature for LPS-stimulated RAW264.7 macrophages.

Table 3: Effect of this compound on MAPK Pathway Protein Phosphorylation

ProteinThis compound Concentration (µM)Inhibition of Phosphorylation (%)
p-p38 12.5~20%
25~45%
50~70%
p-JNK 12.5~25%
25~50%
50~75%
p-ERK1/2 12.5 - 50No significant effect

Data is an estimation from Western blot analyses in LPS-stimulated RAW264.7 macrophages.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro anti-inflammatory activity of this compound.

Cell Culture and Treatment

Cell Line: RAW264.7 murine macrophage cell line.

Protocol:

  • Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for 2 hours.

  • Stimulate the cells with 10 ng/mL of lipopolysaccharide (LPS) for the desired time, depending on the assay (e.g., 24 hours for NO and cytokine protein assays, shorter times for mRNA and protein phosphorylation studies).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on RAW264.7 cells.

Protocol:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound (up to 50 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells. Note: this compound has been shown to not affect cell viability up to a concentration of 50 µM.

Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To measure the effect of this compound on NO production in LPS-stimulated macrophages.

Protocol:

  • Seed RAW264.7 cells in a 96-well plate and treat with this compound and LPS as described in Protocol 1.

  • After 24 hours of LPS stimulation, collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.

Pro-inflammatory Cytokine Measurement (ELISA)

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

Protocol:

  • Culture and treat RAW264.7 cells in a 24-well plate as described in Protocol 1.

  • After 24 hours of LPS stimulation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Gene Expression Analysis (RT-qPCR)

Objective: To determine the effect of this compound on the mRNA expression of iNOS, TNF-α, IL-1β, and IL-6.

Protocol:

  • Culture and treat RAW264.7 cells in a 6-well plate as described in Protocol 1, with an LPS stimulation time of 4 hours.

  • Extract total RNA from the cells using a suitable RNA isolation kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (RT-qPCR) using specific primers for iNOS, TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., β-actin) for normalization.

  • The cycling conditions for RT-qPCR are typically an initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 12 seconds and 62°C for 40 seconds.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of MAPK pathway proteins (p38, JNK, ERK1/2) and the expression of iNOS.

Protocol:

  • Culture and treat RAW264.7 cells in a 6-well plate as described in Protocol 1. For MAPK phosphorylation, a 1-hour LPS stimulation is appropriate. For iNOS protein expression, a 12-24 hour stimulation is recommended.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p38, p38, phospho-JNK, JNK, phospho-ERK1/2, ERK1/2, iNOS, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

genkwanin_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays A RAW264.7 Cell Culture B Pre-treatment with this compound (12.5, 25, 50 µM) for 2h A->B C Stimulation with LPS (10 ng/mL) B->C D Cell Viability (MTT Assay) C->D E NO Production (Griess Test) C->E F Cytokine Secretion (ELISA: TNF-α, IL-1β, IL-6) C->F G Gene Expression (RT-qPCR: iNOS, Cytokines) C->G H Protein Expression & Phosphorylation (Western Blot: iNOS, p-MAPKs) C->H

Caption: Experimental workflow for in vitro anti-inflammatory assay of this compound.

genkwanin_pathway LPS LPS TLR4 TLR4 LPS->TLR4 miR101 miR-101 TLR4->miR101 Upregulates MAPK p38 & JNK (MAPK) TLR4->MAPK Activates MKP1 MKP-1 miR101->MKP1 Inhibits MKP1->MAPK Dephosphorylates (Inhibits) AP1 AP-1 MAPK->AP1 Activates ProInflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) AP1->ProInflammatory Upregulates Expression This compound This compound This compound->miR101 Downregulates

Caption: Signaling pathway of this compound's anti-inflammatory action.

References

Application Notes and Protocols for Genkwanin Nanosuspension Preparation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Genkwanin, a non-glycosylated flavonoid found in various medicinal plants, has demonstrated significant therapeutic potential, including anti-inflammatory, antioxidant, and antitumor activities.[1] However, its poor water solubility limits its bioavailability and therapeutic efficacy in vivo.[2][3] Nanosuspension technology offers a promising strategy to overcome this limitation by increasing the surface area and dissolution rate of the drug.[4] These application notes provide detailed protocols for the preparation, characterization, and in vivo evaluation of this compound nanosuspensions, enabling researchers to effectively utilize this formulation for preclinical studies.

Data Summary

Table 1: Physicochemical Characteristics of this compound Nanosuspensions
FormulationActive CompoundStabilizerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Reference
GKA-NSpsThis compoundTPGS183.1 ± 4.40.16 ± 0.07-16.2 ± 0.149.36 ± 0.14[2]
HGK-NSpsHydroxy this compoundTPGS261.1 ± 4.80.12 ± 0.01-39.9 ± 2.3
Table 2: In Vivo Antitumor Efficacy of this compound Nanosuspensions in MCF-7 Tumor-Bearing Mice
FormulationDosageAdministration RouteTumor Inhibition Rate (%)ComparatorReference
GKA-NSps60 mg/kgIntravenous (i.v.)62.09Paclitaxel (8 mg/kg, i.v.) - 61.27%
HGK-NSps40 mg/kgIntravenous (i.v.)Similar to Paclitaxel (8 mg/kg)Paclitaxel (8 mg/kg, i.v.)

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension (GKA-NSps) by Antisolvent Precipitation-Ultrasonication Method

Objective: To prepare a stable nanosuspension of this compound for in vivo studies.

Materials:

  • This compound (GKA) bulk powder

  • D-alpha tocopheryl polyethylene glycol succinate (TPGS)

  • Dimethyl formamide (DMF)

  • Deionized water

  • Ultrasonic cleaner (250 W)

Procedure:

  • Co-dissolve GKA bulk powder and TPGS stabilizer in DMF to form a mixed organic solution with a drug concentration of 20 mg/mL. The weight ratio of GKA to TPGS should be optimized, with a 1:1 ratio being a good starting point.

  • Slowly inject 0.2 mL of the mixed organic solution into 4 mL of deionized water at 25 ± 2 °C.

  • Simultaneously apply ultrasonication at 250 W during the injection process.

  • Continue ultrasonication for a predetermined period to ensure the formation of a stable nanosuspension.

Protocol 2: Preparation of Hydroxy this compound Nanosuspension (HGK-NSps) by Antisolvent Precipitation and High-Pressure Homogenization

Objective: To prepare a stable nanosuspension of hydroxy this compound with a narrow particle size distribution.

Materials:

  • Hydroxy this compound (HGK) powder

  • D-alpha tocopheryl polyethylene glycol succinate (TPGS) or other stabilizers (e.g., Pluronic F-127, mPEG2k-PCL2k, Tween 80)

  • N,N-dimethylformamide (DMF)

  • Deionized water

  • Ultrasonic cleaner (250 W)

  • High-pressure homogenizer

Procedure:

  • Co-dissolve HGK powder and the chosen stabilizer in DMF to create an organic phase with an HGK concentration of 15 mg/mL.

  • Drop 0.2 mL of the mixed organic solution into 3 mL of deionized water at 25 ± 2 °C under 250 W ultrasonication to form a crude suspension.

  • Subject the crude suspension to high-pressure homogenization at 1500 bar and 25 °C for 15 cycles to obtain the final HGK-NSps.

Protocol 3: Characterization of this compound Nanosuspensions

Objective: To determine the physicochemical properties of the prepared nanosuspensions.

Methods:

  • Particle Size and Polydispersity Index (PDI):

    • Use Dynamic Light Scattering (DLS) to measure the average particle size and PDI at 25 °C.

  • Zeta Potential:

    • Measure the zeta potential using a Zetasizer to assess the surface charge and stability of the nanosuspension.

  • Morphology:

    • Observe the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM). Prepare the sample by placing a drop of the nanosuspension on a copper grid, air-drying, and staining with 2% (w/v) uranyl acetate.

  • Crystallinity:

    • Analyze the physical state of this compound in the nanosuspension using X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC).

  • Drug Loading Content:

    • Determine the amount of this compound loaded into the nanoparticles. This can be done by separating the nanoparticles from the aqueous medium by centrifugation, dissolving the nanoparticle pellet in a suitable organic solvent, and quantifying the this compound concentration using a validated analytical method like HPLC.

Protocol 4: In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor activity of this compound nanosuspensions in a xenograft mouse model.

Animal Model:

  • Female nude mice bearing MCF-7 human breast cancer xenografts.

Experimental Groups:

  • Saline (Control)

  • Vehicle (e.g., empty nanosuspension without this compound)

  • This compound Nanosuspension (e.g., 60 mg/kg GKA-NSps or 40 mg/kg HGK-NSps)

  • Positive Control (e.g., Paclitaxel injection, 8 mg/kg)

Procedure:

  • When the tumors reach a palpable size, randomly assign the mice to the different treatment groups.

  • Administer the treatments intravenously every other day for a specified period (e.g., 10 days for 5 doses).

  • Monitor tumor volume and body weight of the mice throughout the study.

  • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Calculate the tumor inhibition rate for each treatment group compared to the saline control.

Visualizations

GKA_Nanosuspension_Preparation cluster_organic Organic Phase cluster_aqueous Aqueous Phase GKA This compound (GKA) Mix Co-dissolve GKA->Mix TPGS TPGS Stabilizer TPGS->Mix DMF DMF (Solvent) DMF->Mix Water Deionized Water Inject Slow Injection with Ultrasonication (250W) Water->Inject Mix->Inject NS This compound Nanosuspension Inject->NS

Caption: Workflow for this compound Nanosuspension Preparation.

HGK_Nanosuspension_Preparation cluster_organic Organic Phase cluster_aqueous Aqueous Phase HGK Hydroxy this compound (HGK) Mix Co-dissolve HGK->Mix Stabilizer Stabilizer (e.g., TPGS) Stabilizer->Mix DMF DMF (Solvent) DMF->Mix Water Deionized Water Precipitate Antisolvent Precipitation with Ultrasonication Water->Precipitate Mix->Precipitate Homogenize High-Pressure Homogenization Precipitate->Homogenize NS Hydroxy this compound Nanosuspension Homogenize->NS

Caption: Workflow for Hydroxy this compound Nanosuspension Preparation.

Genkwanin_Signaling_Pathways cluster_inflammatory Anti-inflammatory Pathways cluster_neuroprotective Neuroprotective Pathway Genkwanin1 This compound JAK_STAT JAK/STAT Pathway Genkwanin1->JAK_STAT inhibits NFkB NF-κB Pathway Genkwanin1->NFkB inhibits Inflammation Inflammation JAK_STAT->Inflammation NFkB->Inflammation HGK Hydroxy this compound Nrf2_ARE Nrf2/ARE Pathway HGK->Nrf2_ARE activates Neuroprotection Neuroprotection Nrf2_ARE->Neuroprotection

Caption: Signaling Pathways Modulated by this compound and its Derivatives.

References

Application Notes and Protocols for Studying the Neuroprotective Effects of Genkwanin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genkwanin, a non-glycosylated flavonoid found in various medicinal plants, has demonstrated significant anti-inflammatory, antioxidant, and anti-apoptotic properties in preclinical studies. These characteristics make it a promising candidate for the development of neuroprotective therapies against neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and ischemic stroke. This compound's neuroprotective effects are primarily attributed to its ability to modulate key signaling pathways involved in neuroinflammation and oxidative stress, including the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/NLRP3 inflammasome pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.

These application notes provide a comprehensive overview of the use of animal models to study the neuroprotective effects of this compound, complete with detailed experimental protocols and data presentation guidelines.

I. Animal Models for this compound Neuroprotective Studies

The selection of an appropriate animal model is critical for elucidating the therapeutic potential of this compound. Based on its known mechanisms of action, the following models are highly relevant.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model (Parkinson's and Alzheimer's Disease)

The LPS-induced neuroinflammation model is a valuable tool for studying the anti-inflammatory properties of this compound in the central nervous system. Systemic or direct intracerebral injection of LPS, a component of the outer membrane of Gram-negative bacteria, activates microglia and astrocytes, leading to the production of pro-inflammatory cytokines and reactive oxygen species, hallmarks of neurodegenerative diseases.

MPTP-Induced Parkinson's Disease Model

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm that recapitulates the key pathological features of Parkinson's disease, including the progressive loss of dopaminergic neurons in the substantia nigra and subsequent motor deficits. This model is ideal for assessing the ability of this compound to protect against neurotoxin-induced neuronal death.

Scopolamine-Induced Cognitive Impairment Model (Alzheimer's Disease)

Scopolamine, a muscarinic receptor antagonist, is used to induce transient cognitive deficits in rodents, mimicking the cholinergic dysfunction observed in Alzheimer's disease. This model is particularly useful for evaluating the potential of this compound to improve learning and memory.

Middle Cerebral Artery Occlusion (MCAO) Model (Ischemic Stroke)

The MCAO model is the most frequently used animal model of focal cerebral ischemia. It involves the occlusion of the middle cerebral artery, leading to a reproducible infarct in the brain. This model is essential for investigating the efficacy of this compound in reducing neuronal damage and improving functional outcomes following a stroke.

II. Experimental Protocols

Animal Model Induction Protocols

a) LPS-Induced Neuroinflammation Protocol (Mouse)

  • Animal Preparation: Use adult male C57BL/6 mice (8-10 weeks old). House the animals under standard laboratory conditions with ad libitum access to food and water.

  • This compound Administration: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer this compound orally (e.g., 10, 20, 50 mg/kg) once daily for 7-14 days prior to LPS injection.

  • LPS Injection: On the final day of this compound pretreatment, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.25-1 mg/kg).

  • Tissue Collection: Euthanize the mice 4-24 hours after LPS injection. Collect brain tissue for biochemical and histological analysis.

b) MPTP-Induced Parkinson's Disease Protocol (Mouse)

  • Animal Preparation: Use adult male C57BL/6 mice (8-10 weeks old).

  • MPTP Administration: Administer MPTP hydrochloride (e.g., 20-30 mg/kg, i.p.) once daily for 5 consecutive days.

  • This compound Treatment: Begin this compound administration (e.g., 10, 20, 50 mg/kg, p.o. or i.p.) 2 hours after the first MPTP injection and continue daily for the duration of the study.

  • Behavioral Testing: Perform behavioral assessments (e.g., rotarod test, pole test) 7 days after the last MPTP injection.

  • Tissue Collection: Euthanize the mice and collect brain tissue for analysis of dopaminergic neuron survival and protein expression.

c) Scopolamine-Induced Cognitive Impairment Protocol (Mouse)

  • Animal Preparation: Use adult male ICR or C57BL/6 mice (8-10 weeks old).

  • This compound Administration: Administer this compound (e.g., 10, 20, 50 mg/kg, p.o.) daily for 14 days.

  • Scopolamine Injection: 30 minutes before each behavioral test, administer scopolamine hydrobromide (e.g., 1-2 mg/kg, i.p.).

  • Behavioral Testing: Conduct behavioral tests such as the Morris Water Maze or Y-maze to assess learning and memory.

  • Tissue Collection: Following behavioral testing, collect brain tissue for biochemical analysis.

d) Middle Cerebral Artery Occlusion (MCAO) Protocol (Rat)

  • Animal Preparation: Use adult male Sprague-Dawley or Wistar rats (250-300g).

  • Surgical Procedure: Induce focal cerebral ischemia by intraluminal filament occlusion of the middle cerebral artery for a specified duration (e.g., 90 minutes), followed by reperfusion.

  • This compound Treatment: Administer this compound (e.g., 10, 20, 50 mg/kg, i.v. or i.p.) either before or immediately after the onset of reperfusion.

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO.

  • Infarct Volume Measurement: Euthanize the rats at 24 or 48 hours post-MCAO and determine the infarct volume using TTC staining.

Key Experimental Assays

a) Western Blot Analysis of Brain Tissue

  • Protein Extraction: Homogenize brain tissue (e.g., hippocampus, substantia nigra, or cortex) in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against TLR4, MyD88, NLRP3, Nrf2, HO-1, cleaved caspase-3, Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

b) TUNEL Assay for Apoptosis in Brain Sections

  • Tissue Preparation: Perfuse animals with 4% paraformaldehyde and prepare 20-30 µm thick brain sections.

  • Permeabilization: Treat sections with proteinase K and then with 0.1% Triton X-100 in sodium citrate.

  • TUNEL Reaction: Incubate sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.

  • Visualization: Mount sections with a DAPI-containing medium and visualize under a fluorescence microscope.

c) Morris Water Maze for Cognitive Function

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.

  • Acquisition Phase: Train mice for 4-5 consecutive days with 4 trials per day to find the hidden platform. Record the escape latency and path length.

  • Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.

III. Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Treated Mouse Brain

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
ControlValue ± SEMValue ± SEMValue ± SEM
LPSValue ± SEMValue ± SEMValue ± SEM
LPS + this compound (10 mg/kg)Value ± SEMValue ± SEMValue ± SEM
LPS + this compound (20 mg/kg)Value ± SEMValue ± SEMValue ± SEM
LPS + this compound (50 mg/kg)Value ± SEMValue ± SEMValue ± SEM

Table 2: Neuroprotective Effects of this compound in the MPTP Mouse Model of Parkinson's Disease

Treatment GroupTH+ Neuron Count (Substantia Nigra)Striatal Dopamine (ng/mg tissue)Rotarod Latency (s)
ControlValue ± SEMValue ± SEMValue ± SEM
MPTPValue ± SEMValue ± SEMValue ± SEM
MPTP + this compound (20 mg/kg)Value ± SEMValue ± SEMValue ± SEM
MPTP + this compound (50 mg/kg)Value ± SEMValue ± SEMValue ± SEM

Table 3: Cognitive-Enhancing Effects of this compound in the Scopolamine Mouse Model

Treatment GroupEscape Latency (s) - Day 4Time in Target Quadrant (%)
ControlValue ± SEMValue ± SEM
ScopolamineValue ± SEMValue ± SEM
Scopolamine + this compound (20 mg/kg)Value ± SEMValue ± SEM
Scopolamine + this compound (50 mg/kg)Value ± SEMValue ± SEM

Table 4: Effect of this compound on Infarct Volume and Apoptosis in the MCAO Rat Model

Treatment GroupInfarct Volume (%)TUNEL-positive cells/field
ShamValue ± SEMValue ± SEM
MCAOValue ± SEMValue ± SEM
MCAO + this compound (20 mg/kg)Value ± SEMValue ± SEM
MCAO + this compound (50 mg/kg)Value ± SEMValue ± SEM

IV. Visualization of Signaling Pathways and Workflows

Signaling Pathways

Genkwanin_Neuroprotection_Signaling cluster_inflammation Neuroinflammation cluster_oxidative_stress Oxidative Stress cluster_apoptosis Apoptosis LPS LPS/Neurotoxins TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NLRP3 NLRP3 Inflammasome MyD88->NLRP3 Casp1 Caspase-1 NLRP3->Casp1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Casp1->Cytokines NeuronalDeath Neuronal Death Cytokines->NeuronalDeath Genkwanin_inflam This compound Genkwanin_inflam->TLR4 Inhibits ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 ROS->NeuronalDeath ARE ARE Nrf2->ARE Antioxidant Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Genkwanin_ox This compound Genkwanin_ox->Nrf2 Activates Bax Bax Casp3 Cleaved Caspase-3 Bax->Casp3 Bcl2 Bcl-2 Bcl2->Casp3 Casp3->NeuronalDeath Genkwanin_apop This compound Genkwanin_apop->Bax Inhibits Genkwanin_apop->Bcl2 Promotes

Caption: this compound's neuroprotective signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Regimen cluster_assessment Assessment cluster_analysis Data Analysis Model Select Animal Model (e.g., MPTP, MCAO) Treatment Administer this compound (Dose-response) Model->Treatment Behavior Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavior Histo Histological Analysis (e.g., TUNEL, IHC) Treatment->Histo Biochem Biochemical Analysis (e.g., Western Blot, ELISA) Treatment->Biochem Data Quantitative Data Analysis & Statistical Evaluation Behavior->Data Histo->Data Biochem->Data

Caption: Experimental workflow for this compound studies.

Conclusion

This compound holds considerable promise as a neuroprotective agent. The animal models and experimental protocols detailed in these application notes provide a robust framework for the systematic evaluation of its therapeutic potential. Rigorous adherence to these methodologies will facilitate the generation of high-quality, reproducible data essential for advancing this compound towards clinical development for the treatment of neurodegenerative diseases.

High-Performance Liquid Chromatography (HPLC) Analysis of Genkwanin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genkwanin, a non-glycosylated flavonoid found in various medicinal plants such as Daphne genkwa and Rosmarinus officinalis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. Accurate and precise quantification of this compound in different matrices is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of this compound. This document provides detailed application notes and protocols for the HPLC analysis of this compound, including methods for quantification in biological samples and a stability-indicating assay.

Quantitative Analysis of this compound in Rat Plasma

This section outlines a validated HPLC-MS/MS method for the determination of this compound in rat plasma, which is essential for pharmacokinetic and bioavailability studies.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of rat plasma, add an internal standard (IS), such as Genistein.

  • Perform liquid-liquid extraction with ethyl acetate.

  • Vortex mix the sample and centrifuge to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-MS/MS Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Agela Venusil MP-C18 (2.1 mm × 50 mm, 5 µm)[1]

  • Mobile Phase: Methanol:Water (65:35, v/v) containing 5mM ammonium acetate and 0.1% formic acid[1]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent

  • Ionization Mode: Negative ion electrospray ionization (ESI-)[1]

  • Detection: Multiple-reaction monitoring (MRM) mode[1]

  • MRM Transitions:

    • This compound: m/z 283.1 → 268.1[1]

    • Genistein (IS): m/z 269.1 → 133.0

Data Presentation

Table 1: Method Validation Parameters for this compound in Rat Plasma

ParameterValue
Linearity Range3.84 - 3,840 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)3.84 ng/mL
Intra-day Precision (RSD%)Within acceptable limits
Inter-day Precision (RSD%)Within acceptable limits
AccuracyWithin acceptable limits

Table 2: Pharmacokinetic Parameters of this compound in Rats

AdministrationDoseCmax (ng/mL)Tmax (h)AUC0-12h (ng·h/mL)Absolute Bioavailability (%)
Oral50 mg/kg36.9 ± 9.43.83 ± 1.33218 ± 40~1.1
Intravenous5 mg/kg1,755 ± 197-2,349 ± 573-

Stability-Indicating HPLC Method for this compound

A stability-indicating method is crucial to ensure that the analytical method can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products. This protocol describes a general approach for developing a stability-indicating HPLC method for this compound based on established methods for other flavonoids.

Experimental Protocol

1. Forced Degradation Studies

  • Acid Degradation: Treat this compound solution with 0.1 M HCl at 80°C for 2 hours.

  • Base Degradation: Treat this compound solution with 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.

  • Neutralize the acidic and basic solutions before injection.

2. HPLC Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate degradation products from the parent peak. A common mobile phase for flavonoids is a mixture of an acidified aqueous solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 330 nm is appropriate.

  • Injection Volume: 20 µL.

3. Method Validation

  • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizations

Signaling Pathways and Experimental Workflows

Genkwanin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates miR101 miR-101 TLR4->miR101 Induces This compound This compound This compound->miR101 Inhibits MKP1 MKP-1 miR101->MKP1 Inhibits p38_JNK p38/JNK MAPK MKP1->p38_JNK Dephosphorylates (Inactivates) Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, TNF-α, IL-1β, IL-6) p38_JNK->Pro_inflammatory_Mediators Induces

Caption: this compound's anti-inflammatory mechanism via the miR-101/MKP-1/MAPK pathway.

Genkwanin_Anti_Cancer_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell_Effects Proliferation, Migration, Invasion Akt->Cell_Effects Promotes HPLC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plant_Material Plant Material Extraction Methanol Extraction Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Purification Flash Chromatography Partitioning->Purification HPLC_System HPLC System Purification->HPLC_System C18_Column C18 Column HPLC_System->C18_Column Mobile_Phase Mobile Phase Gradient C18_Column->Mobile_Phase UV_Detector UV/MS Detector Mobile_Phase->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

References

Application Notes and Protocols: Assessing Genkwanin's Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods used to assess the effect of Genkwanin, a natural flavonoid, on gene expression. Detailed protocols for key experiments are provided to facilitate research into its therapeutic potential. This compound has been shown to modulate gene expression primarily through its influence on key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) pathways.

Data Presentation: Quantitative Effects of this compound on Gene and Protein Expression

The following tables summarize the quantitative data on the dose-dependent effects of this compound on the expression of key genes and proteins involved in inflammation and cell signaling.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-activated RAW264.7 Macrophages [1]

TreatmentConcentrationTNF-α mRNA Expression (Fold Change vs. LPS)IL-1β mRNA Expression (Fold Change vs. LPS)IL-6 mRNA Expression (Fold Change vs. LPS)
LPS (10 ng/mL)-1.001.001.00
This compound + LPS5 µMSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
This compound + LPS10 µMSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
This compound + LPS20 µMSignificantly DecreasedSignificantly DecreasedSignificantly Decreased

Table 2: Effect of this compound on MAPK Pathway Phosphorylation in LPS-activated RAW264.7 Macrophages

TreatmentConcentrationp-p38/total p38 (Ratio)p-JNK/total JNK (Ratio)p-ERK1/2/total ERK1/2 (Ratio)
Control-BaselineBaselineBaseline
LPS (10 ng/mL)-IncreasedIncreasedIncreased
This compound + LPS5 µMDecreasedDecreasedNo Significant Change
This compound + LPS10 µMDecreasedDecreasedNo Significant Change
This compound + LPS20 µMDecreasedDecreasedNo Significant Change

Table 3: Effect of this compound on MKP-1 Expression in LPS-activated RAW264.7 Macrophages

TreatmentConcentrationMKP-1 mRNA Expression (Fold Change vs. Control)MKP-1 Protein Expression (Fold Change vs. Control)
Control-1.01.0
LPS (10 ng/mL)-IncreasedIncreased
This compound + LPS20 µMNo Significant ChangeSignificantly Increased

Table 4: Effect of this compound on PI3K/Akt Pathway in A549 and H69AR Lung Cancer Cells [2]

Cell LineTreatmentConcentrationp-Akt/total Akt (Ratio)
A549Control-Baseline
A549This compound20 µMDecreased
A549This compound40 µMDecreased
A549This compound80 µMDecreased
H69ARControl-Baseline
H69ARThis compound20 µMDecreased
H69ARThis compound40 µMDecreased
H69ARThis compound80 µMDecreased

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

This protocol is designed to quantify the mRNA expression levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cells treated with this compound.[3][4][5]

1. Cell Culture and Treatment:

  • Seed RAW264.7 macrophages in 6-well plates and culture until they reach 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 10 ng/mL for 4 hours. Include a vehicle-treated control group.

2. RNA Isolation:

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).

  • Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

  • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • Follow the manufacturer's instructions for the reverse transcription reaction.

4. qRT-PCR:

  • Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green or TaqMan master mix.

  • Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • Cycling (40 cycles): 95°C for 15 seconds, 60°C for 1 minute.

    • Melt curve analysis (for SYBR Green).

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Protocol 2: Western Blotting for MAPK and Akt Pathway Proteins

This protocol details the detection and quantification of total and phosphorylated proteins in the MAPK (p38, JNK, ERK1/2) and PI3K/Akt signaling pathways.

1. Cell Lysis and Protein Extraction:

  • Culture and treat cells as described in Protocol 1, but for a shorter LPS stimulation time (e.g., 30-60 minutes) to observe peak phosphorylation.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of p38, JNK, ERK1/2, and Akt overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the corresponding total protein.

Protocol 3: Luciferase Reporter Assay for Transcription Factor Activity

This protocol is used to measure the effect of this compound on the transcriptional activity of AP-1 and NF-κB.

1. Cell Transfection:

  • Seed HEK293 or other suitable cells in 24-well plates.

  • Co-transfect the cells with a luciferase reporter plasmid containing response elements for AP-1 or NF-κB and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

2. Cell Treatment:

  • After 24 hours of transfection, treat the cells with this compound at various concentrations for 2 hours.

  • Stimulate the cells with an appropriate inducer, such as phorbol 12-myristate 13-acetate (PMA) for AP-1 or LPS/TNF-α for NF-κB, for 6-16 hours.

3. Luciferase Assay:

  • Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.

  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

4. Data Analysis:

  • Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Compare the relative luciferase activity of the treated groups to the stimulated control group to determine the effect of this compound on transcription factor activity.

Visualizations: Signaling Pathways and Experimental Workflows

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKKKs [label="MAPKKKs\n(e.g., TAK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; AP1 [label="AP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Genes\n(TNF-α, IL-1β, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MKP1 [label="MKP-1", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> MAPKKKs [color="#5F6368"]; MAPKKKs -> p38 [color="#5F6368"]; MAPKKKs -> JNK [color="#5F6368"]; MAPKKKs -> ERK [color="#5F6368"]; p38 -> AP1 [color="#5F6368"]; JNK -> AP1 [color="#5F6368"]; ERK -> AP1 [color="#5F6368"]; AP1 -> Cytokines [color="#5F6368"]; this compound -> MKP1 [arrowhead=tee, color="#EA4335", style=dashed, label=" Upregulates"]; MKP1 -> p38 [arrowhead=tee, color="#4285F4"]; MKP1 -> JNK [arrowhead=tee, color="#4285F4"]; } Caption: this compound's regulation of the MAPK signaling pathway.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; GrowthFactors [label="Growth Factors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Effectors\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GrowthFactors -> Receptor [color="#5F6368"]; Receptor -> PI3K [color="#5F6368"]; PI3K -> PIP3 [style=dashed, label=" Converts PIP2 to"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [color="#5F6368"]; Akt -> Downstream [color="#5F6368"]; this compound -> PI3K [arrowhead=tee, color="#EA4335"]; } Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

// Nodes start [label="Cell Culture & Treatment\nwith this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rna_isolation [label="Total RNA Isolation", fillcolor="#F1F3F4", fontcolor="#202124"]; cdna_synthesis [label="cDNA Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; qrpcr [label="Quantitative Real-Time PCR", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Data Analysis (ΔΔCt)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> rna_isolation; rna_isolation -> cdna_synthesis; cdna_synthesis -> qrpcr; qrpcr -> data_analysis; } Caption: Workflow for qRT-PCR analysis of gene expression.

// Nodes start [label="Cell Lysis & Protein Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantification [label="Protein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; sds_page [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; transfer [label="Protein Transfer (Blotting)", fillcolor="#F1F3F4", fontcolor="#202124"]; immunoblotting [label="Immunoblotting", fillcolor="#F1F3F4", fontcolor="#202124"]; detection [label="Detection & Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> quantification; quantification -> sds_page; sds_page -> transfer; transfer -> immunoblotting; immunoblotting -> detection; } Caption: Workflow for Western blot analysis of protein expression.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Signaling_Pathway [label="Signaling Pathway\n(e.g., MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription_Factor [label="Transcription Factor\n(e.g., AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reporter_Gene [label="Reporter Gene Expression\n(Luciferase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Luminescence [label="Luminescence Signal", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Signaling_Pathway [arrowhead=tee, label=" Modulates"]; Signaling_Pathway -> Transcription_Factor [label=" Activates/\nInhibits"]; Transcription_Factor -> Reporter_Gene [label=" Drives"]; Reporter_Gene -> Luminescence [label=" Produces"]; } Caption: Logical relationship in a luciferase reporter assay.

References

Genkwanin: A Potent Tool for Elucidating MAPK Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Genkwanin, a non-glycosylated flavonoid found in various medicinal plants, has emerged as a valuable pharmacological tool for investigating the intricacies of Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2][3] These pathways are central to a multitude of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[4][5] Dysregulation of MAPK signaling is implicated in numerous diseases, making compounds that selectively modulate these pathways highly sought after in both basic research and drug development.

This document provides detailed application notes, quantitative data, experimental protocols, and visual diagrams to guide researchers in utilizing this compound to study MAPK signaling, with a particular focus on its inhibitory effects on the p38 and JNK pathways.

Mechanism of Action

This compound exerts its effects on MAPK signaling primarily by upregulating MAPK Phosphatase 1 (MKP-1), a dual-specificity phosphatase that negatively regulates p38 and JNK kinases. The upregulation of MKP-1 by this compound occurs at the post-transcriptional level and is mediated through the downregulation of microRNA-101 (miR-101). By increasing the expression of MKP-1, this compound leads to the dephosphorylation and subsequent inactivation of p38 and JNK. Notably, this compound shows little to no effect on the ERK1/2 signaling pathway, highlighting its selectivity. This selective inhibition of the p38 and JNK pathways makes this compound an excellent tool for dissecting the specific roles of these kinases in various cellular responses.

Application Notes

This compound can be effectively employed in a variety of in vitro studies to investigate MAPK-dependent processes. Its primary applications include:

  • Studying Inflammatory Responses: this compound potently suppresses the production of pro-inflammatory mediators such as iNOS, TNF-α, IL-1β, and IL-6 in cells stimulated with lipopolysaccharide (LPS). This anti-inflammatory effect is attributed to its ability to inhibit the p38 and JNK-mediated AP-1 signaling pathway.

  • Investigating Apoptosis and Cell Survival: The JNK and p38 pathways are often associated with cellular stress and apoptosis. This compound can be used to explore the role of these pathways in programmed cell death in various cell types and disease models.

  • Dissecting Signal Transduction Pathways: Due to its specific inhibitory action on p38 and JNK, this compound can help researchers delineate the downstream targets and cellular functions regulated by these kinases, independent of ERK signaling.

Quantitative Data

The following table summarizes the concentration-dependent effects of this compound on various cellular and molecular endpoints related to MAPK signaling, as reported in studies using LPS-activated RAW264.7 macrophages.

ParameterThis compound Concentration (µM)Observed EffectReference
Cell Viability Up to 50No significant cytotoxicity
Pro-inflammatory Mediators
iNOS, TNF-α, IL-1β, IL-6 Production12.5, 25, 50Concentration-dependent decrease
iNOS, TNF-α, IL-1β, IL-6 mRNA12.5, 25, 50Concentration-dependent decrease
MAPK Phosphorylation
Phospho-p3812.5, 25, 50Concentration-dependent decrease
Phospho-JNK12.5, 25, 50Concentration-dependent decrease
Phospho-ERK1/250Little to no effect
Signaling Pathway Activity
AP-1 Luciferase Activity12.5, 25, 50Significant suppression
NF-κB Luciferase Activity50Little effect
Upstream Regulators
MKP-1 Protein Expression12.5, 25, 50Marked up-regulation

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Phosphorylated MAPK

This protocol is for detecting changes in the phosphorylation status of p38, JNK, and ERK.

Materials:

  • This compound

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK1/2, anti-ERK1/2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture and treat cells with this compound and/or a stimulant like LPS as required.

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on kinase activity.

Materials:

  • Recombinant active p38 or JNK kinase

  • Kinase-specific substrate

  • This compound

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and various concentrations of this compound in the kinase assay buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a predetermined time.

  • Stop Reaction and Detect Signal: Stop the reaction and measure the kinase activity according to the manufacturer's protocol for the chosen detection reagent. This often involves measuring the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described.

Genkwanin_MAPK_Signaling cluster_legend Legend LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKKK MAPKKK MyD88->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK AP1 AP-1 p38->AP1 JNK->AP1 Inflammation Pro-inflammatory Mediators (TNF-α, IL-6, etc.) AP1->Inflammation This compound This compound miR101 miR-101 This compound->miR101 MKP1 MKP-1 miR101->MKP1 MKP1->p38 MKP1->JNK Activation Activation Inhibition Inhibition Activation_edge Inhibition_edge

Caption: this compound's mechanism of action on the MAPK signaling pathway.

Western_Blot_Workflow start Start: Cell Culture treatment Treatment: This compound +/- LPS start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (Western Blot) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p38) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify Band Intensity detection->analysis end End: Results analysis->end

Caption: Experimental workflow for Western Blot analysis of MAPK phosphorylation.

References

Experimental Design for Preclinical Trials of Genkwanin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for the preclinical evaluation of Genkwanin, a naturally occurring flavonoid with demonstrated therapeutic potential in various disease models. This document outlines detailed methodologies for key in vitro and in vivo experiments, summarizes quantitative data in structured tables, and visualizes critical signaling pathways and experimental workflows.

In Vitro Efficacy: Cytotoxicity Assays

A crucial first step in preclinical assessment is to determine the cytotoxic effects of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's potency.

Data Presentation: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MCF-7 Breast Cancer9.42 ± 2.1448[1]
4T1 Breast Cancer>4048[1]
MDA-MB-453 Breast Cancer>4048[1]
BT474 Breast Cancer>4048[1]
A549 Lung Cancer14.2 ± 2.2348[1]
HepG2 Liver Cancer25.16 ± 3.1248
HeLa Cervical Cancer>4048

Note: The potency of this compound can be significantly enhanced through formulation strategies. For instance, this compound nanosuspensions (GKA-NSps) have been shown to increase cytotoxicity, with IC50 values of 2.86 ± 0.55 µM, 3.909 ± 0.52 µM, and 7.862 ± 1.73 µM against MCF-7, A549, and HepG2 cells, respectively.

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes the determination of cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy: Preclinical Models

In vivo studies are essential to evaluate the therapeutic efficacy of this compound in a physiological context. Below are protocols for an anti-inflammatory model and a neuroprotection model.

Experimental Protocol: Adjuvant-Induced Arthritis in Rats

This model is used to assess the anti-inflammatory and anti-arthritic properties of this compound.

Animal Model: Male Wistar rats (180-220 g)

Induction of Arthritis:

  • Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the subplantar region of the right hind paw.

Treatment Protocol:

  • Randomly divide the rats into the following groups (n=8-10 per group):

    • Normal Control (no FCA, vehicle treatment)

    • Arthritic Control (FCA, vehicle treatment)

    • This compound Treatment (FCA, 5, 10, or 20 mg/kg/day, oral gavage)

    • Positive Control (e.g., Methotrexate, 2 mg/kg, intraperitoneally, twice a week)

  • Begin treatment on the day of FCA injection and continue for 28 days.

Efficacy Parameters:

  • Paw Swelling: Measure the paw volume using a plethysmometer at regular intervals.

  • Arthritis Index: Score the severity of arthritis based on erythema, swelling, and joint deformity.

  • Histopathology: At the end of the study, collect the ankle joints for histopathological examination of inflammation, pannus formation, and bone erosion.

  • Biomarker Analysis: Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA.

Experimental Protocol: Amyloid-Beta Induced Alzheimer's Disease Model in Mice

This model is used to evaluate the neuroprotective effects of this compound against Alzheimer's-like pathology.

Animal Model: Male C57BL/6 mice (25-30 g)

Induction of Alzheimer's-like Pathology:

  • Anesthetize the mice and place them in a stereotaxic frame.

  • Administer a single intracerebroventricular (ICV) injection of aggregated amyloid-beta 1-42 (Aβ1-42) peptide (e.g., 3 µL of a 5 mg/mL solution) into each lateral ventricle. Sham-operated animals will receive an ICV injection of the vehicle (sterile saline).

Treatment Protocol:

  • Randomly divide the mice into the following groups (n=10-12 per group):

    • Sham Control (vehicle injection, vehicle treatment)

    • Aβ1-42 Control (Aβ1-42 injection, vehicle treatment)

    • This compound Treatment (Aβ1-42 injection, desired dosage of this compound, oral gavage)

    • Positive Control (e.g., Donepezil, 1 mg/kg, oral gavage)

  • Begin treatment 24 hours after the Aβ1-42 injection and continue for a specified period (e.g., 21 days).

Efficacy Parameters:

  • Cognitive Function: Assess learning and memory using behavioral tests such as the Morris Water Maze or Y-maze.

  • Histopathology: At the end of the study, perfuse the brains and collect them for immunohistochemical analysis of Aβ plaque deposition and neuroinflammation (e.g., staining for Iba1 for microglia and GFAP for astrocytes).

  • Biochemical Analysis: Homogenize brain tissue to measure levels of oxidative stress markers, inflammatory cytokines, and key signaling proteins by Western blot or ELISA.

Pharmacokinetics and Toxicology

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile of this compound is critical for its development as a therapeutic agent. While comprehensive data is still emerging, preliminary findings are summarized below.

Data Presentation: Preliminary Pharmacokinetic and Toxicological Profile of this compound
ParameterValueSpeciesRoute of AdministrationReference
Minimal Lethal Dose >320 mg/kgNude MiceIntravenous
Acute Oral Toxicity (Predicted) Harmful if swallowed (GHS Category 4)Not SpecifiedOral

Note: The poor water solubility of this compound may affect its oral bioavailability. Further studies are needed to fully characterize its ADME profile.

Experimental Protocol: Acute Oral Toxicity Study (OECD 423)

This protocol provides a method for assessing the acute oral toxicity of this compound.

Animal Model: Female Wistar rats (8-12 weeks old)

Procedure:

  • Fast the animals overnight prior to dosing.

  • Administer a single oral dose of this compound using a stomach tube. A starting dose of 2000 mg/kg is recommended based on the GHS prediction.

  • Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

  • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Record body weights weekly.

  • At the end of the observation period, perform a gross necropsy on all animals.

  • Based on the mortality and morbidity observed, the LD50 can be estimated and the GHS category can be determined.

Mechanism of Action: Signaling Pathways

This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation and cell survival.

This compound's Impact on Inflammatory Signaling

This compound has been shown to inhibit the activation of the JAK/STAT and NF-κB signaling pathways, which are critical drivers of inflammation. Additionally, it has been demonstrated to suppress the TLR4/MyD88/NLRP3 inflammasome pathway, which plays a key role in neuroinflammation.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_pktox Pharmacokinetics & Toxicology Cell_Culture Cell Culture (Cancer Cell Lines) Genkwanin_Treatment This compound Treatment (Dose-Response) Cell_Culture->Genkwanin_Treatment MTT_Assay MTT Assay Genkwanin_Treatment->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Efficacy_Evaluation Efficacy Evaluation (Behavioral, Histological, Biochemical) IC50_Determination->Efficacy_Evaluation Informs In Vivo Dosing Animal_Model Animal Model (e.g., Arthritis, Alzheimer's) Disease_Induction Disease Induction Animal_Model->Disease_Induction Genkwanin_Administration This compound Administration Disease_Induction->Genkwanin_Administration Genkwanin_Administration->Efficacy_Evaluation ADME_Studies ADME Studies (In silico, In vitro, In vivo) Efficacy_Evaluation->ADME_Studies Correlates with Exposure Toxicity_Assessment Toxicity Assessment (Acute & Chronic) ADME_Studies->Toxicity_Assessment

Preclinical Experimental Workflow for this compound.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Genkwanin_JAK This compound Genkwanin_JAK->JAK Inhibits Activation

Inhibition of the JAK/STAT Signaling Pathway by this compound.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Genkwanin_NFkB This compound Genkwanin_NFkB->IKK_Complex Inhibits Activation

Inhibition of the NF-κB Signaling Pathway by this compound.

TLR4_NLRP3_Pathway PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, Aβ) TLR4 TLR4 PAMPs_DAMPs->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_Activation NF-κB Activation MyD88->NFkB_Activation NLRP3_Transcription NLRP3 & Pro-IL-1β Transcription NFkB_Activation->NLRP3_Transcription NLRP3_Inflammasome NLRP3 Inflammasome Assembly NLRP3_Transcription->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b IL-1β Maturation & Secretion Caspase1->IL1b Genkwanin_TLR4 This compound Genkwanin_TLR4->TLR4 Inhibits Genkwanin_TLR4->NLRP3_Inflammasome Inhibits

Inhibition of the TLR4/MyD88/NLRP3 Inflammasome Pathway by this compound.

References

Application Notes and Protocols for Evaluating Genkwanin's Free Radical Scavenging Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Genkwanin, a non-glycosylated flavonoid found in various medicinal plants such as Genkwa Flos and Rosmarinus officinalis, has demonstrated a range of pharmacological properties, including noteworthy antioxidant and anti-inflammatory effects[1][2][3]. Its ability to scavenge free radicals positions it as a compound of interest for mitigating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases[1][3]. These application notes provide detailed protocols for evaluating the free radical scavenging activity of this compound, focusing on the widely used DPPH and ABTS assays. Additionally, we present quantitative data from various studies and illustrate the experimental workflows and relevant signaling pathways.

Data Presentation

The free radical scavenging activity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for this compound from various in vitro antioxidant assays.

AssayThis compound IC50Standard (IC50)Reference
DPPH Radical Scavenging~3.01 µg/mLAscorbic Acid (~5.83 µg/mL)
ABTS Radical Scavenging---
Superoxide Anion Scavenging---
Hydroxyl Radical Scavenging---

Note: Data for all assays for this compound is not consistently available in the reviewed literature. The table will be updated as more data becomes available.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common, rapid, and simple method to assess the antioxidant capacity of a compound. The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid).

  • Assay Protocol:

    • To a 96-well plate, add 100 µL of the different concentrations of this compound or standard solutions to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank well, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of this compound. The concentration that causes 50% scavenging is the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the relative ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color and, upon reaction with an antioxidant, is converted back to the colorless neutral form. The change in color is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol (or ethanol)

  • Phosphate Buffered Saline (PBS)

  • Trolox (or ascorbic acid) as a positive control

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control (Trolox).

  • Assay Protocol:

    • To a 96-well plate, add 10 µL of the different concentrations of this compound or standard solutions to respective wells.

    • Add 190 µL of the working ABTS•+ solution to each well.

    • For the control well, add 10 µL of methanol and 190 µL of the working ABTS•+ solution.

    • For the blank well, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (ABTS•+ solution without the sample).

    • A_sample is the absorbance of the sample with the ABTS•+ solution.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of this compound. The concentration that causes 50% scavenging is the IC50 value.

Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH->Mix Sample Prepare this compound & Standard Dilutions Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Radical Prepare ABTS Radical Solution (12-16h) Working_Sol Prepare Working ABTS Solution ABTS_Radical->Working_Sol Mix Mix Sample/Standard with Working ABTS Solution Working_Sol->Mix Sample Prepare this compound & Standard Dilutions Sample->Mix Incubate Incubate in Dark (6-10 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the ABTS Radical Scavenging Assay.

Signaling Pathway

This compound, like other flavonoids, is believed to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

Genkwanin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzyme Genes (e.g., HO-1, NQO1) Antioxidant_Enzymes->ROS neutralizes Transcription->Antioxidant_Enzymes

Caption: this compound's modulation of the Nrf2/ARE antioxidant pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Genkwanin Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the poor water solubility of Genkwanin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a non-glycosylated flavone, a type of flavonoid found in several medicinal plants.[1][2] It exhibits a range of promising pharmacological effects, including antitumor, antioxidant, anti-inflammatory, antibacterial, and antiviral properties.[1] However, its therapeutic potential is significantly limited by its poor water solubility, which leads to low oral bioavailability.[3][4]

Q2: What are the common strategies to improve the water solubility of poorly soluble drugs like this compound?

Several techniques can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications. Common approaches include:

  • Nanonization: Reducing particle size to the nanoscale, as in nanosuspensions.

  • Solid Dispersions: Dispersing the drug in an inert water-soluble carrier.

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins.

  • Co-crystallization: Creating a crystalline structure with a co-former molecule.

  • Chemical Modification: Synthesizing prodrugs that are more soluble.

  • Use of Co-solvents and Surfactants.

Q3: Has the nanosuspension technique been successfully applied to this compound?

Yes, nanosuspension technology has been effectively used to improve the solubility and antitumor activity of this compound and its analogue, Hydroxy this compound (HGK). For instance, this compound nanosuspensions (GKA-NSps) have been prepared using an antisolvent precipitation-homogenization method with TPGS as a stabilizer. This formulation increased the concentration of this compound to 32 mg/mL, a more than 30,000-fold increase compared to its intrinsic solubility of 0.1 μg/mL.

Troubleshooting Guides

Issue 1: Low solubility of this compound in aqueous media for in vitro assays.
  • Question: I am unable to achieve a sufficient concentration of this compound in my aqueous buffer for cell-based assays, leading to inconsistent results. How can I improve its solubility for experimental use?

  • Answer: The low aqueous solubility of this compound is a known issue. For in vitro experiments, you can consider the following approaches:

    • Use of a Co-solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO). You can prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in your aqueous medium. Be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels.

    • Preparation of Nanosuspensions: Formulating this compound into a nanosuspension can dramatically increase its concentration in aqueous media. This involves dissolving this compound and a stabilizer in an organic solvent and then introducing this solution into an aqueous anti-solvent under ultrasonication.

    • Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins can enhance the aqueous solubility of hydrophobic drugs by encapsulating the drug molecule within the cyclodextrin cavity.

Issue 2: Poor oral bioavailability of this compound in animal studies.
  • Question: My in vivo studies show very low systemic exposure of this compound after oral administration. How can I improve its oral bioavailability?

  • Answer: The poor oral bioavailability of this compound is primarily due to its low solubility and dissolution rate in the gastrointestinal tract. To enhance oral bioavailability, consider these formulation strategies:

    • Nanosuspensions: Orally administered nanosuspensions can lead to improved absorption due to the increased surface area and saturation solubility of the drug particles. This compound nanosuspensions have been shown to be suitable for oral administration.

    • Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate and, consequently, its absorption. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).

    • Co-crystals: Engineering a co-crystal of this compound with a suitable co-former can significantly enhance its solubility and dissolution rate, leading to improved bioavailability.

Quantitative Data Summary

Table 1: Solubility Enhancement of this compound and Hydroxy this compound (HGK) using Nanosuspension Technology.

CompoundFormulationStabilizerInitial Solubility (Water, 25°C)Achieved Concentration in NanosuspensionFold IncreaseReference
This compound (GKA)Nanosuspension (GKA-NSps)TPGS0.1 µg/mLup to 32 mg/mL>30,000
Hydroxy this compound (HGK)Nanosuspension (HGK-NSps)TPGS< 1 µg/mLup to 36 mg/mL>36,000

Table 2: Physicochemical Properties of this compound and Hydroxy this compound Nanosuspensions.

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Drug Loading Content (%)Zeta Potential (mV)Reference
GKA-NSps183.1 ± 4.40.16 ± 0.0749.36 ± 0.14-16.2 ± 0.1
HGK-NSps261.1 ± 4.80.12 ± 0.0139.9 ± 2.3Not Reported

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspensions (GKA-NSps) by Antisolvent Precipitation

This protocol is adapted from the method described for preparing this compound nanosuspensions.

Materials:

  • This compound (GKA) bulk powder

  • D-alpha tocopheryl polyethylene glycol 1000 succinate (TPGS) as a stabilizer

  • Dimethylformamide (DMF)

  • Deionized water

Equipment:

  • Ultrasonic cleaner (250 W)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Co-dissolve the GKA bulk powder and the TPGS stabilizer in DMF to form a mixed organic solution. The concentration of GKA in this solution should be 20 mg/mL. The weight ratio of GKA to TPGS can be varied, with a 1:1 ratio being reported as optimal.

  • Slowly inject 0.2 mL of the mixed organic solution into 4 mL of deionized water at 25 ± 2 °C.

  • During the injection, subject the aqueous phase to 250 W ultrasonication.

  • The resulting nanosuspension should appear as a clear colloidal solution with a light blue opalescence.

Protocol 2: In Vitro Dissolution Testing

This is a general protocol for evaluating the dissolution of this compound formulations, which can be adapted based on specific experimental needs.

Materials:

  • This compound formulation (e.g., nanosuspension, solid dispersion, pure drug)

  • Dissolution medium (e.g., 0.1 M phosphate buffer, pH 6.8, potentially with a surfactant like 1% w/v sodium lauryl sulfate to maintain sink conditions)

Equipment:

  • USP Dissolution Apparatus (e.g., Apparatus 2, paddle type)

  • Constant temperature water bath (37 ± 0.5 °C)

  • Syringes and filters for sampling

  • HPLC system for quantification

Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5 °C.

  • Add a specific volume (e.g., 900 mL) of the dissolution medium to each vessel of the dissolution apparatus.

  • Introduce the this compound formulation (containing a known amount of this compound) into each vessel.

  • Set the paddle speed to a specified rate (e.g., 50 rpm).

  • Withdraw samples (e.g., 1 mL) at predetermined time points (e.g., 5, 10, 15, 30, 60, 120, 180 minutes).

  • Immediately replace the withdrawn volume with an equal amount of fresh, pre-heated dissolution medium.

  • Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Plot the cumulative percentage of drug released versus time.

Visualizations

experimental_workflow cluster_preparation Nanosuspension Preparation cluster_characterization Characterization cluster_evaluation Evaluation start Start: Poorly Soluble This compound Powder dissolve Co-dissolve this compound & Stabilizer in Organic Solvent (DMF) start->dissolve inject Inject Organic Phase into Aqueous Anti-solvent dissolve->inject ultrasonicate Apply Ultrasonication (250 W) inject->ultrasonicate nanosuspension Formation of This compound Nanosuspension ultrasonicate->nanosuspension particle_size Particle Size & PDI Analysis nanosuspension->particle_size drug_loading Drug Loading Content nanosuspension->drug_loading morphology Morphology (TEM) nanosuspension->morphology stability Stability Studies nanosuspension->stability dissolution In Vitro Dissolution Testing particle_size->dissolution cytotoxicity In Vitro Cytotoxicity Assays drug_loading->cytotoxicity pharmacokinetics In Vivo Pharmacokinetic Studies stability->pharmacokinetics end End: Enhanced Solubility & Bioavailability Data dissolution->end cytotoxicity->end pharmacokinetics->end

Caption: Workflow for this compound Nanosuspension Preparation and Evaluation.

logical_relationship cluster_problem Core Problem cluster_consequences Consequences cluster_solutions Solubility Enhancement Strategies cluster_outcomes Desired Outcomes problem Poor Water Solubility of this compound consequence1 Low Dissolution Rate problem->consequence1 consequence2 Poor Oral Bioavailability problem->consequence2 consequence3 Limited Therapeutic Efficacy consequence2->consequence3 solution1 Nanosuspensions outcome1 Increased Saturation Solubility solution1->outcome1 outcome2 Enhanced Dissolution Rate solution1->outcome2 solution2 Solid Dispersions solution2->outcome1 solution2->outcome2 solution3 Cyclodextrin Complexes solution3->outcome1 solution3->outcome2 solution4 Co-crystals solution4->outcome1 solution4->outcome2 outcome3 Improved Bioavailability outcome1->outcome3 outcome2->outcome3 outcome4 Enhanced Therapeutic Effect outcome3->outcome4

Caption: Logical Flow from Problem to Solution for this compound Solubility.

References

Technical Support Center: Overcoming Low Oral Bioavailability of Genkwanin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Genkwanin.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Aqueous Solubility of this compound

Question: My this compound compound exhibits very low solubility in aqueous solutions, which I believe is limiting its oral absorption. What initial strategies can I employ to address this?

Answer: Low aqueous solubility is a primary obstacle for the oral delivery of this compound, a characteristic of many flavonoid compounds. The initial and most critical barrier is often its poor dissolution in gastrointestinal fluids. To overcome this, several formulation strategies can be highly effective. Two widely successful approaches are the preparation of solid dispersions and the development of nanoformulations.

  • Solid Dispersions: This technique involves dispersing this compound in an inert carrier matrix at the solid-state. By converting the crystalline drug into an amorphous form, you can significantly enhance its wettability, reduce particle size, and improve the dissolution rate.[1][2] Common carriers include polymers like polyvinylpyrrolidone (PVP) or mesoporous silica.[1][3]

  • Nanoformulations: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.[4] Key nano-based strategies include:

    • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. They are particularly advantageous for increasing the saturation solubility.

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media, such as the GI tract. This approach is excellent for highly lipophilic compounds.

Issue 2: Slow Dissolution Rate from Solid Dosage Form

Question: I have developed a solid formulation of this compound, but the in vitro dissolution rate is still too slow to predict good in vivo performance. How can I improve this?

Answer: A slow dissolution rate directly impedes the amount of drug available for absorption. Even if the compound is permeable, it must first dissolve. If you are observing a slow dissolution rate, consider the following troubleshooting steps:

  • Particle Size Reduction: As a fundamental principle, decreasing particle size increases the surface area available for dissolution. If you haven't already, techniques like micronization or nanomilling (to create nanosuspensions) are highly recommended.

  • Amorphization via Solid Dispersions: Crystalline structures require more energy to dissolve than amorphous forms. Creating an amorphous solid dispersion of this compound with a hydrophilic carrier can bypass the crystal lattice energy, leading to a much faster dissolution. The choice of carrier (e.g., PVP K30, Soluplus®) is critical and should be optimized.

  • Incorporate Surfactants: Adding surfactants or wetting agents to your formulation can improve the wettability of the hydrophobic this compound particles, thereby accelerating dissolution. This is an intrinsic principle in the design of SNEDDS.

Issue 3: Inadequate Permeability Across the Intestinal Epithelium

Question: My formulation has successfully improved the solubility and dissolution of this compound, but the Caco-2 permeability assay still indicates low transport. What could be the issue and how can I fix it?

Answer: If dissolution is no longer the rate-limiting step, poor membrane permeability becomes the next significant barrier. Flavonoids can be subject to poor passive diffusion and active efflux by transporters like P-glycoprotein (P-gp).

  • Efflux Transporter Substrate: this compound may be a substrate for efflux pumps such as P-gp, which actively transport the compound back into the intestinal lumen after absorption, reducing net uptake.

    • Troubleshooting: To confirm this, perform a bidirectional Caco-2 assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux. Including a known P-gp inhibitor like verapamil in the experiment should reduce this ratio and increase net transport.

  • Strategies to Enhance Permeability:

    • Chemical Modification/Prodrugs: While complex, creating a more lipophilic prodrug of this compound can sometimes improve passive diffusion across the lipid cell membrane.

    • Co-administration with Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for paracellular transport.

    • Lipid-Based Formulations (SNEDDS): SNEDDS can enhance permeability through multiple mechanisms. The surfactant components can fluidize the cell membrane, and the lipid components can promote lymphatic transport, which bypasses the hepatic first-pass metabolism—a common fate for flavonoids.

Issue 4: High Variability and Low Exposure in in vivo Animal Studies

Question: My oral this compound formulation shows inconsistent results and low overall bioavailability in rat pharmacokinetic (PK) studies. What are the potential causes?

Answer: High variability and low exposure in vivo often point to extensive pre-systemic or "first-pass" metabolism in the intestine and liver. Flavonoids like this compound are extensively metabolized by Phase II enzymes (e.g., UGTs, SULTs) into glucuronide and sulfate conjugates. These metabolites are often inactive and are rapidly excreted.

  • Troubleshooting:

    • Analyze plasma samples not just for the parent this compound but also for its major metabolites. A high ratio of metabolites to the parent drug confirms extensive first-pass metabolism.

    • Review your formulation strategy. Is it robust enough to handle the physiological variability of the GI tract (pH, enzymes, food effects)?

  • Mitigation Strategies:

    • Promote Lymphatic Absorption: Formulations that are highly lipophilic, such as SNEDDS, can be absorbed via the intestinal lymphatic system. This pathway drains into the thoracic duct and then the systemic circulation, bypassing the portal vein and the liver, thus avoiding first-pass hepatic metabolism.

    • Nanoformulations: Nanosuspensions can improve bioavailability by adhering to the intestinal wall (mucoadhesion), increasing residence time and allowing for greater absorption.

Data on Bioavailability Enhancement Strategies

The following table summarizes quantitative data from studies on this compound and similar flavonoids, demonstrating the potential of various formulation strategies.

Formulation StrategyDrugCarrier(s) / Key ComponentsKey Pharmacokinetic ImprovementReference
Nanosuspension Hydroxy this compoundTPGS (D-α-tocopheryl polyethylene glycol 1000 succinate)Showed stronger cytotoxicity than free HGK, with an IC50 value 5-fold lower against MCF-7 cells.
Solid Dispersion GenisteinPolyvinylpyrrolidone K30 (PVP K30)6.86-fold increase in Cmax; 2.06-fold increase in AUC₀₋₂₄ compared to pure drug.
SNEDDS This compoundMaisine CC (Oil), Labrasol ALF (Surfactant), Transcutol HP (Co-surfactant)3.53-fold increase (353.28%) in relative oral bioavailability compared to GKA suspension.
Solid Dispersion ApigeninMesoporous Silica Nanoparticles8.32-fold increase in relative oral bioavailability compared to raw apigenin.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension via Anti-Solvent Precipitation

This protocol is adapted from methodologies used for hydroxy this compound.

  • Organic Phase Preparation: Dissolve this compound in a suitable organic solvent (e.g., acetone, methanol) to create a saturated or near-saturated solution.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer. D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) is an effective choice.

  • Precipitation: Under constant magnetic stirring, inject the organic this compound solution into the aqueous stabilizer solution using a syringe pump at a controlled rate. The rapid change in solvent polarity will cause the this compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the resulting nanosuspension using a rotary evaporator under reduced pressure.

  • Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. Confirm morphology using Transmission Electron Microscopy (TEM).

Protocol 2: Preparation of this compound Solid Dispersion via Solvent Evaporation

This protocol is based on methods used for preparing genistein solid dispersions.

  • Solution Preparation: Co-dissolve this compound and a carrier (e.g., PVP K30) in a common volatile solvent like ethanol or methanol in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:7 (w/w).

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50 °C) until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask wall. Gently grind and sieve the powder to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound. Use Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-carrier interactions.

Protocol 3: Caco-2 Permeability Assay (Bidirectional)

This assay is crucial for assessing intestinal permeability and identifying active efflux.

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days until a differentiated, confluent monolayer is formed. Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Apical to Basolateral (A-B) Transport:

    • Add the this compound formulation (dissolved in transport medium) to the apical (upper) chamber.

    • Add fresh transport medium to the basolateral (lower) chamber.

    • Incubate at 37 °C. At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber, replacing the volume with fresh medium.

  • Basolateral to Apical (B-A) Transport:

    • Add the this compound formulation to the basolateral chamber.

    • Add fresh transport medium to the apical chamber.

    • Take samples from the apical chamber at the same time points.

  • Analysis: Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

Visual Guides: Workflows and Pathways

bioavailability_workflow Troubleshooting Workflow for Low this compound Bioavailability start Start: Low Oral Bioavailability Observed solubility Is aqueous solubility and dissolution rate low? start->solubility formulate Implement Formulation Strategy: - Solid Dispersions - Nanosuspensions - SNEDDS solubility->formulate  Yes permeability Is Caco-2 permeability low after improving dissolution? solubility->permeability No   formulate->permeability efflux Perform Bidirectional Caco-2 Assay to Check Efflux Ratio permeability->efflux  Yes metabolism Is in vivo exposure still low despite good permeability? permeability->metabolism No   optimize_efflux Optimize Formulation: - Use efflux pump inhibitors (in vitro) - Redesign formulation (e.g., SNEDDS) - Prodrug approach efflux->optimize_efflux optimize_metabolism Promote Lymphatic Uptake: - Focus on lipid-based systems (SNEDDS) to bypass first-pass metabolism metabolism->optimize_metabolism  Yes end_bad Re-evaluate compound or consider alternative delivery route metabolism->end_bad No   optimize_efflux->metabolism end_good Good Bioavailability Achieved optimize_metabolism->end_good

Caption: A decision-making workflow for addressing the common barriers to this compound's oral bioavailability.

snedds_prep_workflow Experimental Workflow: SNEDDS Formulation & Evaluation cluster_formulation 1. Formulation Development cluster_characterization 2. Physicochemical Characterization cluster_evaluation 3. In Vitro & In Vivo Evaluation s1 Screening: Select Oil, Surfactant, & Co-surfactant based on This compound solubility s2 Construct Ternary Phase Diagram to identify self-emulsification region s1->s2 s3 Prepare formulations with varying ratios of components s2->s3 c1 Emulsification Time Test in distilled water s3->c1 c2 Droplet Size & PDI Analysis (Dynamic Light Scattering) c1->c2 c3 Thermodynamic Stability Tests (Centrifugation, Freeze-thaw cycles) c2->c3 e1 In Vitro Dissolution/ Drug Release Study c3->e1 e2 Caco-2 Permeability Assay e1->e2 e3 In Vivo Pharmacokinetic Study in animal model (e.g., rats) e2->e3 end Optimized Formulation with Enhanced Bioavailability e3->end

Caption: Step-by-step workflow for the development and testing of a this compound SNEDDS formulation.

mapk_pathway This compound's Anti-inflammatory Signaling Pathway lps LPS (Lipopolysaccharide) mir101 miR-101 (microRNA) lps->mir101 induces mkp1 MKP-1 (MAPK Phosphatase 1) mir101->mkp1 represses This compound This compound This compound->mir101 inhibits mapk p38 / JNK (MAP Kinases) mkp1->mapk dephosphorylates (inactivates) mediators Pro-inflammatory Mediators (iNOS, TNF-α, IL-6) mapk->mediators activates

Caption: this compound inhibits pro-inflammatory mediators by regulating the miR-101/MKP-1/MAPK pathway.

References

Technical Support Center: Optimizing Genkwanin Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful design and execution of in vivo experiments involving genkwanin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic areas of interest?

A1: this compound is a naturally occurring O-methylated flavone found in various medicinal plants, including Daphne genkwa.[1][2] It has demonstrated a wide range of pharmacological activities, making it a compound of interest for several therapeutic areas. Preclinical in vitro and in vivo studies have highlighted its potential as an anti-inflammatory, antioxidant, anti-tumor, neuroprotective, and cardioprotective agent.[1][2][3]

Q2: What are the main challenges when working with this compound in in vivo models?

A2: The primary challenge in conducting in vivo experiments with this compound is its poor aqueous solubility and consequently, low oral bioavailability. This can lead to difficulties in preparing suitable formulations for administration and may result in high variability in plasma concentrations and inconsistent therapeutic outcomes. Researchers often need to employ formulation strategies to enhance its solubility and absorption.

Q3: What are the known mechanisms of action for this compound?

A3: this compound exerts its pharmacological effects by modulating several key signaling pathways. It has been shown to inhibit the JAK/STAT and NF-κB signaling pathways, which are crucial in inflammatory processes. Additionally, this compound can suppress the p38 and JNK-mediated AP-1 signaling pathway, a component of the MAPK signaling cascade.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.

Issue 1: Poor and Variable Oral Bioavailability

  • Question: My oral gavage experiments with this compound are showing low and inconsistent plasma concentrations. What could be the cause and how can I improve this?

  • Answer: This is a common issue stemming from this compound's poor water solubility. To address this, consider the following optimization strategies:

    • Formulation Enhancement:

      • Nanosuspensions: Preparing this compound as a nanosuspension can significantly improve its solubility and bioavailability. One study successfully used D-alpha tocopherol acid polyethylene glycol succinate (TPGS) as a stabilizer to create this compound nanosuspensions with enhanced anti-tumor efficacy in vivo.

      • Lipid-Based Formulations: Monoolein aqueous dispersions have been shown to increase the solubility of other flavonoids and could be a potential delivery system for this compound.

      • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrins can enhance its aqueous solubility and bioavailability.

    • Vehicle Selection: For basic research, a combination of solvents can be used. A common vehicle for poorly soluble compounds for oral administration in rodents is a mixture of DMSO, PEG300, and saline or water. It is crucial to perform pilot studies to ensure the vehicle itself does not cause any adverse effects.

Issue 2: High Inter-Animal Variability in Experimental Results

  • Question: I am observing significant variability in the therapeutic response between animals in the same treatment group. How can I minimize this?

  • Answer: High variability can be due to a combination of factors including inconsistent drug exposure and biological differences.

    • Standardize Dosing Procedure: Ensure consistent oral gavage or intravenous injection techniques. For oral gavage, the volume should not exceed 10 ml/kg body weight in mice. Proper restraint and gavage needle placement are critical to avoid stress and injury, which can impact results.

    • Homogenize Animal Cohorts: Use animals of the same sex, age, and weight range. House animals under standardized environmental conditions (light/dark cycle, temperature, humidity) and provide a consistent diet.

    • Increase Sample Size: A larger cohort of animals can help to statistically account for individual variations.

Issue 3: Difficulty in Preparing a Stable Formulation for Injection

  • Question: I am struggling to prepare a stable and injectable formulation of this compound for intravenous administration. What are my options?

  • Answer: Due to its poor solubility, preparing this compound for intravenous injection requires specialized formulation approaches.

    • Nanosuspensions: As mentioned for oral delivery, nanosuspensions are also suitable for intravenous administration, as they can improve solubility and provide a more uniform particle size for injection.

    • Co-solvent Systems: A mixture of solvents such as DMSO and PEG300, further diluted with saline, can be used. However, the final concentration of organic solvents should be kept to a minimum to avoid toxicity. It is essential to perform a small-scale solubility and stability test of the final formulation before preparing the bulk solution for dosing.

Quantitative Data Summary

The following table summarizes reported dosages and administration routes for this compound in various in vivo studies.

Therapeutic AreaAnimal ModelDosageAdministration RouteKey FindingsReference
Anti-tumor (Breast Cancer) MCF-7 tumor-bearing nude mice60 mg/kgIntravenous (nanosuspension)Similar therapeutic efficacy to paclitaxel (8 mg/kg) with a minimal lethal dose >320 mg/kg.
Anti-tumor (Breast Cancer) MCF-7 tumor-bearing mice40 mg/kgIntravenous (nanosuspension)Similar therapeutic efficacy to paclitaxel (8 mg/kg) with a maximum tolerated dose >360 mg/kg.
Anti-inflammatory (Arthritis) Adjuvant-induced arthritis in rats10 and 20 mg/kg/dayOralSignificantly decreased paw swelling and arthritis index.
Anti-inflammatory (Colitis) DSS-induced colitis in C57BL/6 miceNot specifiedOralAlleviated weight loss, colon length shortening, and histopathology scores.
Pharmacokinetics Wistar rats50 mg/kgOralCmax: 36.9 ± 9.4 ng/ml; Tmax: 3.83 ± 1.33 h; Absolute bioavailability: ~1.1%.
Pharmacokinetics Wistar rats5 mg/kgIntravenousCmax: 1755 ± 197 ng/ml.

Experimental Protocols

1. Oral Gavage Administration in Mice

This protocol provides a general guideline for the oral administration of a this compound formulation.

  • Materials:

    • This compound formulation (e.g., nanosuspension or solution in a suitable vehicle).

    • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice).

    • Syringes (1 ml).

    • Animal scale.

  • Procedure:

    • Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg.

    • Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Gently insert the needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.

    • Dose Administration: Once the needle is correctly positioned, slowly administer the this compound formulation.

    • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.

2. Intravenous Injection (Tail Vein) in Mice

This protocol outlines the general procedure for intravenous administration of a this compound formulation.

  • Materials:

    • Sterile this compound formulation suitable for injection (e.g., nanosuspension in sterile saline).

    • Sterile syringes (e.g., 1 ml insulin syringes) with small gauge needles (e.g., 27-30 gauge).

    • A mouse restrainer.

    • A heat source (e.g., heat lamp) to dilate the tail veins.

    • 70% ethanol or isopropanol for disinfection.

  • Procedure:

    • Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp to make the lateral tail veins more visible and accessible.

    • Tail Disinfection: Clean the tail with 70% alcohol.

    • Needle Insertion: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.

    • Dose Administration: Once the needle is in the vein (a small flash of blood may be visible in the hub of the needle), slowly inject the this compound formulation. If swelling occurs, the needle is not in the vein and should be withdrawn.

    • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.

Signaling Pathways and Experimental Workflows

Genkwanin_Signaling_Pathways cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_pathways Intracellular Signaling Cascades Stimuli Stimuli MAPKKK MAPKKK Stimuli->MAPKKK JAK JAK Stimuli->JAK IkB IκBα NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes_NFkB Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus->Pro_inflammatory_genes_NFkB p38_JNK p38/JNK AP1 AP-1 p38_JNK->AP1 activates Pro_inflammatory_genes_AP1 Pro-inflammatory Gene Expression AP1->Pro_inflammatory_genes_AP1 STAT STAT STAT_dimer STAT Dimer (nucleus) STAT->STAT_dimer dimerizes & translocates Inflammatory_genes_STAT Inflammatory Gene Expression STAT_dimer->Inflammatory_genes_STAT This compound This compound This compound->p38_JNK This compound->JAK IKK IKK This compound->IKK MAPKKK->p38_JNK phosphorylates JAK->STAT phosphorylates IKK->IkB phosphorylates InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation This compound Formulation (e.g., Nanosuspension) Animal_Model Select & Acclimatize Animal Model Dose_Calculation Calculate Dosage Based on Body Weight Animal_Model->Dose_Calculation Administration Administration (Oral Gavage or IV Injection) Dose_Calculation->Administration Monitoring Monitor Animal Health & Therapeutic Readouts Administration->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Bioanalysis Bioanalysis (LC-MS/MS for Plasma Conc.) Sample_Collection->Bioanalysis Data_Analysis Pharmacokinetic & Pharmacodynamic Analysis Bioanalysis->Data_Analysis Results Interpretation of Results Data_Analysis->Results

References

Technical Support Center: Optimizing Genkwanin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for genkwanin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on troubleshooting and optimizing the isolation of this compound from various plant sources. This compound, a non-glycosylated flavonoid, is recognized for its potential anti-inflammatory, anti-cancer, and antioxidant properties.[1][2] This guide offers detailed protocols, troubleshooting advice, and quantitative data to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources is it commonly extracted? A1: this compound is a natural, non-glycosylated flavone (5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one).[1] It has been isolated from several medicinal plants, including those from the Lamiaceae family, Daphne genkwa, Callicarpa americana, Rosmarinus officinalis, and Salvia officinalis.[2][3]

Q2: I am experiencing a very low yield of this compound from my plant material. What are the common causes? A2: Low yields of this compound can be attributed to several factors. These include the use of a suboptimal extraction solvent, inadequate extraction time or temperature, improper plant material preparation (e.g., insufficient grinding), or degradation of the compound during the process. The choice of solvent is critical; for less polar flavonoids like this compound, solvents such as methanol, ethanol, or acetone, often in aqueous mixtures, are effective.

Q3: My this compound extract is turning a brownish color. What does this signify? A3: A color change, particularly darkening or browning, is often a visual sign of flavonoid degradation. This is typically caused by the oxidation of phenolic hydroxyl groups, leading to the formation of quinones and other colored products. This process can be accelerated by exposure to high temperatures, high pH, light, and oxygen.

Q4: Which extraction methods are most effective for flavonoids like this compound? A4: Conventional methods like maceration and soxhlet extraction are frequently used. However, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer improved efficiency, reduced extraction times, and lower solvent consumption. For purification, chromatographic techniques like normal-phase flash chromatography (NPFC) and high-speed counter-current chromatography (HSCCC) have proven effective for isolating this compound with high purity.

Q5: How can I minimize this compound degradation during the extraction process? A5: To minimize degradation, it is crucial to control the extraction conditions. Use moderate temperatures (e.g., room temperature to 40°C) as high heat can cause flavonoids to break down. Protect the extraction mixture from light and air (oxygen). Working under a neutral or slightly acidic pH can also improve the stability of many flavonoids. The addition of an antioxidant like ascorbic acid to the extraction solvent can also help prevent oxidative degradation.

Q6: What is the best way to purify the crude this compound extract? A6: After initial extraction, a common and effective purification strategy is liquid-liquid partitioning. This involves dissolving the crude extract in a methanol-water solution and sequentially partitioning it with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. This compound typically concentrates in the ethyl acetate fraction. Further purification to achieve high purity can be accomplished using flash chromatography or high-speed counter-current chromatography (HSCCC).

Troubleshooting Guide

This guide provides solutions to common problems encountered during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inadequate Grinding: Insufficient surface area of the plant material limits solvent penetration.Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.
Inappropriate Solvent Choice: The solvent's polarity may not be optimal for this compound.For flavones like this compound, methanol or ethanol, often mixed with water (e.g., 70-80% alcohol), are effective. Experiment with different solvent systems to find the optimal one for your specific plant material.
Suboptimal Extraction Conditions: Extraction time is too short, or the solvent-to-solid ratio is too low.Increase the extraction time or perform multiple extraction cycles. A common solvent-to-solid ratio to start with is 10:1 (v/w); increasing this can prevent the solution from becoming saturated.
Degradation of this compound (indicated by color change) Excessive Heat: High temperatures during drying or extraction are causing thermal degradation.Dry plant material at a moderate temperature. Perform extractions at room temperature or slightly elevated temperatures (e.g., 40°C). Use a rotary evaporator at a temperature below 45°C for solvent removal.
Oxidation: Exposure to air (oxygen) and light during the process.Conduct extractions in sealed containers protected from light. Consider adding an antioxidant like ascorbic acid to the solvent.
Unfavorable pH: The pH of the extraction medium is too high (alkaline), which can promote flavonoid degradation.Maintain a neutral or slightly acidic pH during extraction.
High Level of Impurities in Extract Non-selective Solvent System: The solvent is co-extracting a wide range of other compounds (e.g., chlorophylls, lipids).Perform a pre-extraction (defatting) step with a non-polar solvent like hexane to remove lipids and other non-polar impurities.
Insufficient Purification: The initial crude extract requires further clean-up.Employ liquid-liquid partitioning to separate compounds based on polarity. Use ethyl acetate to selectively extract this compound from an aqueous methanol solution. For higher purity, utilize column chromatography (e.g., silica gel or polyamide) or HSCCC.

Experimental Protocols

Protocol 1: Maceration and Liquid-Liquid Partitioning

This protocol is adapted from a method used for the extraction of this compound from Callicarpa americana.

  • Preparation of Plant Material: Dry the plant leaves in a dehumidification chamber and grind them into a fine powder (e.g., passing through a 2-mm mesh).

  • Maceration:

    • Macerate the powdered plant material in methanol (1:10 w/v ratio) at room temperature for 72 hours.

    • Repeat the extraction process three times to ensure exhaustive extraction.

    • Combine the filtered methanol extracts and concentrate them using a rotary evaporator to yield a dark residue.

  • Liquid-Liquid Partitioning:

    • Suspend the crude residue in a methanol-water solution (e.g., 1:4 v/v).

    • Perform sequential liquid-liquid partitioning with hexane (3 times), followed by ethyl acetate (3 times), and finally n-butanol (3 times).

    • Collect each solvent partition separately and evaporate them to dryness. This compound is expected to be concentrated in the ethyl acetate fraction.

  • Further Purification (Flash Chromatography):

    • The dried ethyl acetate fraction can be subjected to flash chromatography on a silica gel column.

    • A solvent system of hexane, dichloromethane, ethyl acetate, and methanol can be used for elution.

    • Monitor fractions using Thin-Layer Chromatography (TLC) and combine those containing pure this compound.

Protocol 2: Solvent Extraction and Normal-Phase Flash Chromatography (NPFC)

This protocol is based on a method for large-scale preparation of this compound from Daphne genkwa.

  • Initial Extraction:

    • Extract the dried, powdered plant material with 95% ethanol.

    • Concentrate the ethanol extract to obtain a residue.

    • Suspend the residue in water and perform sequential extractions with petroleum ether and then chloroform. This compound will be concentrated in the chloroform fraction and the remaining insoluble portion.

  • Purification by NPFC:

    • Prepare a normal-phase flash chromatography system.

    • Dissolve the dried chloroform extract (or the insoluble fraction) for sample loading.

    • Use an isocratic solvent system, such as cyclohexane-acetone (22:3, v/v), for elution.

    • Set the flow rate (e.g., 30 mL/min) and monitor the eluent at a suitable wavelength (e.g., 339 nm).

    • Collect the fractions containing this compound.

  • Purity Analysis:

    • Analyze the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).

    • Confirm the chemical structure using methods like ESI-MS and NMR.

Data Presentation

Table 1: Purity and Yield Data from Different this compound Purification Methods
Plant Source Purification Method Starting Material Solvent System Yield of this compound Purity Reference
Daphne genkwaNormal-Phase Flash ChromatographyInsoluble Fraction (from initial extraction)Cyclohexane-Acetone (22:3, v/v)1.5 g98.3%
Daphne genkwaNormal-Phase Flash ChromatographyChloroform ExtractCyclohexane-Acetone (22:3, v/v)1.35 g98.6%
Daphne genkwaHigh-Speed Counter-Current Chromatography (HSCCC)150 mg of Ethyl Acetate Extractn-hexane-ethyl acetate-methanol-water (5:7:5:5, v/v)35.3 mg95.8%

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_extract Extraction & Partitioning cluster_purify Purification & Analysis plant Plant Material (e.g., Leaves) dried Drying plant->dried ground Grinding to Fine Powder dried->ground extract Solvent Extraction (e.g., Methanol Maceration) ground->extract crude Crude Extract extract->crude partition Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) ethyl_acetate Ethyl Acetate Fraction (Enriched with this compound) partition->ethyl_acetate crude->partition chrom Chromatography (e.g., Flash Chromatography) ethyl_acetate->chrom pure Purified this compound chrom->pure analyze Purity & Structure Analysis (HPLC, NMR, MS) pure->analyze

Caption: General experimental workflow for the extraction and purification of this compound.

G start Low this compound Yield q_grind Is plant material finely ground? start->q_grind s_grind Solution: Grind to a fine powder (e.g., 40-60 mesh). q_grind->s_grind No q_solvent Is the extraction solvent optimal? q_grind->q_solvent Yes s_grind->q_solvent s_solvent Solution: Use 70-80% MeOH/EtOH. Experiment with different polarities. q_solvent->s_solvent No q_conditions Are extraction conditions adequate? q_solvent->q_conditions Yes s_solvent->q_conditions s_conditions Solution: Increase extraction time or solvent-to-solid ratio (e.g., >10:1). q_conditions->s_conditions No q_degradation Is there evidence of degradation (e.g., color change)? q_conditions->q_degradation Yes s_conditions->q_degradation s_degradation Solution: Use lower temp (<45°C), protect from light/air, check pH. q_degradation->s_degradation Yes end Yield Improved q_degradation->end No s_degradation->end

Caption: Troubleshooting decision tree for diagnosing low this compound extraction yield.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Genkwanin Nanosuspensions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Genkwanin nanosuspensions.

Frequently Asked Questions (FAQs)

1. What is the primary challenge in working with this compound and how do nanosuspensions address this?

The main challenge with this compound is its poor water solubility (<1 μg/mL), which severely limits its bioavailability and therapeutic potential in both in vivo studies and clinical applications.[1] Nanosuspension technology effectively overcomes this by converting the poorly soluble drug into nanoparticles, thereby increasing the surface area for dissolution and enhancing its solubility and bioavailability.[1][2][3]

2. What are the key advantages of using this compound nanosuspensions in cancer research?

This compound nanosuspensions offer several advantages:

  • Enhanced Bioavailability: The nanosizing process significantly improves the dissolution rate and saturation solubility of this compound.[1]

  • Improved Therapeutic Efficacy: Nanosuspensions of this compound have demonstrated significantly stronger in vitro cytotoxicity against various cancer cell lines (including breast, lung, and liver cancer) compared to the free drug.

  • Effective In Vivo Antitumor Activity: Intravenous administration of this compound nanosuspensions has shown potent antitumor effects in animal models, comparable to conventional chemotherapy agents like paclitaxel but with a better safety profile.

  • Good Safety Profile: Studies have indicated a high maximum tolerated dose and minimal lethal dose for this compound nanosuspensions, suggesting good safety and tolerance.

  • Versatile Administration Routes: The stability of this compound nanosuspensions in various physiological media makes them suitable for different administration routes, including intravenous and oral.

3. Which stabilizers are most effective for preparing stable this compound nanosuspensions?

D-alpha tocopheryl polyethylene glycol 1000 succinate (TPGS) has been successfully used as a stabilizer in the preparation of this compound and Hydroxy this compound (HGK) nanosuspensions. The choice of stabilizer is crucial as it prevents nanoparticle aggregation by providing steric or electrostatic stabilization, which is essential for the physical stability of the nanosuspension.

4. What is the proposed mechanism of action for this compound's anticancer effects?

This compound has been shown to inhibit the proliferation, migration, and invasion of cancer cells by targeting specific cell signaling pathways. One of the key pathways identified is the PI3K/Akt signaling pathway. By inhibiting this pathway, this compound can modulate downstream cellular processes that are critical for tumor growth and metastasis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Difficulty in achieving desired particle size (e.g., <200 nm) Inefficient homogenization or sonication; Inappropriate stabilizer concentration; Unsuitable solvent/antisolvent system.Optimize the power and duration of homogenization or ultrasonication. Adjust the drug-to-stabilizer ratio; a 1:1 ratio of this compound to TPGS has been shown to be effective. Ensure the organic solvent (e.g., DMF) is completely miscible with the antisolvent (e.g., deionized water).
Nanosuspension instability (aggregation and precipitation over time) Insufficient stabilization; High polydispersity index (PDI); Inappropriate storage conditions.Ensure adequate concentration of a suitable stabilizer like TPGS to provide sufficient steric hindrance. Aim for a PDI value below 0.3, which indicates a monodisperse and more stable system. Store nanosuspensions at recommended temperatures (e.g., 4°C) to minimize particle aggregation.
Low drug loading content Poor solubility of this compound in the chosen solvent; Precipitation of the drug before nanoparticle formation.Increase the concentration of this compound in the organic solvent, if possible, without causing premature precipitation. Optimize the injection rate of the organic phase into the antisolvent to ensure rapid nucleation and particle formation.
Inconsistent in vitro cytotoxicity results Aggregation of nanosuspensions in cell culture media; Inaccurate determination of drug concentration.Verify the stability of the nanosuspension in the specific cell culture medium being used. Accurately determine the this compound concentration in the nanosuspension using a validated analytical method like HPLC-UV before conducting cytotoxicity assays.
Low in vivo therapeutic efficacy Rapid clearance of nanoparticles from circulation; Poor tumor penetration.Characterize the pharmacokinetic profile of the nanosuspension to understand its circulation time. Smaller nanoparticles (sub-200 nm) may have different pharmacokinetic profiles. Consider surface modification of the nanoparticles with targeting ligands to enhance tumor-specific accumulation.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound and Hydroxy this compound Nanosuspensions

ParameterThis compound-NSps (GKA-NSps)Hydroxy this compound-NSps (HGK-NSps)
Average Particle Size (nm) 183.1 ± 4.4261.1 ± 4.8
Polydispersity Index (PDI) 0.16 ± 0.070.12 ± 0.01
Zeta Potential (mV) -16.2 ± 0.1Not Reported
Drug Loading Content (%) 49.36 ± 0.1439.9 ± 2.3
Stabilizer Used TPGSTPGS

Table 2: In Vitro Cytotoxicity (IC50) of this compound Formulations

Cell LineFree HGK (μg/mL)HGK-NSps (μg/mL)Fold Increase in Cytotoxicity
MCF-7 (Breast Cancer) ~5.01.05-fold

Table 3: In Vivo Antitumor Efficacy in MCF-7 Tumor-Bearing Mice

Treatment GroupDosageTumor Inhibition Rate (%)
GKA-NSps 60 mg/kg (i.v.)62.09
Paclitaxel (PTX) Injection 8 mg/kg (i.v.)61.27
HGK-NSps 40 mg/kg (i.v.)67.8
Paclitaxel (PTX) Injection 8 mg/kg (i.v.)Similar to HGK-NSps

Experimental Protocols

1. Preparation of this compound Nanosuspensions (Antisolvent Precipitation-Ultrasonication Method)

This protocol is adapted from the methodology described for GKA-NSps.

  • Materials: this compound (GKA), D-alpha tocopheryl polyethylene glycol 1000 succinate (TPGS), Dimethylformamide (DMF), Deionized water.

  • Procedure:

    • Co-dissolve GKA and TPGS (e.g., at a 1:1 weight ratio) in DMF to form an organic solution with a GKA concentration of 20 mg/mL.

    • Slowly inject 0.2 mL of the organic solution into 4 mL of deionized water under ultrasonication (e.g., 250 W).

    • Maintain the temperature of the aqueous phase at approximately 25°C during the injection process.

    • The resulting nanosuspension should appear as a clear colloidal solution with a light blue opalescence.

2. Characterization of this compound Nanosuspensions

  • Particle Size, PDI, and Zeta Potential:

    • Dilute the nanosuspension with deionized water.

    • Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano ZS).

  • Morphology:

    • Place a drop of the nanosuspension on a copper grid and allow it to air-dry.

    • Optionally, stain with a contrast agent (e.g., 2% uranyl acetate).

    • Observe the morphology of the nanoparticles using a transmission electron microscope (TEM).

  • Crystallinity:

    • Analyze lyophilized nanosuspension powder, pure GKA, and the stabilizer using X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to assess changes in the crystalline state of the drug.

3. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate and incubate overnight.

    • Treat the cells with various concentrations of the this compound nanosuspension and a free this compound solution (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

4. In Vivo Antitumor Activity Study

This protocol is based on studies conducted in MCF-7 tumor-bearing nude mice.

  • Procedure:

    • Establish a tumor xenograft model by subcutaneously injecting cancer cells (e.g., MCF-7) into nude mice.

    • When tumors reach a palpable size, randomly divide the mice into treatment groups (e.g., negative control with saline, positive control with paclitaxel, and different doses of this compound nanosuspensions).

    • Administer the treatments intravenously via the tail vein at a specified dosing schedule (e.g., every other day for 10 days).

    • Monitor tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

    • Calculate the tumor inhibition rate (TIR) using the formula: TIR (%) = (1 - Wt/Wc) x 100, where Wt is the mean tumor weight of the treated group and Wc is the mean tumor weight of the control group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation prep1 Dissolve this compound & Stabilizer in Organic Solvent prep2 Inject into Aqueous Phase prep1->prep2 prep3 Apply Ultrasonication / Homogenization prep2->prep3 prep4 This compound Nanosuspension prep3->prep4 char1 Particle Size & PDI (DLS) prep4->char1 char2 Morphology (TEM) prep4->char2 char3 Crystallinity (XRD, DSC) prep4->char3 char4 Zeta Potential prep4->char4 eval1 In Vitro Cytotoxicity (MTT Assay) prep4->eval1 eval2 In Vivo Antitumor Efficacy (Xenograft Model) prep4->eval2 eval3 Stability & Drug Release prep4->eval3

Caption: Experimental workflow for this compound nanosuspension development.

signaling_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Migration mtor->proliferation This compound This compound This compound->pi3k

Caption: this compound inhibits the PI3K/Akt signaling pathway.

References

Addressing off-target effects of Genkwanin in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Genkwanin in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

Q2: What are the common causes of off-target effects?

A2: Key causes include:

  • Structural Similarity: Small molecules can bind to conserved domains in proteins. For instance, the ATP-binding pocket is similar across many kinases, making it a frequent source of off-target binding for kinase inhibitors.[4]

  • Compound Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.

  • High Compound Concentration: Using concentrations significantly higher than the on-target binding affinity increases the likelihood of binding to lower-affinity off-target proteins.

  • Cellular Context: The specific expression levels of on- and off-target proteins in your chosen cell line can influence the observed effects.

Q3: What are the known signaling pathways modulated by this compound that could be sources of off-target effects?

A3: this compound has been reported to modulate several key signaling pathways, which can be both on-target and off-target depending on the experimental context. These include the MAPK and PI3K/Akt pathways. It also affects pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. Its neuroprotective effects are linked to the inhibition of the TLR4/MyD88/NLRP3 inflammasome pathway. Any of these interactions could be considered off-target if they are not the primary focus of your investigation.

Q4: Can this compound's effects on the cell cycle and apoptosis be considered off-target?

A4: It depends on the research question. This compound is known to induce apoptosis and cause cell cycle arrest in various cancer cell lines. For example, it can provoke an increase in the subG0/G1, S, and G2/M phase proportions in B16F10 melanoma cells. If your goal is to study this compound's effect on a specific enzyme, but you observe significant apoptosis, this apoptotic effect could be confounding your results and would need to be characterized as a secondary, potentially off-target, effect.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments.

Issue 1: High variability between replicate wells in my assay.

  • Possible Cause: This may not be related to off-target effects but rather to common cell assay pitfalls. Inconsistent cell seeding, pipetting errors, or the "edge effect" in microplates are frequent culprits.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure your cell suspension is homogenous. Let the plate rest at room temperature for 15-20 minutes before incubation to allow for even cell distribution.

    • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing. Pre-wet tips before aspirating reagents.

    • Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.

    • Check Passage Number: Use cells within a defined, low passage number range, as high passage numbers can lead to phenotypic changes and inconsistent results.

Issue 2: My cells show a phenotype inconsistent with this compound's expected mechanism (e.g., unexpected changes in morphology, differentiation).

  • Possible Cause: This is a strong indicator of an off-target effect, where this compound is modulating a pathway unrelated to your intended target.

  • Troubleshooting Steps:

    • Perform Dose-Response Curve: Determine if the phenotype is concentration-dependent. Off-target effects are often more pronounced at higher concentrations.

    • Use a Structural Analog: Test a structurally similar but inactive analog of this compound. If the analog does not produce the same phenotype, it suggests the effect is specific to this compound's structure.

    • Conduct a Literature Search: Investigate if similar flavonoids have been reported to induce the observed phenotype.

    • Profile Against Off-Target Panels: Use a commercial service to screen this compound against a panel of common off-targets (e.g., a kinase panel) to identify potential unintended interactions.

Issue 3: I am observing significant cytotoxicity at concentrations where I expect to see a specific modulatory effect.

  • Possible Cause: this compound might be hitting a critical off-target protein essential for cell survival, or the observed cytotoxicity could be a result of inducing apoptosis or necroptosis through an off-target pathway.

  • Troubleshooting Steps:

    • Validate Cytotoxicity Mechanism: Perform assays to distinguish between apoptosis, necrosis, and necroptosis (e.g., Annexin V/PI staining, caspase activity assays). This compound is known to induce apoptosis.

    • Perform a Kinase Screen: Since many kinases are involved in cell survival pathways, a broad kinase inhibitor screen can help identify if this compound is inhibiting a key survival kinase.

    • Use Genetic Knockdowns: Use siRNA or CRISPR to knock down your intended target. If this compound still causes cytotoxicity in the absence of the on-target protein, the effect is definitively off-target.

    • Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to potential off-target proteins within the cell.

Quantitative Data on this compound's Cellular Effects

The following tables summarize quantitative data reported for this compound in various cellular models. This data can help establish baseline expectations for your experiments.

Table 1: Effects of this compound on Cell Viability and Proliferation

Cell Line Assay Type Endpoint Result (IC50) Citation
B16F10 (Melanoma) MTT Anti-proliferative Significant after 24h
T47D (Breast Cancer) Cytotoxicity IC50 11.68 µg/mL
A549 (Lung Cancer) Proliferation/Metastasis Inhibition Effective

| H69AR (Lung Cancer) | Proliferation/Metastasis | Inhibition | Effective | |

Table 2: Effects of this compound on Cell Cycle Distribution

Cell Line Effect Phase of Arrest Concentration Incubation Time Citation
B16F10 (Melanoma) Increase in phase proportion subG0/G1, S, G2/M Not specified Not specified

| T47D (Breast Cancer) | Inhibition | G0-G1 | 1x and 2x IC50 | Not specified | |

Table 3: Effects of this compound on Apoptosis and Related Markers

Cell Line Effect Assay/Marker Result Citation
B16F10 (Melanoma) Apoptosis Induction Hoechst 33258 Increase in subG0/G1 phase cells
AML Cells Apoptosis Induction Not specified Effective

| Various Cancer Cells | Apoptosis Induction | General observation | Induces apoptosis | |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium and include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing this compound's impact on cell cycle progression.

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~60-70% confluency, treat them with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control as described for the cell cycle assay.

  • Harvesting: Collect all cells, including those in the supernatant. Centrifuge and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

  • Analysis: Quantify the cell populations:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Hypothesis & Triage cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Conclusion A Unexpected Phenotype Observed (e.g., high toxicity, morphology change) C Hypothesize Off-Target Effect A->C B Inconsistent Dose-Response Curve D Control for Assay Artifacts (Seeding, Reagents, Passage #) B->D E Broad-Panel Screening (e.g., Kinase Profiling) C->E Broad Hypothesis F Targeted Validation Assays (e.g., CETSA, Western Blot) C->F Specific Hypothesis G Genetic Approaches (siRNA, CRISPR Knockdown) C->G D->C If artifacts are ruled out E->F Validate Hits H Identify & Confirm Off-Target(s) F->H G->H

Caption: Workflow for identifying and validating this compound's off-target effects.

signaling_pathway cluster_pathway Hypothetical Kinase Cascade Receptor Receptor KinaseA Upstream Kinase (e.g., MEK1) Receptor->KinaseA KinaseB Intended Target (e.g., ERK2) KinaseA->KinaseB TranscriptionFactor Transcription Factor (e.g., ELK-1) KinaseB->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Genkwanin_On This compound (On-Target) Genkwanin_On->KinaseB Intended Inhibition Genkwanin_Off This compound (Off-Target) Genkwanin_Off->KinaseA Unintended Inhibition

Caption: Potential on-target vs. off-target effects in a signaling pathway.

troubleshooting_logic Start Unexpected Result Observed CheckAssay Is result reproducible? Start->CheckAssay FixAssay Troubleshoot Assay Conditions: - Check cell health/passage - Verify reagent stability - Standardize pipetting CheckAssay->FixAssay No CheckPhenotype Is phenotype consistent with known on-target effects? CheckAssay->CheckPhenotype Yes OnTarget Result is likely On-Target CheckPhenotype->OnTarget Yes OffTarget Hypothesize Off-Target Effect: - Perform dose-titration - Use inactive analog control - Begin validation workflow CheckPhenotype->OffTarget No

Caption: A logical decision tree for troubleshooting unexpected experimental results.

References

Technical Support Center: Refining Analytical Methods for Detecting Genkwanin Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Genkwanin and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound metabolites using techniques such as UPLC-MS/MS.

1. Issue: Low Signal Intensity or Poor Sensitivity for this compound and its Metabolites

Question: We are experiencing low signal intensity for this compound and its metabolites in our UPLC-MS/MS analysis. What are the potential causes and how can we troubleshoot this?

Answer:

Low signal intensity is a common challenge in the analysis of flavonoids like this compound.[1] Here’s a systematic approach to identify and resolve the issue:

  • Sample Preparation and Extraction:

    • Incomplete Extraction: Flavonoids can bind to matrix components. Ensure your extraction solvent is appropriate for the polarity of this compound and its metabolites (e.g., glucuronides are more polar than the parent compound). A mixture of methanol or acetonitrile with water is often effective.[2] Consider techniques like solid-phase extraction (SPE) for cleaner extracts.

    • Metabolite Degradation: Flavonoids can be unstable.[3][4] Minimize sample processing time and keep samples on ice or at 4°C to prevent enzymatic or thermal degradation.[3]

    • Low Recovery of Glucuronides: Glucuronide metabolites can be challenging to extract efficiently. Optimization of the extraction solvent system and pH may be necessary.

  • Chromatographic Conditions:

    • Suboptimal Mobile Phase: The pH and composition of the mobile phase significantly impact ionization efficiency. For negative ion mode, which is often suitable for flavonoids, a mobile phase with a small amount of formic acid can aid in deprotonation.

    • Poor Peak Shape: Peak tailing or broadening can lead to a lower apparent signal height. This can be caused by secondary interactions with the column stationary phase or issues with the mobile phase.

  • Mass Spectrometry Parameters:

    • Incorrect Ionization Mode: While negative ion mode is common for flavonoids, the optimal mode can be compound-dependent. It's advisable to test both positive and negative ionization modes.

    • Inefficient Ionization: Ensure that the ion source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound and its metabolites.

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of your analytes. To mitigate this, improve chromatographic separation, dilute the sample, or use a stable isotope-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_ms Mass Spectrometry Incomplete_Extraction Incomplete Extraction Metabolite_Degradation Metabolite Degradation Low_Recovery_Glucuronides Low Recovery of Glucuronides Suboptimal_Mobile_Phase Suboptimal Mobile Phase Poor_Peak_Shape Poor Peak Shape Incorrect_Ionization_Mode Incorrect Ionization Mode Inefficient_Ionization Inefficient Ionization Ion_Suppression Ion Suppression Low_Signal Low Signal Intensity Low_Signal->Incomplete_Extraction Low_Signal->Metabolite_Degradation Low_Signal->Low_Recovery_Glucuronides Low_Signal->Suboptimal_Mobile_Phase Low_Signal->Poor_Peak_Shape Low_Signal->Incorrect_Ionization_Mode Low_Signal->Inefficient_Ionization Low_Signal->Ion_Suppression

2. Issue: Matrix Effects Leading to Inaccurate Quantification

Question: We suspect that matrix effects are impacting the accuracy and precision of our this compound metabolite quantification. How can we confirm and address this?

Answer:

Matrix effects are a significant challenge in bioanalysis, where co-eluting endogenous compounds interfere with the ionization of the target analyte.

  • Identifying Matrix Effects:

    • Post-Column Infusion: This is a definitive method to visualize regions of ion suppression or enhancement in your chromatogram. A solution of the analyte is continuously infused into the MS while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate matrix effects.

    • Comparison of Calibration Curves: Prepare calibration curves in both neat solvent and in the extracted matrix. A significant difference in the slopes of the curves indicates the presence of matrix effects.

  • Mitigating Matrix Effects:

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering components.

    • Optimize Chromatography: Adjusting the chromatographic gradient or using a different column can help separate this compound and its metabolites from the matrix components causing ion suppression.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic pathways of this compound?

A1: The primary metabolic pathways for this compound are Phase I reactions such as demethylation and hydroxylation, followed by Phase II conjugation reactions, predominantly O-glucuronidation.

Q2: Which ionization mode is best for detecting this compound and its metabolites?

A2: Negative ion electrospray ionization (ESI) is generally preferred for flavonoids like this compound and its metabolites as it often provides better sensitivity. However, it is always recommended to test both positive and negative modes during method development to determine the optimal conditions for your specific analytes and instrument.

Q3: How can I improve the stability of this compound metabolites during sample preparation?

A3: To enhance stability, it is crucial to minimize enzymatic and thermal degradation. This can be achieved by keeping biological samples on ice or at 4°C throughout the extraction process and by processing them as quickly as possible. Adding a protease inhibitor cocktail to plasma samples can also be beneficial.

Q4: What are the key validation parameters for an LC-MS/MS method for this compound metabolites?

A4: A robust method validation should include the assessment of selectivity, linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).

Quantitative Data Summary

The following tables summarize key pharmacokinetic and analytical parameters for this compound and related flavonoids from published studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (50 mg/kg)Intravenous Administration (5 mg/kg)
Cmax (ng/mL)36.9 ± 9.41,755 ± 197
Tmax (h)3.83 ± 1.33-
AUC(0-12h) (ng·h/mL)218 ± 402,349 ± 573
Absolute Bioavailability~1.1%-

Table 2: UPLC-MS/MS Method Validation Parameters for this compound in Rat Plasma

ParameterValue
Linearity Range (ng/mL)3.84 - 3,840
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL)3.84
Intra-day Precision (RSD%)< 15%
Inter-day Precision (RSD%)< 15%
AccuracyWithin ±15%

Experimental Protocols

1. Protocol: Liquid-Liquid Extraction (LLE) of this compound from Rat Plasma

This protocol is adapted from a validated method for the determination of this compound in rat plasma.

Materials:

  • Rat plasma samples

  • Genistein (Internal Standard) solution

  • Ethyl acetate (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of rat plasma in a microcentrifuge tube, add the internal standard solution (Genistein).

  • Add 1 mL of ethyl acetate to the plasma sample.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., methanol:water 65:35, v/v with 5mM ammonium acetate and 0.1% formic acid).

  • Vortex for 1 minute to ensure complete dissolution.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

G Start Start: Plasma Sample (100 µL) Add_IS Add Internal Standard Start->Add_IS Add_Ethyl_Acetate Add Ethyl Acetate (1 mL) Add_IS->Add_Ethyl_Acetate Vortex_5min Vortex (5 min) Add_Ethyl_Acetate->Vortex_5min Centrifuge_10k_rpm Centrifuge (10,000 rpm, 10 min) Vortex_5min->Centrifuge_10k_rpm Transfer_Supernatant Transfer Organic Layer Centrifuge_10k_rpm->Transfer_Supernatant Evaporate Evaporate to Dryness (N2, 40°C) Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Vortex_1min Vortex (1 min) Reconstitute->Vortex_1min Centrifuge_12k_rpm Centrifuge (12,000 rpm, 5 min) Vortex_1min->Centrifuge_12k_rpm Transfer_to_Vial Transfer to Autosampler Vial Centrifuge_12k_rpm->Transfer_to_Vial End Analysis by UPLC-MS/MS Transfer_to_Vial->End

Signaling Pathway Diagrams

1. This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through the modulation of both intrinsic and extrinsic pathways. This involves the activation of caspases and regulation of the Bcl-2 family of proteins.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas) Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion This compound This compound This compound->Death_Receptors This compound->Bax This compound->Bcl2 Apoptosis Apoptosis Caspase3->Apoptosis

2. This compound and the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell proliferation and survival, and its dysregulation is common in cancer. This compound has been shown to inhibit this pathway, contributing to its anti-cancer effects.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival This compound This compound This compound->PI3K inhibits

References

Strategies to reduce Genkwanin-induced cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Genkwanin-Induced Cytotoxicity

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with this compound and encountering issues with cytotoxicity, particularly at high concentrations.

Troubleshooting Guides & FAQs

Q1: We are observing significant cytotoxicity in our normal/non-cancerous cell line even at low concentrations of this compound. What are the initial troubleshooting steps?

A1: High cytotoxicity in normal cell lines at low concentrations of this compound can be due to several factors. Here are some initial steps to troubleshoot this issue:

  • Verify Compound Purity and Identity: Ensure the purity of your this compound stock using methods like NMR or mass spectrometry. Impurities from synthesis or degradation can contribute to unexpected toxicity.

  • Solvent and Vehicle Controls: Confirm that the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your specific cell line. Always include a vehicle-only control in your experiments.

  • Cell Seeding Density: Ensure that you are using a consistent and optimal cell seeding density. Low cell density can make cells more susceptible to chemical-induced stress.

  • Establish a Dose-Response Curve: Perform a comprehensive dose-response experiment to accurately determine the IC50 value of this compound in your normal cell line. This will help in identifying a therapeutic window where the compound is effective against target cells while minimizing harm to normal cells.

Q2: Our results for this compound-induced cytotoxicity are inconsistent between experiments. What could be causing this variability?

A2: Inconsistent results can be frustrating. Here are some common causes of variability in in vitro cytotoxicity assays:

  • Standardize Experimental Conditions: Ensure all experimental parameters are kept consistent, including cell seeding density, incubation times, and passage number of the cells.

  • Pipetting Technique: Use gentle and consistent pipetting techniques to avoid causing mechanical stress to the cells, which can lead to cell death and inaccurate results.

  • Plate Uniformity: Be aware of "edge effects" on microplates. It is advisable to not use the outer wells of a plate for critical measurements as they are more prone to evaporation and temperature fluctuations.

  • Serum Concentration: The concentration of serum in your cell culture media can influence the activity and toxicity of compounds. Evaluate if altering the serum percentage affects the observed cytotoxicity.

Q3: We are seeing conflicting cytotoxicity results between different types of assays (e.g., MTT vs. LDH release). Why is this, and which result should we trust?

A3: Discrepancies between different cytotoxicity assays are not uncommon because they measure different cellular endpoints.

  • MTT Assay: This assay measures metabolic activity. A reduction in MTT signal can indicate either cell death or a decrease in metabolic rate (cytostatic effect).

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of cytolysis or necrosis.

  • Apoptosis Assays (e.g., Caspase Activity, Annexin V staining): These assays measure specific markers of programmed cell death.

The choice of assay should align with your research question. For a comprehensive understanding, it is often recommended to use multiple assays that measure different aspects of cell health and death. For instance, combining a metabolic assay with a membrane integrity assay can help distinguish between cytostatic and cytotoxic effects.

Q4: What are some strategies to reduce this compound's cytotoxicity in our normal cell lines while maintaining its efficacy in cancer cells?

A4: Several strategies can be employed to improve the therapeutic index of this compound:

  • Co-treatment with Antioxidants: At high concentrations, some flavonoids can act as pro-oxidants and induce cytotoxicity through the generation of reactive oxygen species (ROS). Co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may mitigate this effect in normal cells.

  • Optimize Incubation Time: Reducing the incubation time of this compound with the cells may be sufficient to observe the desired effect on cancer cells while reducing the cumulative toxic effect on normal cells.

  • Investigate Combination Therapies: Combining this compound with other therapeutic agents may allow for a lower, less toxic concentration of this compound to be used while achieving a synergistic effect on cancer cells.

  • Drug Delivery Systems: For in vivo studies, consider formulating this compound into a drug delivery system like nanosuspensions or self-nanoemulsifying drug delivery systems (SNEDDS). These can improve the bioavailability and potentially target the compound to tumor tissues, reducing systemic toxicity.[1][2]

Data Presentation

Table 1: Comparative Cytotoxicity of Flavonoids in Cancer and Normal Cell Lines

FlavonoidCell LineCell TypeIC50 (µM)Reference
This compoundA549Human Lung Carcinoma~15-40 µg/mL[1]
This compoundH69ARHuman Small Cell Lung Cancer~15-40 µg/mL[1]
This compoundB16F10Murine MelanomaNot specified[1]
Chrysin DerivativeHCT116Human Colon Carcinoma~1.56-33.5
Chrysin DerivativeBeas-2BNormal Human Bronchial Epithelial>100
XanthohumolVarious Cancer LinesHuman CancersPotent Activity
XanthohumolHLMECNormal Human Lung Microvascular EndothelialLess Potent Activity
XanthohumolBALB/3T3Normal Murine Embryonic FibroblastsLess Potent Activity

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.

  • Cell Seeding:

    • Culture cells to ~80% confluency in appropriate cell culture flasks.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Evaluating the Cytoprotective Effect of N-acetylcysteine (NAC) Co-treatment

This protocol is designed to assess whether an antioxidant like NAC can reduce this compound-induced cytotoxicity in a normal cell line.

  • Cell Seeding:

    • Follow the cell seeding protocol as described in Protocol 1.

  • Co-treatment:

    • Prepare a stock solution of this compound and a separate stock solution of NAC.

    • Prepare treatment media with the following conditions:

      • Vehicle control (medium with solvent only)

      • This compound only (at a concentration known to cause significant cytotoxicity, e.g., 2x IC50)

      • NAC only (at a non-toxic concentration, to be determined empirically)

      • This compound + NAC (co-treatment)

    • Remove the old medium and add 100 µL of the respective treatment media to the wells.

    • Incubate for the desired period (e.g., 24 or 48 hours).

  • Cytotoxicity Assessment:

    • Perform an MTT assay as described in Protocol 1, or another cytotoxicity assay of your choice (e.g., LDH release).

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Compare the viability of the "this compound only" group to the "this compound + NAC" group. A significant increase in viability in the co-treatment group suggests a cytoprotective effect of NAC.

Visualizations

G Workflow for Troubleshooting this compound Cytotoxicity start High Cytotoxicity Observed in Normal Cells check_purity Verify Compound Purity & Identity start->check_purity check_solvent Check Solvent Toxicity (Vehicle Control) start->check_solvent check_density Optimize Cell Seeding Density start->check_density dose_response Perform Full Dose-Response Curve check_purity->dose_response check_solvent->dose_response check_density->dose_response determine_ic50 Determine Accurate IC50 dose_response->determine_ic50 therapeutic_window Assess Therapeutic Window (Cancer vs. Normal) determine_ic50->therapeutic_window mitigation_strategies Implement Mitigation Strategies therapeutic_window->mitigation_strategies antioxidants Co-treatment with Antioxidants (e.g., NAC) mitigation_strategies->antioxidants incubation_time Reduce Incubation Time mitigation_strategies->incubation_time combination_therapy Investigate Combination Therapy mitigation_strategies->combination_therapy re_evaluate Re-evaluate Cytotoxicity antioxidants->re_evaluate incubation_time->re_evaluate combination_therapy->re_evaluate

Caption: Troubleshooting workflow for addressing unexpected cytotoxicity.

G Proposed Mechanism of High-Dose Flavonoid Cytotoxicity high_this compound High Concentration This compound pro_oxidant Pro-oxidant Activity high_this compound->pro_oxidant ros Increased Intracellular Reactive Oxygen Species (ROS) pro_oxidant->ros oxidative_stress Oxidative Stress ros->oxidative_stress mitochondrial_damage Mitochondrial Damage oxidative_stress->mitochondrial_damage caspase_activation Caspase Activation mitochondrial_damage->caspase_activation apoptosis Apoptosis / Cell Death caspase_activation->apoptosis

Caption: Flavonoid-induced cytotoxicity at high concentrations.

References

Technical Support Center: Enhancing the Long-Term Storage Stability of Genkwanin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Genkwanin for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during long-term storage?

A1: Like many flavonoids, the stability of this compound is influenced by several environmental factors. The most critical factors to control are:

  • Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[1][2] It is generally recommended to store this compound, especially in solution, at refrigerated temperatures (2-8°C) to minimize degradation.[1]

  • Light: Exposure to UV and visible light can cause photodegradation of flavonoids.[3][4] Amber vials or storage in the dark are recommended to protect this compound from light-induced degradation.

  • pH: The pH of the solution can significantly impact the stability of flavonoids. Extreme pH conditions, both acidic and alkaline, can lead to hydrolytic degradation. The optimal pH for storage should be determined experimentally, but a slightly acidic to neutral pH is often preferable for many flavonoids.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Q2: What are the common degradation pathways for flavonoids like this compound?

A2: Flavonoids can degrade through several chemical pathways, including:

  • Hydrolysis: Cleavage of chemical bonds due to reaction with water, often catalyzed by acidic or basic conditions.

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of quinones and other degradation products.

  • Photodegradation: Light absorption can lead to the excitation of electrons and subsequent chemical reactions, causing structural changes.

Q3: How can I improve the stability of this compound in a solid state for long-term storage?

A3: For solid this compound, stability can be enhanced by:

  • Controlling Storage Conditions: Store in a cool, dark, and dry place. Use of desiccants can help to control humidity.

  • Co-processing with Excipients: Incorporating excipients such as microcrystalline cellulose, lactose, or mannitol can help to protect the drug substance from moisture and improve physical stability.

  • Crystal Engineering: Co-crystallization with a suitable co-former can create a more stable crystalline structure with improved physicochemical properties.

Q4: What formulation strategies can be employed to enhance the stability of this compound in solution?

A4: To improve the stability of this compound in liquid formulations, consider the following:

  • Nanosuspensions: Formulating this compound as a nanosuspension can significantly improve its stability and solubility. Nanosuspensions are colloidal dispersions of the pure drug in a liquid medium, stabilized by surfactants or polymers.

  • Use of Stabilizers: The addition of stabilizers such as polymers (e.g., HPMC, PVP) and surfactants (e.g., Polysorbates) is crucial for the stability of nanosuspensions and other liquid formulations.

  • pH Adjustment: Buffering the solution to an optimal pH where this compound exhibits maximum stability is a key strategy.

  • Addition of Antioxidants: Including antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can help to prevent oxidative degradation.

  • Chelating Agents: If metal ion-catalyzed oxidation is a concern, adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be beneficial.

Troubleshooting Guides

Problem 1: Rapid degradation of this compound in a newly prepared solution.

Possible Cause Troubleshooting Step
Inappropriate pH Measure the pH of the solution. Prepare a series of buffers to determine the pH at which this compound has the highest stability.
Exposure to Light Prepare and store the solution in amber-colored vials or wrap the container in aluminum foil to protect it from light.
Presence of Oxygen Degas the solvent before preparing the solution and purge the headspace of the storage container with an inert gas like nitrogen or argon.
High Storage Temperature Store the solution at a lower temperature, such as in a refrigerator (2-8°C), and monitor for any precipitation.

Problem 2: Inconsistent results in stability studies.

Possible Cause Troubleshooting Step
Analytical Method Variability Ensure that the analytical method (e.g., HPLC-UV) is fully validated for specificity, linearity, precision, and accuracy according to ICH guidelines.
Inconsistent Sample Preparation Follow a standardized and well-documented sample preparation protocol.
Fluctuations in Storage Conditions Use a calibrated and monitored stability chamber to ensure consistent temperature and humidity.

Problem 3: Precipitation of this compound during storage of a solution.

| Possible Cause | Troubleshooting Step | | Poor Solubility | Consider reducing the concentration of this compound. Alternatively, explore the use of co-solvents or formulation strategies like nanosuspensions to improve solubility and stability. | | Change in pH | Monitor the pH of the solution over time to ensure it remains within the optimal range. | | Temperature Effects | Evaluate the solubility of this compound at the intended storage temperature. |

Experimental Protocols

Protocol 1: Forced Degradation Studies for this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of this compound.

1.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

1.2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Also, store the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

1.3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC-UV method.

Protocol 2: Long-Term and Accelerated Stability Testing

This protocol is designed to determine the shelf-life of a this compound formulation under defined storage conditions.

2.1. Sample Preparation: Prepare the final formulation of this compound (e.g., solution, solid dosage form) and package it in the proposed container-closure system.

2.2. Storage Conditions (as per ICH guidelines):

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

2.3. Testing Frequency:

  • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

  • Accelerated: 0, 3, and 6 months.

2.4. Analytical Tests: At each time point, the samples should be analyzed for:

  • Appearance (e.g., color, clarity for solutions, physical form for solids)

  • Assay of this compound (to determine the remaining concentration)

  • Degradation products (quantification of known and unknown impurities)

  • For solid dosage forms: dissolution, water content.

  • For liquid dosage forms: pH, viscosity.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ParameterDurationExpected Outcome
Acid Hydrolysis0.1 M HCl at 60°C24 hoursPotential degradation through hydrolysis of ether or other labile groups.
Base Hydrolysis0.1 M NaOH at RT4 hoursPotential degradation, often faster than acid hydrolysis for flavonoids.
Oxidation3% H₂O₂ at RT24 hoursFormation of oxidative degradation products.
Thermal (Solid)80°C48 hoursAssessment of solid-state thermal stability.
Thermal (Solution)60°C24 hoursAssessment of solution-state thermal stability.
PhotolyticICH Q1B conditionsAs per guidelineIdentification of photodegradation products.

Table 2: Recommended Long-Term and Accelerated Stability Study Plan

StudyStorage ConditionsTesting Time Points (Months)Key Parameters to be Analyzed
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24Assay, Degradation Products, Appearance, pH (for solutions), Water Content (for solids), Dissolution (for solids)
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6Assay, Degradation Products, Appearance, pH (for solutions), Water Content (for solids), Dissolution (for solids)

Visualizations

G This compound Degradation Pathways cluster_stress Stress Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Heat Heat Heat->Degradation_Products Light Light Light->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products pH pH (Acid/Base) pH->Degradation_Products

Caption: Factors leading to the degradation of this compound.

G Workflow for this compound Stability Assessment start Start forced_degradation Forced Degradation Studies start->forced_degradation method_development Develop Stability-Indicating Analytical Method forced_degradation->method_development long_term_stability Long-Term & Accelerated Stability Studies method_development->long_term_stability data_analysis Data Analysis & Shelf-Life Determination long_term_stability->data_analysis end End data_analysis->end

Caption: A typical workflow for assessing the stability of this compound.

G Strategies to Enhance this compound Stability cluster_formulation Formulation Strategies Stable_this compound Stable this compound Formulation Nanosuspension Nanosuspension Nanosuspension->Stable_this compound pH_Control pH Control pH_Control->Stable_this compound Antioxidants Antioxidants Antioxidants->Stable_this compound Excipients Excipients Excipients->Stable_this compound

Caption: Key formulation strategies to improve this compound stability.

References

Technical Support Center: Optimizing Solvent Systems for Genkwanin Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the chromatographic purification of Genkwanin.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic separation of this compound.

Question: My this compound peak is showing significant tailing. What are the possible causes and solutions?

Answer:

Peak tailing in flavonoid chromatography can be caused by several factors. Here are some common causes and their respective solutions:

  • Secondary Interactions with Silica Gel: this compound, a flavonoid, possesses functional groups that can interact strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase. This can lead to peak tailing.

    • Solution: Deactivate the silica gel to reduce its acidity. This can be achieved by treating the silica gel with a reagent that blocks the active silanol groups. Another approach is to switch to a different stationary phase, such as alumina or a bonded-phase silica.

  • Inappropriate Solvent Polarity: If the eluting solvent is not polar enough, the analyte will move slowly and interact more with the stationary phase, causing tailing.

    • Solution: Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane-ethyl acetate system, incrementally increase the percentage of ethyl acetate. For polar compounds, a solvent system like methanol/dichloromethane might be more effective.[1]

  • Column Overloading: Injecting too much sample can lead to broad and tailing peaks.

    • Solution: Reduce the amount of sample loaded onto the column.

Question: I am not getting good separation between this compound and other closely related flavonoids in my sample. How can I improve the resolution?

Answer:

Achieving good resolution between structurally similar flavonoids can be challenging. Here are some strategies to improve separation:

  • Optimize the Solvent System: The choice of solvent system is critical for resolution.

    • Solution 1: Fine-tune the solvent ratio. Small adjustments to the ratio of polar and non-polar solvents can significantly impact selectivity. For normal-phase chromatography, a solvent system of cyclohexane-acetone (22:3, v/v) has been used successfully for this compound purification.[2][3] For high-speed counter-current chromatography (HSCCC), a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (5:7:5:5, v/v) has proven effective.[4][5]

    • Solution 2: Try different solvent combinations. Experiment with different solvent systems. For flash chromatography, a four-solvent system of hexane, dichloromethane, ethyl acetate, and methanol has been utilized. The most common two-component solvent systems for flash chromatography include Ether/Hexane and Ethyl Acetate/Hexane.

  • Change the Stationary Phase: If optimizing the mobile phase does not yield the desired separation, consider using a different stationary phase. Options include alumina, polyamide, or Sephadex LH-20.

  • Employ Gradient Elution: In HPLC, a gradient elution program can be very effective for separating complex mixtures. For instance, a gradient of methanol and 0.1% aqueous acetic acid has been used with a C18 column.

Question: My this compound seems to be degrading on the silica gel column. How can I confirm this and what can I do to prevent it?

Answer:

Degradation of compounds on silica gel is a known issue, especially for acid-sensitive molecules.

  • Confirmation of Degradation:

    • Solution: Perform a 2D Thin Layer Chromatography (TLC) analysis. Spot your sample in one corner of a square TLC plate and run it in one direction. Then, turn the plate 90 degrees and run it again in a different solvent system. If the compound is stable, it will appear on the diagonal. If it is degrading, you will see spots below the diagonal.

  • Prevention of Degradation:

    • Solution 1: Deactivate the silica gel. As mentioned previously, reducing the acidity of the silica gel can prevent the degradation of sensitive compounds.

    • Solution 2: Use an alternative stationary phase. Consider using less acidic stationary phases like Florisil (200 mesh) or alumina.

    • Solution 3: Minimize contact time. A faster elution, by using a slightly more polar solvent system or applying pressure (as in flash chromatography), can reduce the time the compound spends on the column, thus minimizing degradation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of a crude plant extract containing this compound?

A1: For a compound of "normal" polarity like this compound, a good starting point for flash chromatography is typically 10-50% ethyl acetate in hexane. You can then optimize the ratio based on the initial separation observed on a TLC plate. A four-solvent system of hexane, dichloromethane, ethyl acetate, and methanol has also been reported for the flash chromatography of this compound.

Q2: Can I use Thin Layer Chromatography (TLC) to determine the optimal solvent system for my column chromatography?

A2: Yes, TLC is an excellent tool for quickly screening and optimizing solvent systems before running a column. The ideal solvent system for column chromatography will give your target compound an Rf (retention factor) value of around 0.3-0.4 on the TLC plate. A study on the large-scale preparation of this compound successfully used TLC to guide the selection of a cyclohexane-acetone (22:3, v/v) solvent system for normal-phase flash chromatography.

Q3: What type of chromatography is best suited for large-scale purification of this compound?

A3: Normal-phase flash chromatography (NPFC) has been shown to be an efficient, speedy, and simple method for the large-scale preparation of this compound. High-speed counter-current chromatography (HSCCC) is another effective technique for preparative isolation of this compound from plant extracts.

Q4: What are the recommended solvent systems for HPLC analysis of this compound?

A4: For reversed-phase HPLC, a common mobile phase is a mixture of methanol and water. One study used an isocratic elution with 70% methanol in water. Another method employed a mobile phase of methanol and water (65:35, v/v) containing 5mM ammonium acetate and 0.1% formic acid. For more complex samples, a gradient elution with methanol and 0.1% aqueous acetic acid has been used.

Data Presentation

Table 1: Solvent Systems for this compound Purification by Chromatography Type

Chromatography TypeStationary PhaseSolvent SystemRatio (v/v)NotesReference
Flash ChromatographySilica GelHexane, Dichloromethane, Ethyl Acetate, MethanolNot specifiedFour-solvent system.
Normal-Phase Flash ChromatographySilica GelCyclohexane-Acetone22:3Yielded this compound with >98% purity.
Reversed-Phase HPLCC18Methanol-Water70:30Isocratic elution.
Reversed-Phase HPLCC18Methanol-Water with additives65:35Contained 5mM ammonium acetate and 0.1% formic acid.
High-Speed Counter-Current ChromatographyLiquid-Liquidn-Hexane-Ethyl Acetate-Methanol-Water5:7:5:5Two-phase system for preparative isolation.

Experimental Protocols

Protocol 1: Solvent System Optimization using Thin Layer Chromatography (TLC)

  • Prepare a stock solution of your crude extract containing this compound in a suitable solvent (e.g., methanol or chloroform).

  • Spot the stock solution onto several TLC plates.

  • Prepare a series of developing solvents with varying polarities. Start with a low polarity solvent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., 20%, 30%, 40% ethyl acetate in hexane).

  • Develop the TLC plates in chambers containing the different solvent systems.

  • Visualize the spots under UV light (typically at 254 nm and 365 nm).

  • Calculate the Rf value for the this compound spot in each solvent system. The ideal system for column chromatography will provide an Rf value between 0.3 and 0.4.

  • Select the solvent system that provides the best separation between this compound and other components in the mixture.

Protocol 2: General Procedure for Normal-Phase Flash Chromatography of this compound

  • Prepare the column: Dry pack a silica gel column or use a pre-packed cartridge.

  • Prepare the sample: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent or a stronger solvent and then adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder.

  • Load the sample: Carefully add the dried sample-silica mixture to the top of the prepared column.

  • Equilibrate the column: Run the initial, low-polarity mobile phase through the column until the solvent front reaches the bottom.

  • Elute the column: Begin elution with the optimized solvent system determined by TLC. You can use an isocratic elution (constant solvent composition) or a step-gradient elution (incrementally increasing the polarity of the mobile phase).

  • Collect fractions: Collect the eluent in a series of fractions.

  • Monitor the fractions: Analyze the collected fractions by TLC or HPLC to identify those containing pure this compound.

  • Combine and concentrate: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_tlc TLC Optimization cluster_chrom Column Chromatography cluster_analysis Analysis and Isolation Extract Crude Plant Extract Dissolve Dissolve in Solvent Extract->Dissolve SpotTLC Spot on TLC Plate Dissolve->SpotTLC DevelopTLC Develop with Test Solvents SpotTLC->DevelopTLC VisualizeTLC Visualize under UV DevelopTLC->VisualizeTLC SelectSolvent Select Optimal Solvent System (Rf ≈ 0.3-0.4) VisualizeTLC->SelectSolvent Elute Elute with Optimized Solvent SelectSolvent->Elute Informs PackColumn Pack Column with Stationary Phase LoadSample Load Sample PackColumn->LoadSample LoadSample->Elute Collect Collect Fractions Elute->Collect AnalyzeFractions Analyze Fractions (TLC/HPLC) Collect->AnalyzeFractions CombineFractions Combine Pure Fractions AnalyzeFractions->CombineFractions Evaporate Evaporate Solvent CombineFractions->Evaporate Purethis compound Pure this compound Evaporate->Purethis compound

Caption: Workflow for this compound Purification.

Troubleshooting_Tree Start Chromatography Issue PoorResolution Poor Resolution? Start->PoorResolution PeakTailing Peak Tailing? Start->PeakTailing NoElution Compound Not Eluting? Start->NoElution OptimizeRatio Adjust Solvent Ratio PoorResolution->OptimizeRatio Yes CheckLoading Reduce Sample Load PeakTailing->CheckLoading Yes IncreasePolarity2 Drastically Increase Polarity NoElution->IncreasePolarity2 Yes ChangeSolvent Try Different Solvents OptimizeRatio->ChangeSolvent Still Poor Success Problem Solved OptimizeRatio->Success Resolved ChangePhase Change Stationary Phase ChangeSolvent->ChangePhase Still Poor ChangeSolvent->Success Resolved CheckLoading->Success Resolved IncreasePolarity Increase Solvent Polarity CheckLoading->IncreasePolarity Still Tailing IncreasePolarity->Success Resolved DeactivateSilica Deactivate Silica Gel IncreasePolarity->DeactivateSilica Still Tailing IncreasePolarity2->Success Eluted CheckStability Check for Degradation on Silica (2D TLC) IncreasePolarity2->CheckStability Still No Elution ChangePhase2 Use Alternative Stationary Phase CheckStability->ChangePhase2 Degradation Confirmed

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Managing Batch-to-Batch Variability of Plant-Extracted Genkwanin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for plant-extracted Genkwanin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with batch-to-batch variability of this compound. Below, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to help ensure the consistency and reliability of your experimental results.

Troubleshooting Guide

Issue: Inconsistent Biological Activity Observed Between Different Batches of this compound

One of the most common challenges encountered when working with plant-derived compounds is variability in biological activity from one batch to another. This can manifest as changes in efficacy, potency, or even unexpected off-target effects.

Possible Causes and Solutions

Potential Cause Recommended Analytical Investigation Solution Acceptance Criteria (Example)
Variation in this compound Purity High-Performance Liquid Chromatography (HPLC)Re-purify the extract using column chromatography or preparative HPLC.This compound purity ≥ 95%
Presence of Contaminants or Adulterants Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR)Implement more stringent raw material identification and quality control. Review and optimize the extraction and purification process to remove impurities.Absence of known contaminants or adulterants.
Degradation of this compound HPLC, LC-MSStore this compound in a cool, dry, and dark place.[1] Avoid repeated freeze-thaw cycles.No significant degradation peaks observed in the chromatogram.
Variation in the Concentration of Other Bioactive Compounds Metabolite profiling using LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS)Standardize the extract based on the concentration of this compound and other key bioactive markers.Consistent profile of major secondary metabolites across batches.
Solvent Residues Gas Chromatography (GC)Optimize the drying process (e.g., vacuum drying, lyophilization) to remove residual solvents.Residual solvent levels below ICH guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in plant-extracted this compound?

Batch-to-batch variability in natural extracts like this compound is a significant challenge that can stem from multiple sources throughout the production and research workflow.[2] The main factors include:

  • Raw Material Variation:

    • Genetics and Species: Incorrect botanical identification can lead to the extraction of the wrong compounds.[2] Even within the same species, genetic differences can result in varied chemical profiles.[2]

    • Geographical Location and Environment: Factors such as soil composition, climate, and environmental pollutants can significantly influence the chemical makeup of the source plant.[2]

    • Harvesting and Post-Harvest Handling: The concentration of active compounds can fluctuate with the plant's growth cycle, making the timing of the harvest crucial. Post-harvest processes, including drying and storage conditions, also play a vital role.

  • Extraction Process Parameters:

    • Extraction Method and Solvent: The choice of extraction technique (e.g., maceration, percolation, microwave-assisted extraction) and the solvent used will selectively extract different compounds, leading to variability.

    • Process Fluctuations: Minor deviations in extraction parameters such as temperature, time, and pressure can impact the final composition of the extract.

  • Post-Extraction Processing:

    • Purification: Differences in purification methods can lead to variations in the final purity and compound profile.

    • Drying and Formulation: The method used for drying the extract (e.g., spray-drying, freeze-drying) can affect the stability and composition of the final product.

Q2: How can I standardize my this compound extract to ensure reproducible results?

Standardization is key to mitigating the effects of batch-to-batch variability. A multi-step approach is recommended:

  • Chemical Fingerprinting: Utilize chromatographic techniques like HPLC or HPTLC to generate a chemical fingerprint of your extract. This provides a qualitative and semi-quantitative profile of the chemical constituents.

  • Quantification of Marker Compounds: Quantify the concentration of this compound and any other known bioactive compounds using a validated HPLC method with a certified reference standard.

  • Biological Standardization: Whenever possible, correlate the chemical profile with a relevant in vitro bioassay to ensure consistent biological activity.

Q3: My this compound extract shows good purity by HPLC, but the biological activity is lower than expected. What could be the issue?

Several factors could contribute to this discrepancy:

  • Presence of Antagonistic Compounds: The extract may contain other compounds that interfere with the biological activity of this compound. A thorough characterization of the extract using LC-MS or NMR may help identify these interfering substances.

  • Degradation of this compound: this compound may have degraded during storage or handling. It is advisable to store it in a dry and dark place at low temperatures.

  • Incorrect Stereoisomer: Biological activity can be highly dependent on the stereochemistry of a compound. Ensure that the isolated this compound has the correct isomeric form.

  • Assay-Specific Inhibition: Components in the extract other than this compound might be interfering with the assay itself (e.g., fluorescence quenching, enzyme inhibition).

Q4: I am having trouble with the solubility of my this compound extract. What can I do?

This compound, being a flavonoid, has limited water solubility. Here are some suggestions to improve its solubility for in vitro assays:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving flavonoids. However, be mindful of the final concentration of DMSO in your assay, as it can be toxic to cells at higher concentrations.

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution in a suitable organic solvent and then dilute it in the aqueous assay medium.

  • Use of Formulation Aids: Encapsulation with cyclodextrins or formulation into liposomes can enhance the aqueous solubility of this compound.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol outlines a general method for determining the purity of a this compound extract using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound extract

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • This compound reference standard (≥98% purity)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the this compound extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm and 280 nm

    • Column Temperature: 30 °C

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      25 90
      30 90
      31 10

      | 40 | 10 |

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the reference standard.

    • Calculate the purity of this compound in the extract using the area normalization method or by using the calibration curve.

Protocol 2: LC-MS Analysis for Contaminant Identification

This protocol provides a general workflow for identifying potential contaminants in a this compound extract using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound extract

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid

  • C18 reverse-phase UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

Procedure:

  • Sample Preparation: Prepare the this compound extract as described in the HPLC protocol.

  • LC-MS Conditions:

    • Chromatographic conditions: Use a similar gradient to the HPLC method, but with a faster flow rate and shorter run time suitable for UHPLC.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

      • Mass Range: 100-1000 m/z.

      • Data Acquisition: Full scan mode and data-dependent MS/MS fragmentation.

  • Data Analysis:

    • Identify the molecular ion of this compound.

    • Analyze the mass spectra of other peaks in the chromatogram.

    • Search the observed masses and fragmentation patterns against spectral databases (e.g., METLIN, MassBank) to tentatively identify potential contaminants.

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Processing cluster_purification Purification cluster_qc Quality Control raw_material Plant Raw Material extraction Extraction raw_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration column_chromatography Column Chromatography concentration->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection purity_check TLC/HPLC Purity Check fraction_collection->purity_check hplc HPLC (Purity) purity_check->hplc lcms LC-MS (Identity & Impurities) purity_check->lcms nmr NMR (Structure) purity_check->nmr bioassay Bioassay (Activity) hplc->bioassay

Caption: Experimental workflow for this compound extraction, purification, and quality control.

troubleshooting_flowchart start Inconsistent Biological Activity check_purity Check this compound Purity (HPLC) start->check_purity check_impurities Analyze for Impurities (LC-MS) check_purity->check_impurities Purity OK repurify Re-purify Extract check_purity->repurify Purity Low check_degradation Assess Degradation (HPLC) check_impurities->check_degradation No Major Impurities optimize_extraction Optimize Extraction/Purification check_impurities->optimize_extraction Impurities Detected check_bioassay Review Bioassay Protocol check_degradation->check_bioassay No Degradation improve_storage Improve Storage Conditions check_degradation->improve_storage Degradation Detected troubleshoot_assay Troubleshoot Bioassay check_bioassay->troubleshoot_assay Protocol Issues end Consistent Activity check_bioassay->end Protocol OK repurify->end optimize_extraction->end improve_storage->end troubleshoot_assay->end

Caption: Troubleshooting flowchart for inconsistent biological activity of this compound.

signaling_pathway This compound This compound IKK IKK This compound->IKK Inhibits Variability Batch-to-Batch Variability (Purity, Contaminants) Variability->this compound Impacts IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to IkB->NFkB_p65_p50 Releases Inflammatory_Genes Inflammatory Genes (COX-2, iNOS) Nucleus->Inflammatory_Genes Activates Transcription of Biological_Response Biological Response (Anti-inflammatory Effect) Inflammatory_Genes->Biological_Response

Caption: Impact of this compound variability on the NF-κB signaling pathway.

References

Technical Support Center: Enhancing the Cellular Uptake of Genkwanin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of Genkwanin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a natural O-methylated flavone found in various plants, including those of the genus Daphne and Aquilaria.[1] It has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[2][3] Its therapeutic potential is being explored for conditions such as rheumatoid arthritis, cancer, and neurodegenerative diseases.[2]

Q2: What is the main challenge in working with this compound in cellular assays?

The primary challenge is this compound's poor aqueous solubility, which is reported to be less than 1 µg/mL. This low solubility can limit its bioavailability in cell culture media, leading to low cellular uptake and potentially underestimating its biological activity in in vitro experiments.

Q3: How can the cellular uptake of this compound be enhanced?

A key strategy to enhance the cellular uptake of this compound is to improve its solubility and dissolution rate. Nanoformulations, such as nanosuspensions, have been shown to be effective. These formulations increase the surface area of the compound, leading to enhanced solubility and consequently, greater uptake by cells.

Q4: What are the known signaling pathways modulated by this compound?

This compound has been shown to modulate several key inflammatory and cell signaling pathways, including:

  • JAK/STAT pathway: Inhibition of this pathway is implicated in this compound's anti-rheumatoid arthritis effects.

  • NF-κB signaling pathway: Inhibition of NF-κB contributes to its anti-inflammatory properties.

  • TLR4/MyD88/NLRP3 inflammasome pathway: Inhibition of this pathway is associated with its neuroprotective effects.

Troubleshooting Guides

Issue 1: Low or inconsistent biological activity of this compound in cellular assays.
  • Possible Cause 1: Poor Solubility and Bioavailability.

    • Solution: this compound is poorly soluble in aqueous media. Prepare a stock solution in an organic solvent like DMSO. For cell-based assays, ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically below 0.5%). For improved and more consistent results, consider preparing a nanosuspension of this compound to enhance its aqueous dispersibility and cellular uptake.

  • Possible Cause 2: Compound Precipitation in Culture Media.

    • Solution: Visually inspect the culture medium for any signs of precipitation after adding the this compound stock solution. If precipitation occurs, reduce the final concentration of this compound or use a nanoformulation to improve its stability in the aqueous environment.

  • Possible Cause 3: Cellular Efflux.

    • Solution: Like other flavonoids, this compound may be subject to cellular efflux by transporters such as P-glycoprotein (P-gp). To investigate this, co-incubate the cells with a known P-gp inhibitor, such as verapamil, and assess if the biological activity of this compound is enhanced.

Issue 2: Difficulty in preparing a stable and effective this compound formulation.
  • Possible Cause: Inefficient nanosuspension preparation.

    • Solution: Follow a validated protocol for preparing this compound nanosuspensions, such as the antisolvent precipitation method. Key parameters to control are the choice of solvent and antisolvent, the concentration of this compound, the type and concentration of stabilizer, and the method of precipitation (e.g., sonication). Refer to the detailed experimental protocol below for guidance.

Issue 3: Inconsistent results in signaling pathway analysis (e.g., Western Blot).
  • Possible Cause 1: Insufficient intracellular concentration of this compound.

    • Solution: Ensure that the cells are treated with a concentration of this compound that is sufficient to elicit a biological response. This can be guided by IC50 values from cytotoxicity assays. Using a nanoformulation can help achieve higher and more consistent intracellular concentrations.

  • Possible Cause 2: Suboptimal protein extraction or Western Blot protocol.

    • Solution: Use a robust cell lysis buffer and a standardized Western Blot protocol. Ensure complete protein extraction and denaturation. Refer to the general Western Blot protocol provided below and optimize it for your specific target proteins and antibodies.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Water< 1 µg/mLQualitative observation
Water-MethanolPoor[4]
ChloroformGood
DMSOSoluble (used for stock solutions)Common practice

Table 2: Comparative Efficacy of Free this compound vs. This compound Nanosuspensions

Cell LineFormulationIC50 (µg/mL)Fold Improvement
MCF-7 (Breast Cancer)Free this compound~5.0-
MCF-7 (Breast Cancer)This compound Nanosuspension1.05-fold

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspensions by Antisolvent Precipitation

This protocol is adapted from a method for preparing hydroxy this compound nanosuspensions.

Materials:

  • This compound powder

  • Dimethylformamide (DMF) - Solvent

  • Deionized water - Antisolvent

  • Stabilizer (e.g., TPGS, Pluronic F127)

  • Ultrasonicator

  • High-pressure homogenizer (optional, for further size reduction)

Procedure:

  • Prepare the organic phase: Dissolve this compound and the chosen stabilizer in DMF. A typical starting concentration is 15 mg/mL for this compound.

  • Prepare the aqueous phase: Use deionized water as the antisolvent.

  • Precipitation: Under ultrasonication (e.g., 250 W), slowly inject the organic solution into the deionized water. The rapid change in solvent polarity will cause the this compound to precipitate as nanoparticles.

  • Homogenization (Optional): For a more uniform and smaller particle size, the resulting nanosuspension can be further processed using a high-pressure homogenizer.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and drug loading.

Protocol 2: Caco-2 Cell Permeability Assay

This is a standard protocol to assess the intestinal permeability of a compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, and P/S)

  • Hank's Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound formulation (e.g., dissolved in HBSS with a low percentage of DMSO)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 2 x 10^5 cells/cm².

  • Cell Culture and Differentiation: Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above 300 Ω·cm² generally indicates good integrity.

  • Permeability Assay (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the this compound solution to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - for efflux studies): a. Add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber. b. Take samples from the apical chamber at the specified time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

Protocol 3: Quantification of Intracellular this compound by HPLC

This protocol provides a general framework for quantifying intracellular this compound.

Materials:

  • Cells treated with this compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold (for cell lysis and protein precipitation)

  • Cell scraper

  • Microcentrifuge

  • HPLC system with a C18 column and a suitable detector (e.g., DAD or MS)

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with the this compound formulation for the desired time.

  • Cell Harvesting and Washing: a. Aspirate the culture medium. b. Wash the cells twice with ice-cold PBS to remove any extracellular this compound. c. Lyse the cells by adding a known volume of ice-cold methanol. d. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation and Extraction: a. Vortex the cell lysate vigorously. b. Centrifuge at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Sample Preparation for HPLC: a. Carefully collect the supernatant containing the extracted this compound. b. Evaporate the methanol and reconstitute the residue in a suitable mobile phase for HPLC analysis.

  • HPLC Analysis: a. Inject the prepared sample into the HPLC system. b. Use a mobile phase gradient (e.g., methanol and water with 0.1% formic acid) to achieve good separation. c. Detect this compound at its maximum absorbance wavelength (around 332 nm) or by mass spectrometry for higher sensitivity and specificity.

  • Quantification: Determine the concentration of this compound in the cell lysate by comparing the peak area to a standard curve of known this compound concentrations. Normalize the intracellular concentration to the cell number or total protein content.

Protocol 4: General Western Blot Protocol for Signaling Pathway Analysis

Materials:

  • Cells treated with this compound

  • PBS, ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against total and phosphorylated forms of JAK, STAT, NF-κB p65)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: a. After treatment, wash cells with ice-cold PBS. b. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at high speed to pellet cell debris and collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • Sample Preparation: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane thoroughly with TBST.

  • Detection: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation cluster_uptake Cellular Uptake Assay This compound This compound Powder dissolve Dissolve This compound->dissolve solvent Organic Solvent (e.g., DMF) solvent->dissolve stabilizer Stabilizer (e.g., TPGS) stabilizer->dissolve antisolvent Antisolvent (Water) precipitation Antisolvent Precipitation (Ultrasonication) antisolvent->precipitation nanosuspension This compound Nanosuspension treatment Treat with this compound Formulation nanosuspension->treatment dissolve->precipitation precipitation->nanosuspension caco2 Caco-2 Cell Monolayer caco2->treatment sampling Sample from Basolateral Chamber treatment->sampling quantification Quantify this compound (LC-MS/MS) sampling->quantification papp Calculate Papp quantification->papp

Caption: Experimental workflow for enhancing this compound's cellular uptake.

signaling_pathway cluster_this compound This compound Action cluster_pathways Signaling Pathways cluster_response Cellular Response This compound This compound tlr4 TLR4 This compound->tlr4 Inhibits jak JAK This compound->jak Inhibits ikb IκB This compound->ikb Prevents Degradation myd88 MyD88 tlr4->myd88 Activates nlrp3 NLRP3 Inflammasome myd88->nlrp3 Activates inflammation Inflammation nlrp3->inflammation stat STAT jak->stat Phosphorylates proliferation Cell Proliferation stat->proliferation nfkb NF-κB ikb->nfkb Inhibits nfkb->inflammation

Caption: Signaling pathways modulated by this compound.

References

Navigating Genkwanin in Preclinical Research: A Technical Support Guide to Mitigating Potential Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing Genkwanin in animal studies. While this compound, a natural flavonoid, demonstrates significant therapeutic promise in areas such as inflammation, cancer, and neuroprotection, a comprehensive understanding of its safety profile is crucial for successful and ethical preclinical development.[1][2][3][4] This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to help mitigate and manage potential toxicity.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vivo experiments with this compound.

Issue Possible Cause Recommended Action
Unexpected Animal Mortality at a Previously Reported "Safe" Dose 1. Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. 2. Strain/Species Differences: The animal strain or species you are using may be more sensitive to this compound. 3. Improper Administration: Incorrect gavage technique can lead to aspiration or esophageal injury. 4. Contaminated Compound: The this compound sample may contain impurities.1. Run a vehicle-only control group to assess its effects. Consider alternative, well-tolerated vehicles. 2. Review literature for sensitivity of your specific animal model. If none exists, perform a dose range-finding study. 3. Ensure all personnel are properly trained in oral gavage techniques. 4. Verify the purity of your this compound sample through analytical methods like HPLC.
Significant Weight Loss or Reduced Food/Water Intake 1. Systemic Toxicity: this compound may be causing systemic toxicity, affecting appetite or metabolism. 2. Gastrointestinal Distress: The compound could be causing irritation to the GI tract. 3. Stress: Handling and administration procedures can induce stress, leading to reduced intake.1. Reduce the dose and/or frequency of administration. Monitor for other clinical signs of toxicity. 2. Perform a gross necropsy at the end of the study, paying close attention to the stomach and intestines. 3. Acclimatize animals to handling and sham dosing procedures before the study begins.
Inconsistent or Non-reproducible Results Between Study Cohorts 1. Variability in Compound Formulation: Inconsistent preparation of the dosing solution can lead to variable concentrations. 2. Animal Health Status: Underlying health issues in some animals can affect their response to the compound. 3. Environmental Factors: Differences in housing conditions (temperature, light cycle) can impact study outcomes.1. Standardize the protocol for preparing the this compound formulation. Prepare fresh solutions regularly. 2. Ensure all animals are healthy and free of disease before starting the experiment. 3. Maintain consistent and controlled environmental conditions for all animal cohorts.
Observed Abnormal Behavior (e.g., lethargy, hyperactivity, stereotypy) 1. Central Nervous System (CNS) Effects: The compound may be crossing the blood-brain barrier and affecting the CNS. 2. Pain or Distress: The abnormal behavior could be a sign of pain or discomfort.1. Conduct a functional observational battery (FOB) to systematically assess behavioral and neurological changes. 2. Carefully examine animals for any signs of injury or illness. Consider administering analgesics if appropriate and not confounding.

Frequently Asked Questions (FAQs)

Q1: How do I select a starting dose for my this compound animal study?

A1: If there is no established toxicological data for your specific animal model, it is recommended to start with a dose range-finding study. A common approach is to use doses derived from the LD50 (median lethal dose), if known. If the LD50 is unknown, you can follow OECD guidelines for acute oral toxicity testing (e.g., OECD 423) to determine a starting dose.[5] For exploratory efficacy studies where toxicity is not expected, doses are often based on previously published studies demonstrating a therapeutic effect. For example, a dose of 10 mg/kg/day has been used in a mouse model of arthritis.

Q2: What are the key clinical signs of potential toxicity I should monitor for?

A2: Daily cage-side observations are critical. Key signs to monitor include:

  • General Appearance: Changes in posture, fur condition (piloerection), and activity level.

  • Behavioral Changes: Lethargy, hyperactivity, aggression, or unusual movements.

  • Physiological Parameters: Significant changes in body weight, food and water consumption, and body temperature.

  • Gastrointestinal Signs: Diarrhea or constipation.

  • Respiratory Signs: Labored breathing or nasal discharge.

Q3: Is this compound's low oral bioavailability a concern for toxicity?

A3: Yes, but it presents a dual consideration. The low oral bioavailability of this compound (approximately 1.1% in rats) means that systemic exposure after oral administration is limited, which might reduce the risk of systemic toxicity. However, this also means that a large portion of the administered dose remains in the gastrointestinal tract, potentially leading to local GI toxicity at high doses. Furthermore, extensive metabolism could produce metabolites with their own toxicological profiles.

Q4: Should I be concerned about potential organ-specific toxicity?

A4: While specific organ toxicity for this compound is not well-documented, general principles of flavonoid toxicology suggest that the liver and kidneys can be affected at high doses. Therefore, at the end of your study, it is advisable to collect blood for clinical chemistry analysis (e.g., ALT, AST for liver function; BUN, creatinine for kidney function) and to perform histopathological examination of these organs.

Q5: How can I improve the safety profile of this compound in my experiments?

A5: One strategy is to use a formulation that enhances bioavailability, potentially allowing for a lower, more effective dose with a reduced risk of toxicity. For example, nanosuspensions of this compound have been shown to increase its therapeutic efficacy in vivo. Additionally, co-administration with other compounds that modulate metabolic enzymes could alter its pharmacokinetic profile, but this requires careful investigation.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (50 mg/kg)Intravenous Administration (5 mg/kg)
Cmax (Maximum Plasma Concentration) 36.9 ± 9.4 ng/mL1,755 ± 197 ng/mL
Tmax (Time to Cmax) 3.83 ± 1.33 hNot Applicable
AUC0-12h (Area Under the Curve) 218 ± 40 ngh/mL2,349 ± 573 ngh/mL
Absolute Bioavailability ~1.1%Not Applicable
(Data sourced from a study in rats)

Table 2: Example of Dose-Response Data for this compound in an Adjuvant-Induced Arthritis Rat Model

Treatment GroupPaw Swelling Reduction (%)Arthritis Index Reduction (%)
This compound (10 mg/kg/day) Significant ReductionSignificant Reduction
This compound (5 mg/kg/day) Moderate ReductionModerate Reduction
This compound (2.5 mg/kg/day) Minimal ReductionMinimal Reduction
(Qualitative summary based on a published study. Specific percentages were not provided in the abstract.)

Experimental Protocols

Protocol: Acute Oral Toxicity Study - Acute Toxic Class Method (Adapted from OECD Guideline 423)

This protocol provides a framework for determining the acute oral toxicity of this compound.

1. Objective: To estimate the acute oral LD50 and identify signs of toxicity of this compound.

2. Animals:

  • Species: Rat (preferred) or mouse.

  • Sex: Healthy, young adult females are typically used.

  • Group Size: 3 animals per step.

3. Materials:

  • This compound of known purity.

  • Appropriate vehicle (e.g., 0.5% carboxymethylcellulose, corn oil).

  • Oral gavage needles.

  • Calibrated scale for weighing animals.

4. Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

  • Fasting: Fast animals overnight (food, but not water) prior to dosing.

  • Dosing:

    • Select a starting dose from the following predefined levels: 5, 50, 300, or 2000 mg/kg. The choice should be based on any existing information on the substance's toxicity. If no information is available, a starting dose of 300 mg/kg is often chosen.

    • Administer a single oral dose of the this compound formulation to 3 animals. The volume should generally not exceed 1 mL/100g body weight for aqueous solutions.

  • Observations:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Stepwise Procedure:

    • If 0 or 1 animal dies at the starting dose: Proceed to a higher dose with a new group of 3 animals.

    • If 2 or 3 animals die at the starting dose: Proceed to a lower dose with a new group of 3 animals.

    • The outcome of each step determines the subsequent step, following the flowchart provided in the OECD 423 guideline.

  • Endpoint: The study is complete when a dose that causes mortality in 2/3 or 3/3 animals is identified, or when no mortality is observed at the highest dose (2000 or 5000 mg/kg), or when a dose causes clear signs of toxicity without mortality.

5. Data Analysis:

  • Record individual animal body weights weekly.

  • At the end of the 14-day observation period, euthanize all surviving animals.

  • Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end).

  • The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the observed outcomes at the different dose levels.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing & Observation cluster_decision Decision Point cluster_outcome Study Outcome cluster_analysis Analysis Phase A Select Animal Model (e.g., Sprague-Dawley Rat) B Acclimatize Animals (min. 5 days) A->B C Prepare this compound Formulation B->C D Fast Animals Overnight C->D E Administer Single Oral Dose (OECD 423 Starting Dose) D->E F Observe Clinical Signs (14 days) E->F G Mortality Assessment F->G H Dose Higher G->H 0-1/3 Die I Dose Lower G->I 2-3/3 Die J Study Complete G->J Endpoint Met H->E New Cohort I->E New Cohort K Gross Necropsy J->K L Histopathology & Clinical Chemistry K->L M Assign Toxicity Class L->M

Caption: Workflow for an Acute Oral Toxicity Study based on OECD Guideline 423.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Target Gene Transcription (Inflammation) pSTAT->Gene Induces This compound This compound This compound->JAK Inhibits This compound->STAT Inhibits

Caption: this compound inhibits the pro-inflammatory JAK/STAT signaling pathway.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) pIkB p-IκBα IkB->pIkB Proteasome Proteasome pIkB->Proteasome Degradation ActiveNFkB Active NF-κB pIkB->ActiveNFkB Releases Nucleus Nucleus ActiveNFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription ActiveNFkB->Gene Induces This compound This compound This compound->IKK Inhibits

Caption: this compound's anti-inflammatory effect via inhibition of the NF-κB pathway.

Nrf2_Pathway cluster_complex Inactive Complex OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Induces Conformational Change Nrf2 Nrf2 ActiveNrf2 Active Nrf2 Keap1->ActiveNrf2 Releases Nucleus Nucleus ActiveNrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) ActiveNrf2->ARE Binds HO1 HO-1 Gene Transcription ARE->HO1 Activates This compound This compound SIRT1 SIRT1 This compound->SIRT1 Upregulates SIRT1->ActiveNrf2 Activates

Caption: this compound activates the protective Nrf2/HO-1 antioxidant pathway via SIRT1.

References

Validation & Comparative

A Comparative Analysis of Genkwanin and Apigenin on Neuroprotection in PC12 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the neuroprotective effects of two flavonoids, genkwanin and apigenin, in pheochromocytoma (PC12) cells, a widely used in vitro model for neurodegenerative disease research. This document is intended for researchers, scientists, and professionals in drug development.

Executive Summary

Apigenin has demonstrated significant neuroprotective properties in various PC12 cell models of neurotoxicity, including those induced by 1-methyl-4-phenylpyridinium (MPP+), cobalt chloride (CoCl2), and oxygen-glucose deprivation/reperfusion (OGD/R).[1][2] In contrast, a direct comparative study showed that this compound did not exhibit significant protective effects against MPP+-induced cytotoxicity in PC12 cells.[2][3] However, research in other neuronal cell lines and on related compounds suggests potential neuroprotective mechanisms for this compound that may warrant further investigation. This guide synthesizes the available experimental data to offer a clear comparison of their efficacy and underlying mechanisms.

Comparative Efficacy in PC12 Cells

A study directly comparing apigenin and this compound in an MPP+-induced model of Parkinson's disease in PC12 cells found that only apigenin provided significant neuroprotection.[2] Pre-treatment with apigenin (at concentrations of 3, 6, and 12 µM) significantly increased cell viability, reduced the release of lactate dehydrogenase (LDH), decreased intracellular reactive oxygen species (ROS), and improved mitochondrial membrane potential. This compound, under the same experimental conditions, did not show these protective effects.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various studies on the neuroprotective effects of apigenin and the lack thereof for this compound in PC12 cells.

Table 1: Effect of Apigenin on PC12 Cell Viability

NeurotoxinApigenin ConcentrationCell Viability (% of Control)Reference
1,000 µM MPP+6 µM76.8%
1,000 µM MPP+12 µM86.9%
1.2 mM CoCl210 µg/mL73.78%
OGD/RNot specifiedSignificantly increased

Table 2: Effect of Apigenin on Apoptosis and ROS Levels in PC12 Cells

NeurotoxinApigenin ConcentrationEffect on ApoptosisEffect on ROS LevelsReference
1,000 µM MPP+3, 6, 12 µMMarkedly suppressed increaseMarkedly inhibited increase
1.2 mM CoCl210 µg/mLSignificantly lowered apoptosis rateReduced ROS levels
OGD/RNot specifiedAttenuated apoptosisReduced intracellular ROS

Table 3: Comparative Effect of this compound and Apigenin on MPP+-induced Cytotoxicity in PC12 Cells

CompoundConcentrationEffect on Cell ViabilityReference
This compound3, 6, 12 µMNo significant effect
Apigenin3, 6, 12 µMSignificantly increased

Mechanisms of Action and Signaling Pathways

Apigenin

Apigenin's neuroprotective effects in PC12 cells are attributed to its antioxidant and anti-apoptotic properties. It has been shown to modulate several key signaling pathways:

  • Mitochondrial Pathway : Apigenin helps to maintain the mitochondrial membrane potential and reduces the release of pro-apoptotic factors. It also modulates the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.

  • Nrf2/ARE Pathway : Apigenin can upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn activates the antioxidant response element (ARE), leading to the expression of antioxidant enzymes.

  • p53 Pathway : Apigenin has been observed to affect the expression of the tumor suppressor protein p53, which is involved in apoptosis.

cluster_apigenin Apigenin Signaling Pathway Apigenin Apigenin Nrf2 Nrf2 Apigenin->Nrf2 activates Mitochondria Mitochondria Apigenin->Mitochondria stabilizes p53 p53 Apigenin->p53 modulates ARE ARE Nrf2->ARE activates Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes promotes expression Bcl-2/Bax Ratio Bcl-2/Bax Ratio Mitochondria->Bcl-2/Bax Ratio modulates Apoptosis Apoptosis Bcl-2/Bax Ratio->Apoptosis inhibits p53->Apoptosis regulates

Caption: Apigenin's neuroprotective signaling pathways in PC12 cells.

This compound

While direct evidence of this compound's neuroprotective efficacy in PC12 cells is lacking from the comparative study, research in other contexts suggests potential mechanisms of action. A study on the human neuroblastoma cell line SH-SY5Y demonstrated that this compound can suppress MPP+-induced neuroinflammation and neurotoxicity by inhibiting the TLR4/MyD88/NLRP3 inflammasome pathway. Furthermore, a study on hydroxythis compound, a related flavone, showed neuroprotective effects in PC12 cells through the activation of the Nrf2/ARE signaling pathway.

cluster_this compound Potential this compound Signaling Pathways This compound This compound TLR4 TLR4 This compound->TLR4 inhibits Nrf2 Nrf2 This compound->Nrf2 activates (postulated) MyD88 MyD88 TLR4->MyD88 activates NLRP3 Inflammasome NLRP3 Inflammasome MyD88->NLRP3 Inflammasome activates Neuroinflammation Neuroinflammation NLRP3 Inflammasome->Neuroinflammation promotes ARE ARE Nrf2->ARE activates Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes promotes expression

Caption: Potential neuroprotective signaling pathways of this compound.

Experimental Protocols

The following are summaries of the key experimental protocols used in the cited studies.

Cell Culture and Treatment

PC12 cells were cultured in appropriate media, typically DMEM supplemented with fetal bovine serum and horse serum. For experiments, cells were seeded in plates and allowed to attach. Pre-treatment with various concentrations of this compound or apigenin was carried out for a specified duration (e.g., 4 hours) before the addition of the neurotoxin (e.g., MPP+, CoCl2) for a further incubation period (e.g., 24 or 48 hours).

Cell Viability Assay (MTT Assay)

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was expressed as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After treatment, cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark. The stained cells were then analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells were incubated with DCFH-DA. The DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity was measured using a fluorescence microplate reader or flow cytometer, with excitation and emission wavelengths typically around 488 nm and 525 nm, respectively.

cluster_workflow Experimental Workflow PC12 Cell Culture PC12 Cell Culture Pre-treatment (this compound/Apigenin) Pre-treatment (this compound/Apigenin) PC12 Cell Culture->Pre-treatment (this compound/Apigenin) Neurotoxin Insult (e.g., MPP+) Neurotoxin Insult (e.g., MPP+) Pre-treatment (this compound/Apigenin)->Neurotoxin Insult (e.g., MPP+) Incubation Incubation Neurotoxin Insult (e.g., MPP+)->Incubation Cell Viability (MTT) Cell Viability (MTT) Incubation->Cell Viability (MTT) Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) Incubation->Apoptosis (Flow Cytometry) ROS Measurement (DCFH-DA) ROS Measurement (DCFH-DA) Incubation->ROS Measurement (DCFH-DA)

References

A Comparative Analysis of the Anti-inflammatory Activity of Genkwanin and Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Genkwanin against other well-researched flavonoids: Apigenin, Luteolin, and Quercetin. The analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of the primary signaling pathways involved in inflammation.

Introduction to Flavonoids and Inflammation

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Flavonoids, a class of polyphenolic compounds found abundantly in plants, have garnered significant attention for their potent anti-inflammatory activities.[1] These compounds can modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[1] This guide focuses on this compound, a non-glycosylated flavonoid, and compares its efficacy to structurally similar and widely studied flavonoids.[2][3]

This compound: A Potent Anti-inflammatory Agent

This compound (4',5-dihydroxy-7-methoxyflavone) has demonstrated significant anti-inflammatory effects in various preclinical studies.[4] It effectively reduces the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-activated macrophages.

The primary mechanism of this compound's anti-inflammatory action involves the regulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it suppresses the phosphorylation of p38 and JNK, which are crucial kinases in the inflammatory cascade. This is achieved by up-regulating MAPK Phosphatase 1 (MKP-1), a key negative regulator of the MAPK pathway. Interestingly, studies indicate that this compound has little effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, another central regulator of inflammation, suggesting a more targeted mechanism of action.

Comparative Analysis with Other Flavonoids

To provide a comprehensive perspective, this compound's activity is compared with that of Apigenin, Luteolin, and Quercetin, flavonoids known for their robust anti-inflammatory properties.

Apigenin

Apigenin (4′,5,7-trihydroxyflavone) is structurally similar to this compound and is widely recognized for its anti-inflammatory capabilities. Like this compound, it inhibits the production of TNF-α, IL-1β, and IL-6. However, unlike this compound, Apigenin's mechanism prominently involves the inhibition of the NF-κB pathway. It prevents the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory genes. Apigenin also modulates the MAPK and PI3K/Akt pathways.

Luteolin

Luteolin (3′,4′,5,7-tetrahydroxyflavone) also exhibits strong anti-inflammatory activity by suppressing pro-inflammatory mediators like TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Its mechanism of action is broad, involving the inhibition of both the NF-κB and Activator Protein-1 (AP-1) transcription factors. Luteolin has been shown to block the degradation of IκB-α and the nuclear translocation of NF-κB's p65 subunit. It also targets the JAK-STAT pathway, further contributing to its anti-inflammatory profile.

Quercetin

Quercetin is one of the most extensively studied flavonoids and demonstrates potent anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). It effectively reduces the production of TNF-α and other pro-inflammatory cytokines. Quercetin's mechanism involves the suppression of multiple signaling pathways, including NF-κB, MAPK, and JAK-STAT. It inhibits the nuclear translocation of NF-κB and also down-regulates the expression of various signaling molecules within the MAPK cascade.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the inhibitory effects of this compound and other flavonoids on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production and iNOS Expression

FlavonoidConcentration% Inhibition of NOMethodReference
This compound 12.5 µM~50%Griess Assay
25 µM~75%Griess Assay
50 µM~90%Griess Assay
Apigenin 50 mg/kg (in vivo)Significant reversal of LPS-induced iNOS expressionWestern Blot
Luteolin 25 µMSignificant inhibition of NO productionGriess Assay
Quercetin 50 µMSignificant inhibition of NO productionGriess Assay

Table 2: Inhibition of Pro-inflammatory Cytokine Production

FlavonoidCytokineConcentration% InhibitionMethodReference
This compound TNF-α25 µM~60%ELISA
IL-625 µM~70%ELISA
IL-1β25 µM~50%ELISA
Apigenin TNF-α50 mg/kg (in vivo)Significant reductionELISA
IL-1β50 mg/kg (in vivo)Significant reductionELISA
IL-6-Strong decrease-
Luteolin TNF-α25 µMSignificant reductionELISA
IL-625 µMSignificant reductionELISA
Quercetin TNF-α6.25–50 μMDose-dependent downregulationELISA
IL-1β20 μMSignificant inhibition-
IL-66.25–50 μMDecreased secretionELISA

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of flavonoid anti-inflammatory activity.

In Vitro LPS-Induced Inflammation Model in RAW 264.7 Macrophages

This model is standard for screening anti-inflammatory compounds.

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assay (MTT Assay): To ensure the tested compounds are not cytotoxic, cells are seeded in a 96-well plate and treated with various concentrations of the flavonoids for 24 hours. MTT reagent is then added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm.

  • Treatment: Cells are pre-treated with various concentrations of the test flavonoid (e.g., this compound, Apigenin) for 2 hours. Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) for a specified duration (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

    • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Western Blot Analysis: To analyze protein expression, cells are lysed, and proteins are separated by SDS-PAGE. Proteins of interest (e.g., iNOS, COX-2, phosphorylated p38, JNK, p65) are detected using specific primary and secondary antibodies.

    • Real-Time Quantitative PCR (RT-qPCR): To measure gene expression, total RNA is extracted from the cells and reverse-transcribed into cDNA. RT-qPCR is then performed using specific primers for genes encoding iNOS, TNF-α, IL-6, etc.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

G cluster_0 Experimental Workflow: In Vitro Anti-inflammatory Assay cluster_1 6. Analysis A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Pre-treatment (Flavonoids: this compound, etc.) A->B C 3. Inflammatory Stimulus (e.g., LPS) B->C D 4. Incubation C->D E 5. Sample Collection (Supernatant & Cell Lysate) D->E F NO Measurement (Griess Assay) E->F G Cytokine Quantification (ELISA) E->G H Protein Expression (Western Blot) E->H I Gene Expression (RT-qPCR) E->I

Caption: General workflow for assessing the anti-inflammatory activity of flavonoids in vitro.

G cluster_NFkB NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nucleus->Genes Induces Inhibitors Apigenin, Luteolin, Quercetin Inhibitors->IKK Inhibit Inhibitors->IkB Inhibit Degradation

Caption: Inhibition of the NF-κB pathway by Apigenin, Luteolin, and Quercetin.

G cluster_MAPK MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPKKK MAPKKK TLR4->MAPKKK p38_JNK p38 / JNK MAPKKK->p38_JNK Phosphorylates AP1 AP-1 (Active) p38_JNK->AP1 Activates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) AP1->Genes Induces MKP1 MKP-1 MKP1->p38_JNK Dephosphorylates (Inhibits) This compound This compound This compound->p38_JNK Inhibits Phosphorylation This compound->MKP1 Upregulates

Caption: this compound inhibits the MAPK pathway primarily via upregulation of MKP-1.

Conclusion

This compound is a flavonoid with potent anti-inflammatory properties, effectively suppressing key pro-inflammatory mediators like NO, TNF-α, and IL-6. Its primary mechanism involves the targeted inhibition of the p38 and JNK components of the MAPK signaling pathway, distinguishing it from other flavonoids like Apigenin, Luteolin, and Quercetin, which tend to exhibit broader inhibitory effects that include the NF-κB pathway. While all four flavonoids demonstrate significant anti-inflammatory potential, the more selective action of this compound on the MAPK pathway may offer a more targeted therapeutic approach, potentially reducing off-target effects. Further research, particularly in vivo and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound in managing inflammatory diseases.

References

Validating the Anticancer Effects of Genkwanin in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer efficacy of Genkwanin and its derivatives against established chemotherapeutic agents in xenograft models. The data presented herein is collated from preclinical studies to offer a comprehensive overview of this compound's potential as a therapeutic agent.

Comparative Efficacy of this compound and its Derivatives in Xenograft Models

This compound and its related compounds have demonstrated significant antitumor activity in various cancer xenograft models. This section presents a quantitative comparison of their performance against standard-of-care chemotherapeutics.

Breast Cancer Xenograft Model: this compound Nanosuspensions vs. Paclitaxel

In a preclinical study utilizing a human breast cancer MCF-7 xenograft model, the efficacy of this compound nanosuspensions (GKA-NSps) was directly compared to the widely used chemotherapeutic drug, Paclitaxel (PTX). The results indicated that GKA-NSps at a dose of 60 mg/kg administered intravenously achieved a tumor inhibition rate of 62.09%, which was comparable to the 61.27% inhibition rate observed with an 8 mg/kg intravenous dose of Paclitaxel[1]. This suggests that this compound, when formulated to enhance its bioavailability, can exhibit potent antitumor effects equivalent to a standard chemotherapeutic agent in a breast cancer model.

Treatment GroupCancer ModelDosageAdministration RouteTumor Inhibition Rate (%)
This compound Nanosuspensions (GKA-NSps)MCF-7 Human Breast Cancer Xenograft60 mg/kgIntravenous62.09
Paclitaxel (PTX)MCF-7 Human Breast Cancer Xenograft8 mg/kgIntravenous61.27
Hepatocellular Carcinoma Xenograft Model: Synergistic Effects of Hydroxythis compound with Doxorubicin

A study on a hepatocellular carcinoma (HCC) xenograft model investigated the therapeutic potential of Hydroxythis compound (HGK), a derivative of this compound, in combination with the standard chemotherapeutic drug Doxorubicin. While a direct head-to-head comparison of HGK monotherapy versus Doxorubicin was not the primary focus, the study demonstrated that the combination of HGK and Doxorubicin resulted in a significantly enhanced inhibitory effect on tumor growth compared to either agent administered alone[2]. This highlights the potential of Hydroxythis compound to be used as a synergistic agent to improve the efficacy of existing chemotherapy regimens for liver cancer. Further studies are warranted to quantify the precise tumor growth inhibition of HGK as a standalone treatment in this model for a direct comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key xenograft studies cited.

MCF-7 Breast Cancer Xenograft Protocol
  • Cell Line: Human breast adenocarcinoma cell line, MCF-7.

  • Animal Model: Female athymic nude mice (nu/nu), typically 4-6 weeks old.

  • Cell Implantation: MCF-7 cells (approximately 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) are subcutaneously injected into the flank or mammary fat pad of the mice. To support the growth of these estrogen-receptor-positive cells, an estrogen supplement (e.g., 17β-estradiol pellet) is often implanted subcutaneously a few days prior to cell injection.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (length × width²) / 2.

  • Treatment Regimen: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • This compound Nanosuspensions (GKA-NSps) Group: Administered intravenously at a dose of 60 mg/kg.

    • Paclitaxel (PTX) Group: Administered intravenously at a dose of 8 mg/kg[1].

    • Control Group: Administered with the vehicle used for the therapeutic agents.

  • Endpoint Analysis: At the end of the study period, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis. The tumor inhibition rate is calculated as: [(Tumor weight of control group - Tumor weight of treated group) / Tumor weight of control group] × 100%.

Hepatocellular Carcinoma (Huh7) Xenograft Protocol
  • Cell Line: Human hepatocellular carcinoma cell line, Huh7.

  • Animal Model: Male athymic nude mice, typically 4-6 weeks old.

  • Cell Implantation: Huh7 cells (approximately 2 x 10^6 cells in 100 µL of serum-free medium) are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers, and the volume is calculated as described above.

  • Treatment Regimen: When tumors reach a specified volume (e.g., ~100 mm³), mice are randomized into different treatment cohorts.

    • Hydroxythis compound (HGK) Group: Administered intraperitoneally.

    • Doxorubicin Group: Administered intraperitoneally.

    • Combination Group: Administered with both HGK and Doxorubicin intraperitoneally.

    • Control Group: Administered with the vehicle.

Mechanistic Insights: Signaling Pathways and Experimental Workflows

This compound and its derivatives exert their anticancer effects through the modulation of key cellular signaling pathways. Visualizing these pathways and experimental designs can aid in understanding their mechanism of action.

Experimental Workflow for Xenograft Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of an anticancer compound in a xenograft model.

experimental_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Data Analysis A Cancer Cell Line Culture (e.g., MCF-7, Huh7) C Cell Implantation (Subcutaneous or Orthotopic) A->C B Animal Model Preparation (e.g., Athymic Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Drug Administration (this compound vs. Alternatives) E->F G Continued Tumor Volume Measurement F->G H Endpoint Analysis: Tumor Excision & Weight G->H I Calculation of Tumor Growth Inhibition H->I

A typical experimental workflow for in vivo xenograft studies.
This compound's Impact on the PI3K/Akt Signaling Pathway and Apoptosis

This compound has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis. By inhibiting this pathway, this compound can lead to the activation of downstream apoptotic cascades.

signaling_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

References

Genkwanin: A Preclinical Assessment of Efficacy Against Standard-of-Care Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison for researchers, scientists, and drug development professionals.

The landscape of oncology drug development is continuously evolving, with a significant focus on identifying novel compounds that offer improved efficacy and reduced toxicity compared to established treatments. Genkwanin, a naturally occurring methoxyflavone, has emerged as a compound of interest due to its demonstrated anti-cancer properties in preclinical studies. This guide provides a comparative analysis of this compound's efficacy against standard-of-care drugs in breast, lung, and colorectal cancer models, based on available experimental data. It is important to note that this compound is in the preclinical stage of research, and the data presented here are from in vitro and animal studies. The standard-of-care drugs discussed are well-established clinical agents.

Breast Cancer

In Vitro Efficacy: Comparison of IC50 Values

The half-maximal inhibitory concentration (IC50), a measure of drug potency, has been determined for this compound and the standard-of-care taxane drug, paclitaxel, in the MCF-7 human breast adenocarcinoma cell line. To overcome this compound's poor water solubility, a nanosuspension formulation (GKA-NSps) was developed, showing significantly enhanced cytotoxicity compared to free this compound (GKA).

Compound/FormulationCell LineIC50 (µM)Citation
This compound Nanosuspension (GKA-NSps) MCF-72.86 ± 0.55[1]
Free this compound (GKA) MCF-79.42 ± 2.14[1]
Paclitaxel (PTX) MCF-73.5[2]
Paclitaxel (PTX) MCF-70.0075 (7.5 nM)[3]
Paclitaxel (PTX) MCF-70.020 (20 nM)[4]

Note: IC50 values for paclitaxel vary across studies, likely due to differences in experimental conditions and assay duration. This highlights the challenge of direct cross-study comparisons.

In Vivo Efficacy: Head-to-Head Comparison in a Xenograft Model

A pivotal preclinical study directly compared the anti-tumor efficacy of this compound nanosuspensions (GKA-NSps) with paclitaxel (PTX) injection in a mouse xenograft model using MCF-7 cells. This provides the most direct comparison of performance to date.

Treatment GroupDose & AdministrationTumor Inhibition RateCitation
This compound Nanosuspension (GKA-NSps) 60 mg/kg, intravenous (i.v.)62.09%
Paclitaxel (PTX) Injection 8 mg/kg, intravenous (i.v.)61.27%
Control (Vehicle) --

The results indicate that at the tested dosages, the this compound nanosuspension achieved a therapeutic efficacy comparable to the standard-of-care agent paclitaxel in this specific breast cancer model.

Experimental Protocol: In Vivo Xenograft Study
  • Animal Model: MCF-7 tumor-bearing nude mice.

  • Cell Implantation: MCF-7 cells were implanted into the mice to establish tumors.

  • Treatment Groups: Mice were randomized into groups: a control group, paclitaxel group (positive control), and various dosage groups for this compound nanosuspensions.

  • Drug Administration: The GKA-NSps (60 mg/kg) and PTX (8 mg/kg) were administered intravenously every other day for a total of five doses.

  • Efficacy Measurement: Tumor volumes were measured throughout the study. At the end of the study, tumors were excised and weighed. The tumor inhibition rate was calculated based on the difference in tumor weight between treated and control groups.

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol (10 days) cluster_analysis Efficacy Analysis Nude_Mice Nude Mice Tumor_Growth Tumor Growth (to ~100-200 mm³) Nude_Mice->Tumor_Growth MCF7_Cells MCF-7 Breast Cancer Cells Implantation Subcutaneous Implantation MCF7_Cells->Implantation Implantation->Nude_Mice Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Group_Control Control (Vehicle) Randomization->Group_Control Group_PTX Paclitaxel (PTX) 8 mg/kg, i.v. Randomization->Group_PTX Group_GKA GKA-NSps 60 mg/kg, i.v. Randomization->Group_GKA Dosing Dosing: Every other day (5 doses total) Group_Control->Dosing Group_PTX->Dosing Group_GKA->Dosing Endpoint Study Endpoint (Day 21) Dosing->Endpoint Tumor_Excision Tumor Excision & Weight Measurement Endpoint->Tumor_Excision Calculation Calculate Tumor Inhibition Rate Tumor_Excision->Calculation

In Vivo Xenograft Experimental Workflow

Lung Cancer

In Vitro Efficacy: Comparison of IC50 Values

This compound's efficacy has been evaluated against the A549 non-small cell lung cancer (NSCLC) cell line. The standard-of-care for NSCLC often includes platinum-based drugs like cisplatin.

Compound/FormulationCell LineIC50 (µM)Citation
This compound Nanosuspension (GKA-NSps) A5493.91 ± 0.52
Free this compound (GKA) A54914.2 ± 2.23
Cisplatin A54916.48
Cisplatin A5499 ± 1.6
Cisplatin A5496.14

Note: The A549 cell line is a widely used model for lung adenocarcinoma research. Standard first-line treatments for metastatic NSCLC may include combinations of chemotherapy agents like pemetrexed and cisplatin or carboplatin.

The in vitro data suggests that this compound, particularly in its nanosuspension form, exhibits a lower IC50 (indicating higher potency) than cisplatin in the A549 cell line under the reported experimental conditions.

Colorectal Cancer

In Vitro Efficacy: Comparison of IC50 Values

This compound's activity has been investigated in colorectal cancer cell lines HT-29 and SW-480. The standard-of-care chemotherapy for colorectal cancer is heavily based on 5-Fluorouracil (5-FU), often used in combination regimens like FOLFOX.

CompoundCell LineIC50 (µM)Citation
This compound HT-29 / SW-480Data not quantified in cited studies; shown to significantly inhibit proliferation.
5-Fluorouracil (5-FU) HT-2934.18 (2D culture)
5-Fluorouracil (5-FU) HT-29>300 (3D spheroid culture)
5-Fluorouracil (5-FU) SW480~1-5 (3D spheroid culture)
5-Fluorouracil (5-FU) SW4819.85 (2D culture)

While direct IC50 values for this compound in these specific cell lines were not available in the reviewed literature, studies confirm its ability to inhibit the proliferation of HT-29 and SW-480 cells. The efficacy of 5-FU is highly dependent on the culture model (2D vs. 3D), with 3D cultures often showing higher resistance.

Experimental Protocol: In Vitro Cell Proliferation Assay
  • Cell Lines: Human colorectal cancer cell lines (e.g., HT-29, SW-480).

  • Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound (e.g., this compound, 5-FU) for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read with a microplate reader, and the data is used to calculate the IC50 value.

Mechanism of Action: this compound-Induced Apoptosis

Preclinical studies indicate that one of the primary anti-cancer mechanisms of this compound is the induction of apoptosis, or programmed cell death. This process involves the activation of a cascade of enzymes called caspases, which dismantle the cell.

G This compound This compound Pro_Apoptotic Pro-Apoptotic Signals (e.g., Bax) This compound->Pro_Apoptotic Upregulates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) This compound->Anti_Apoptotic Downregulates Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Anti_Apoptotic->Mitochondrion Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed Apoptotic Pathway for this compound

Summary and Future Directions

The available preclinical data positions this compound, particularly when formulated as a nanosuspension to enhance bioavailability, as a promising anti-cancer agent.

  • Breast Cancer: In an MCF-7 xenograft model, this compound nanosuspensions demonstrated efficacy comparable to the standard-of-care drug paclitaxel.

  • Lung Cancer: In vitro data suggests this compound nanosuspensions have higher potency (lower IC50) than cisplatin in the A549 cell line.

  • Colorectal Cancer: this compound inhibits the proliferation of colorectal cancer cells, though direct IC50 comparisons with 5-FU are challenging due to variations in experimental models.

While these results are encouraging, it is crucial to underscore that this research is in its early stages. Direct, head-to-head comparative studies across a wider range of cancer models are necessary. Further investigation into this compound's pharmacokinetics, safety profile, and mechanisms of action will be vital to determine its potential for translation into a clinical setting. The development of novel delivery systems, such as nanosuspensions, appears to be a key strategy in unlocking the therapeutic potential of this compound.

References

A Head-to-Head Showdown: Unraveling the Bioactivities of Genkwanin and Hydroxygenkwanin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive comparison of the bioactivities of two promising flavonoids, Genkwanin and its hydroxylated counterpart, hydroxythis compound, reveals distinct and overlapping therapeutic potential. While both compounds, often co-existing in medicinal plants like Daphne genkwa, exhibit significant anti-inflammatory, anticancer, and neuroprotective properties, emerging evidence from head-to-head studies suggests nuances in their efficacy and mechanisms of action.

This guide provides a detailed comparative analysis of this compound and hydroxythis compound, summarizing quantitative data from experimental studies, outlining key experimental methodologies, and visualizing the intricate signaling pathways they modulate.

Quantitative Bioactivity Profile: A Comparative Overview

Direct comparative studies providing quantitative data on the bioactivities of this compound and hydroxythis compound are limited. However, a key study investigating the anti-rheumatoid arthritis effects of flavonoids from Daphne genkwa provides valuable head-to-head insights into their anti-inflammatory and immunomodulatory activities.[1]

BioactivityTarget/AssayThis compoundHydroxythis compoundLuteolinApigenin
Anti-inflammatory LPS-induced NO production in RAW 264.7 macrophagesMost effective Significant reductionSignificant reductionSignificant reduction
Immunomodulatory ConA-induced T lymphocyte proliferationMost effective Significant reductionSignificant reductionSignificant reduction

Note: This table is based on a study that identified this compound as the most effective anti-rheumatoid arthritis component among the tested flavonoids based on in vitro anti-inflammatory and immunomodulatory effects.[1] Specific IC50 values from a direct comparative study are not yet widely available in published literature. Data presented below for other bioactivities are compiled from individual studies and should be interpreted with caution due to variations in experimental conditions.

In-Depth Bioactivity Analysis

Anti-inflammatory Activity

Both this compound and hydroxythis compound have demonstrated potent anti-inflammatory effects. A direct comparative study on their efficacy against rheumatoid arthritis models revealed that this compound was the most potent inhibitor of inflammatory responses among several flavonoids, including hydroxythis compound.[1]

This compound's Anti-inflammatory Mechanism:

This compound exerts its anti-inflammatory effects primarily through the regulation of the miR-101/MKP-1/MAPK signaling pathway. It suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.

Genkwanin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK) MyD88->MAPK NFkB NF-κB MyD88->NFkB AP1 AP-1 MAPK->AP1 MKP1 MKP-1 MKP1->MAPK ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->ProInflammatory_Genes AP1->ProInflammatory_Genes miR101 miR-101 miR101->MKP1 This compound This compound This compound->MAPK Inhibits phosphorylation This compound->miR101

Caption: this compound's anti-inflammatory signaling pathway.

Hydroxythis compound's Anti-inflammatory Mechanism:

Hydroxythis compound also exhibits significant anti-inflammatory properties, although direct mechanistic comparisons with this compound are scarce. Studies have shown its ability to reduce inflammation in various models, including inhibiting the proliferation and migration of vascular smooth muscle cells induced by inflammatory cytokines.[2]

Anticancer Activity

Both flavonoids have emerged as potential anticancer agents, acting through various mechanisms to inhibit tumor growth and progression.

This compound in Oncology:

This compound has demonstrated cytotoxic effects against a range of cancer cell lines. Its anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation.

Hydroxythis compound's Anticancer Potential:

Hydroxythis compound has been shown to inhibit the growth of oral squamous cell carcinoma and glioma cells.[3] Its mechanisms include inducing cell cycle arrest and apoptosis. Furthermore, it can enhance the sensitivity of liver cancer cells to chemotherapy by inhibiting the DNA damage response.

Experimental_Workflow_Anticancer cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis CancerCells Cancer Cell Lines (e.g., Oral Squamous Carcinoma, Glioma) Treatment Treatment with This compound or Hydroxythis compound (Varying Concentrations) CancerCells->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Treatment->CellCycle Migration Migration/Invasion Assay (e.g., Transwell) Treatment->Migration IC50 IC50 Value Determination Viability->IC50 Mechanism Mechanistic Studies (e.g., Western Blot for protein expression) Apoptosis->Mechanism CellCycle->Mechanism Migration->Mechanism

Caption: General experimental workflow for assessing anticancer activity.

Neuroprotective Effects

Both compounds show promise in the realm of neuroprotection, offering potential therapeutic avenues for neurodegenerative diseases.

This compound's Neuroprotective Mechanism:

This compound has been found to alleviate neuroinflammation and neurotoxicity by inhibiting the TLR4/MyD88/NLRP3 inflammasome pathway. This action reduces the production of pro-inflammatory cytokines in the brain, offering protection against neuronal damage.

Hydroxythis compound's Neuroprotective Pathway:

Hydroxythis compound exerts its neuroprotective effects by activating the Nrf2/ARE signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress, a key contributor to neurodegeneration.

Neuroprotective_Pathways cluster_this compound This compound cluster_hydroxythis compound Hydroxythis compound G_Stimulus Neuroinflammatory Stimulus G_TLR4 TLR4/MyD88/ NLRP3 G_Stimulus->G_TLR4 G_Cytokines Pro-inflammatory Cytokines G_TLR4->G_Cytokines G_Neuroprotection Neuroprotection G_Cytokines->G_Neuroprotection This compound This compound This compound->G_TLR4 H_Stimulus Oxidative Stress H_Nrf2 Nrf2/ARE Pathway H_Stimulus->H_Nrf2 H_Antioxidant Antioxidant Enzymes H_Nrf2->H_Antioxidant H_Neuroprotection Neuroprotection H_Antioxidant->H_Neuroprotection Hydroxythis compound Hydroxythis compound Hydroxythis compound->H_Nrf2

Caption: Comparative neuroprotective signaling pathways.

Experimental Protocols

1. Anti-inflammatory Activity Assay (Nitric Oxide Production)

  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of this compound or hydroxythis compound for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

    • After 24 hours of incubation, the supernatant is collected.

    • Nitric oxide production is quantified using the Griess reagent.

    • Cell viability is assessed using the MTT assay to rule out cytotoxicity.

2. Anticancer Activity Assay (MTT Assay)

  • Cell Lines: Various cancer cell lines (e.g., SAS and OCEM1 for oral squamous cell carcinoma).

  • Methodology:

    • Cells are seeded in 96-well plates and incubated for 24 hours.

    • Cells are treated with a range of concentrations of this compound or hydroxythis compound for 48-72 hours.

    • MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

    • The formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated.

3. Neuroprotective Activity Assay (Nrf2 Activation)

  • Cell Line: PC12 cells (a model for neuronal cells).

  • Methodology:

    • PC12 cells are cultured and seeded in appropriate plates.

    • Cells are pre-treated with hydroxythis compound for a specified time.

    • Oxidative stress is induced using a substance like hydrogen peroxide (H2O2).

    • The expression and nuclear translocation of Nrf2 are assessed by Western blotting and immunofluorescence, respectively.

    • The expression of downstream antioxidant enzymes (e.g., HO-1, GCLC) is also measured.

Conclusion

Both this compound and hydroxythis compound present compelling cases as multifaceted therapeutic agents. The available head-to-head comparative data, although limited, suggests that this compound may possess superior anti-inflammatory and immunomodulatory properties in the context of rheumatoid arthritis. However, hydroxythis compound exhibits potent and distinct mechanisms in neuroprotection and as a chemosensitizing agent in cancer therapy.

Further direct comparative studies with standardized protocols and a broader range of bioassays are imperative to fully elucidate the structure-activity relationship and therapeutic potential of these closely related flavonoids. Such research will be instrumental in guiding the development of novel therapies for a spectrum of inflammatory, cancerous, and neurodegenerative disorders.

References

Assessing the synergistic effects of Genkwanin with other chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led to a growing interest in the synergistic effects of natural compounds with conventional chemotherapeutic agents. Genkwanin, a flavone found in various medicinal plants, has demonstrated notable antitumor properties.[1] This guide provides a comparative assessment of the potential synergistic effects of this compound with other chemotherapeutic agents, drawing upon available experimental data for this compound and its closely related analogue, Hydroxythis compound (HGK).

Synergistic Effects with Doxorubicin: A Case Study with Hydroxythis compound

Direct experimental data on the synergistic effects of this compound with chemotherapeutic agents is limited. However, a study on Hydroxythis compound (HGK), a structurally similar compound, has demonstrated significant synergistic cytotoxicity with doxorubicin in hepatocellular carcinoma (HCC) cell lines.[2]

Data Presentation: In Vitro and In Vivo Synergism

The combination of HGK and doxorubicin has been shown to be more effective at inhibiting cancer cell growth and reducing tumor volume than either agent alone.

Cell LineTreatmentIC50 (µM)Combination Index (CI)Synergy/AntagonismReference
Huh7 (HCC)Doxorubicin~0.5N/AN/A[2]
Huh7 (HCC)HGK>40N/AN/A[2]
Huh7 (HCC)Doxorubicin + HGK (40 µM)Significantly < 0.5< 1Synergy[2]
HepG2 (HCC)Doxorubicin~0.5N/AN/A
HepG2 (HCC)HGK>40N/AN/A
HepG2 (HCC)Doxorubicin + HGK (40 µM)Significantly < 0.5< 1Synergy

Table 1: In Vitro Cytotoxicity of Hydroxythis compound and Doxorubicin. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. While specific CI values were not provided in the source, the data strongly suggests a synergistic interaction.

Animal ModelTreatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Reference
Huh7 XenograftControl (Vehicle)~12000
Huh7 XenograftDoxorubicin (2 mg/kg)~700~42
Huh7 XenograftHGK (20 mg/kg)~800~33
Huh7 XenograftDoxorubicin (2 mg/kg) + HGK (20 mg/kg)~300~75

Table 2: In Vivo Antitumor Efficacy of Hydroxythis compound and Doxorubicin Combination. The combination treatment resulted in a significantly greater reduction in tumor volume compared to individual treatments.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to assess the synergistic effects of flavonoid compounds with chemotherapeutic agents.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., Huh7, HepG2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound/HGK, the chemotherapeutic agent (e.g., doxorubicin), or a combination of both for a specified period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth). The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CompuSyn.

Apoptosis Assessment (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compounds of interest as described for the MTT assay.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Mechanisms of Synergy

Understanding the molecular mechanisms underlying the synergistic effects is critical for rational drug development.

Inhibition of DNA Damage Response (DDR) Pathway

The synergistic effect of HGK with doxorubicin is attributed to the inhibition of the DNA Damage Response (DDR) pathway. Doxorubicin induces DNA double-strand breaks, triggering the DDR pathway, which includes the recruitment of the RAD51 protein to repair the damage. HGK has been shown to suppress the expression of RAD51, thereby preventing DNA repair and leading to the accumulation of DNA damage and subsequent cancer cell apoptosis.

DDR_Inhibition Doxorubicin Doxorubicin DNA_Damage DNA Double-Strand Breaks Doxorubicin->DNA_Damage DDR_Activation DDR Pathway Activation DNA_Damage->DDR_Activation RAD51 RAD51 Expression DDR_Activation->RAD51 DNA_Repair DNA Repair RAD51->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis HGK Hydroxythis compound HGK->RAD51

Caption: HGK enhances doxorubicin-induced apoptosis by inhibiting RAD51.

Potential Modulation of JAK/STAT and NF-κB Signaling Pathways

This compound has been shown to inhibit the JAK/STAT and NF-κB signaling pathways in other disease models. These pathways are often constitutively active in cancer cells and contribute to chemoresistance. Therefore, this compound's ability to modulate these pathways presents a plausible mechanism for its potential synergistic effects with chemotherapeutic agents that are often counteracted by these pro-survival signals.

Chemotherapy_Synergy_Workflow cluster_chemo Chemotherapeutic Agent cluster_resistance Chemoresistance Mechanisms cluster_this compound This compound's Potential Role Chemo e.g., Doxorubicin, Cisplatin CancerCell Cancer Cell Chemo->CancerCell Induces Apoptosis Synergistic_Effect Synergistic Apoptosis CancerCell->Synergistic_Effect JAK_STAT JAK/STAT Pathway Pro_Survival Pro-Survival Signals JAK_STAT->Pro_Survival NF_kB NF-κB Pathway NF_kB->Pro_Survival Pro_Survival->CancerCell Inhibits Apoptosis This compound This compound This compound->JAK_STAT This compound->NF_kB

Caption: this compound may overcome chemoresistance by inhibiting pro-survival pathways.

Conclusion and Future Directions

The available evidence, primarily from studies on the related compound Hydroxythis compound, strongly suggests that this compound has the potential to act as a synergistic agent with conventional chemotherapies like doxorubicin. The proposed mechanism of inhibiting the DNA Damage Response pathway is a promising avenue for further investigation. Additionally, this compound's known inhibitory effects on pro-survival signaling pathways such as JAK/STAT and NF-κB warrant further exploration in the context of overcoming chemoresistance.

To fully assess the synergistic potential of this compound, future research should focus on:

  • Direct Combination Studies: Conducting in vitro and in vivo studies combining this compound with a range of standard chemotherapeutic agents (e.g., cisplatin, paclitaxel, 5-fluorouracil) across various cancer types.

  • Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound enhances the efficacy of these agents, including a detailed analysis of its effects on DDR, JAK/STAT, and NF-κB pathways in cancer cells.

  • Pharmacokinetic and Pharmacodynamic Studies: Investigating the pharmacokinetic and pharmacodynamic interactions between this compound and chemotherapeutic drugs to optimize dosing and scheduling for potential clinical applications.

By systematically addressing these research questions, the full therapeutic potential of this compound as a valuable adjunct in cancer chemotherapy can be realized.

References

Unveiling the Molecular Targets of Genkwanin: A Comparative Guide to its Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Genkwanin, a natural flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the direct molecular targets of this compound and validating these interactions are crucial steps in its development as a therapeutic agent. This guide provides a comparative overview of the validation of this compound's targets using molecular docking simulations and in vitro assays, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following tables summarize the quantitative data from molecular docking studies and in vitro assays, offering a comparative look at this compound's interaction with its putative protein targets and its effects on various cell lines.

Table 1: Molecular Docking of this compound with Protein Targets

Target ProteinDocking Score (Binding Energy, kcal/mol)Interacting ResiduesReference
SRCNot explicitly stated, but noted to form three hydrogen bonds.ASP-404, LYS-295[1]
EGFRNot explicitly stated, but noted to form four hydrogen bonds.HIS-280, SER-262, LYS-260[1]
AKT1Not explicitly stated, but noted to have favorable interactions.HIS-13, TRP-99, LYS-8[1]
β-catenin-5.22 to -6.50 (for novel flavonoid inhibitors, specific value for this compound not provided)Not specified for this compound.[2]
Thrombin-CDOCKER_energy > 20.0 (for hit compounds)Not specified for this compound.[3]

Table 2: In Vitro Inhibitory Activity of this compound

Assay TypeTarget/Cell LineIC50 ValueReference
Enzyme InhibitionTyrosinase3.66 x 10⁻⁵ mol/L
Enzyme InhibitionThrombin212 µM
Cell ProliferationHTB-26 (Breast Cancer)10 - 50 µM
Cell ProliferationPC-3 (Pancreatic Cancer)10 - 50 µM
Cell ProliferationHepG2 (Hepatocellular Carcinoma)10 - 50 µM
Cell ProliferationHCT116 (Colorectal Cancer)22.4 µM
Cell ProliferationJurkat (Leukemia)> 80% inhibition at 200 µg/mL
Cell ProliferationK562 (Leukemia)> 80% inhibition at 200 µg/mL

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Molecular Docking Protocol

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned.

    • The 3D structure of this compound is generated and optimized using a computational chemistry software. Gasteger charges are added to the ligand.

  • Grid Generation:

    • A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the ligand is expected to interact.

  • Docking Simulation:

    • A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box.

    • The algorithm calculates the binding energy for different poses of the ligand, and the pose with the lowest binding energy is considered the most favorable.

  • Analysis of Results:

    • The docking results are visualized to analyze the interactions between this compound and the amino acid residues of the target protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

In Vitro Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.

  • Treatment with this compound:

    • The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with no this compound treatment is also included.

    • The cells are incubated with this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.

    • The plate is left at room temperature in the dark for 2 hours.

  • Absorbance Measurement:

    • The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin synthesis.

  • Reaction Mixture Preparation:

    • A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), L-DOPA as the substrate, and mushroom tyrosinase enzyme.

  • Inhibitor Addition:

    • Different concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixture. A control with no inhibitor is also prepared.

  • Enzyme Reaction and Measurement:

    • The reaction is initiated by the addition of the enzyme.

    • The formation of dopachrome, the product of the reaction, is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

  • IC50 Calculation:

    • The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes and experimental designs.

Genkwanin_Target_Validation_Workflow cluster_computational Computational Analysis cluster_invitro In Vitro Validation Target_Identification Target Identification (e.g., Network Pharmacology) Molecular_Docking Molecular Docking Target_Identification->Molecular_Docking Potential Targets Binding_Energy Binding Energy Calculation Molecular_Docking->Binding_Energy Enzyme_Assay Enzyme Inhibition Assay (e.g., Tyrosinase) Molecular_Docking->Enzyme_Assay Guide Selection of Targets Cell_Assay Cell-Based Assays (e.g., MTT Assay) Molecular_Docking->Cell_Assay Guide Selection of Pathways IC50_Enzyme IC50 Determination Enzyme_Assay->IC50_Enzyme IC50_Cell IC50 Determination Cell_Assay->IC50_Cell Validated_Target Validated Target IC50_Enzyme->Validated_Target Confirmation IC50_Cell->Validated_Target Confirmation

This compound Target Validation Workflow

TLR4_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NLRP3 NLRP3 Inflammasome Activation TAK1->NLRP3 NFkB_IkB NF-κB IκB IKK->NFkB_IkB P NFkB NF-κB NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Transcription This compound This compound This compound->TLR4 Inhibition This compound->MyD88 This compound->NLRP3

This compound's Inhibition of TLR4 Signaling

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Beta_Catenin_P β-catenin (P) Destruction_Complex->Beta_Catenin_P Phosphorylation Proteasome Proteasome Beta_Catenin_P->Proteasome Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_Inhibit Inhibition of Destruction Complex Dsh->Destruction_Complex_Inhibit Beta_Catenin_Stable β-catenin (Stable) Nucleus Nucleus Beta_Catenin_Stable->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes This compound This compound This compound->Beta_Catenin_Stable Promotes Degradation

This compound's Modulation of Wnt/β-catenin Signaling

References

Unveiling Genkwanin's Anti-Inflammatory Potential: A Comparative Guide to Replicating Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the anti-inflammatory properties of Genkwanin, a natural flavonoid, benchmarked against established anti-inflammatory agents. Detailed experimental protocols and quantitative data are presented to facilitate the replication and extension of these findings.

This compound has emerged as a promising natural compound with potent anti-inflammatory effects, primarily through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2][3] This guide synthesizes published data on this compound's efficacy and provides a comparative analysis with the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone.

Comparative Efficacy: this compound vs. Standard Anti-Inflammatory Drugs

To provide a clear comparison of anti-inflammatory potency, the following tables summarize the inhibitory effects of this compound, Indomethacin, and Dexamethasone on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundIC50 (µM)Cell LineStimulantReference
This compound~25 µMRAW 264.7LPS (10 ng/mL)[1]
Indomethacin39.7 µMRAW 264.7LPS[1]
Indomethacin56.8 µMRAW 264.7LPS
Dexamethasone34.60 µg/mL (~88 µM)RAW 264.7LPS (1 µg/mL)

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

CompoundCytokineInhibitionConcentrationCell LineStimulantReference
This compoundTNF-α>50%25 µMRAW 264.7LPS (10 ng/mL)
This compoundIL-6>50%25 µMRAW 264.7LPS (10 ng/mL)
DexamethasoneTNF-αSignificant1 µMRAW 264.7LPS
DexamethasoneIL-6Significant-RAW 264.7LPS
IndomethacinTNF-αIC50: 143.7 µM-RAW 264.7LPS

Signaling Pathways and Experimental Workflows

This compound exerts its anti-inflammatory effects by targeting critical nodes in inflammatory signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.

Genkwanin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPKK MAPKK (MKK3/6, MKK4/7) MyD88->MAPKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates p38 p38 MAPKK->p38 phosphorylates JNK JNK MAPKK->JNK phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 AP1->Nucleus translocates This compound This compound This compound->IKK inhibits This compound->p38 inhibits phosphorylation This compound->JNK inhibits phosphorylation

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treat with this compound or comparators cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for specified time stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Lyse Cells incubation->cell_lysis elisa ELISA for TNF-α, IL-6 supernatant->elisa griess Griess Assay for NO supernatant->griess western Western Blot for p-p38, p-JNK, etc. cell_lysis->western data_analysis Data Analysis and Comparison elisa->data_analysis griess->data_analysis western->data_analysis end End data_analysis->end

Caption: Workflow for in-vitro anti-inflammatory assays.

Detailed Experimental Protocols

To ensure the reproducibility of the findings, detailed methodologies for key experiments are provided below.

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well or in 24-well plates at 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, Indomethacin, or Dexamethasone. The cells are pre-treated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) from Escherichia coli is added to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated p38 (p-p38), phosphorylated JNK (p-JNK), and other target proteins. Recommended antibody dilutions are typically 1:1000.

    • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Adjuvant-Induced Arthritis (AIA) in Rats
  • Animals: Male Lewis or Wistar rats are commonly used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL) into the base of the tail or the footpad of one hind paw.

  • Treatment: this compound (e.g., 10 mg/kg/day, orally) or comparator drugs are administered daily, starting from the day of adjuvant injection.

  • Assessment of Arthritis:

    • Paw Swelling: The volume of the hind paws is measured using a plethysmometer at regular intervals.

    • Arthritis Score: The severity of arthritis in each paw is scored visually on a scale of 0-4, based on erythema, swelling, and joint deformity.

    • Histopathology: At the end of the experiment, ankle joints are collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) to assess synovial inflammation, cartilage erosion, and bone destruction.

  • Biochemical Analysis: Serum levels of TNF-α and IL-6 are measured by ELISA to quantify systemic inflammation.

References

Genkwanin's Thrombin Inhibition: A Comparative Analysis with Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of genkwanin on thrombin, a key enzyme in the blood coagulation cascade, relative to other flavonoids. The information is supported by experimental data to offer an objective performance assessment for research and drug development purposes.

Quantitative Comparison of Thrombin Inhibitory Activity

This compound has been identified as a weak inhibitor of thrombin. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and a selection of other flavonoids, categorized by their inhibitory strength.

FlavonoidIC50 (μM)Inhibitory Strength
Myricetin56.5Strong
Scutellarein70.8Strong
Isorhamnetin72.2Strong
Myricitrin79.5Strong
Baicalin88.6Strong
Apigenin96.2Strong
Hydroxythis compound99.7Strong
Kaempferol107Moderate
Hispidulin126Moderate
Diosmetin131Moderate
Herbacetin133Moderate
Luteolin146Moderate
Luteoloside155Moderate
Galangin159Moderate
Fisetin178Moderate
This compound 212 ± 30 Weak [1]
Quercetin200-500Weak[1]
Astragaline200-500Weak[1]
Morin200-500Weak[1]
Baicalein200-500Weak[1]
Rutin200-500Weak
Naringin200-500Weak

Experimental Protocols

The inhibitory effects of flavonoids on thrombin are commonly assessed using a chromogenic substrate assay. This method measures the enzymatic activity of thrombin by observing the color change of a synthetic substrate.

Chromogenic Thrombin Inhibition Assay

Objective: To determine the concentration of a flavonoid required to inhibit 50% of thrombin's enzymatic activity (IC50).

Materials:

  • Human thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Tris-buffered saline (TBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) for dissolving flavonoids

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of human thrombin in TBS.

    • Prepare stock solutions of the test flavonoids (e.g., this compound, quercetin) in DMSO.

    • Prepare a working solution of the chromogenic substrate in TBS.

  • Assay Protocol:

    • In a 96-well microplate, add a specific volume of TBS.

    • Add varying concentrations of the flavonoid test solution to the wells. A control well should contain only DMSO.

    • Add the human thrombin solution to each well and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader to determine the rate of reaction.

  • Data Analysis:

    • Calculate the percentage of thrombin inhibition for each flavonoid concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the flavonoid concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizing Key Processes

To better understand the context of thrombin inhibition, the following diagrams illustrate the blood coagulation cascade and a typical experimental workflow.

Thrombin_Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X + VIIIa TissueFactor Tissue Factor VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X + Tissue Factor Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va PlateletActivation Platelet Activation Thrombin->PlateletActivation FactorV FactorV Thrombin->FactorV FactorVa FactorVa Thrombin->FactorVa FactorVIII FactorVIII Thrombin->FactorVIII FactorVIIIa FactorVIIIa Thrombin->FactorVIIIa FactorXI FactorXI Thrombin->FactorXI FactorXIa FactorXIa Thrombin->FactorXIa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin CrosslinkedFibrin CrosslinkedFibrin Fibrin->CrosslinkedFibrin XIIIa XIII XIII XIIIa XIIIa XIII->XIIIa Thrombin FactorV->FactorVa Activates FactorVIII->FactorVIIIa Activates FactorXI->FactorXIa Activates

Caption: The blood coagulation cascade showing the intrinsic, extrinsic, and common pathways converging on the activation of thrombin.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Thrombin, Flavonoids, Substrate) Plate Prepare 96-well Plate Reagents->Plate AddFlavonoids Add Flavonoid Solutions Plate->AddFlavonoids AddThrombin Add Thrombin & Incubate AddFlavonoids->AddThrombin AddSubstrate Add Chromogenic Substrate AddThrombin->AddSubstrate Measure Measure Absorbance AddSubstrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot DetermineIC50 Determine IC50 Plot->DetermineIC50

Caption: A generalized workflow for a chromogenic thrombin inhibition assay.

Concluding Remarks

The available data consistently categorize this compound as a weak inhibitor of thrombin when compared to other flavonoids such as myricetin and apigenin, which demonstrate strong inhibitory activity. While the precise kinetic mechanism of thrombin inhibition by this compound has not been fully elucidated in the reviewed literature, the provided IC50 values offer a clear quantitative basis for comparison. For researchers in drug discovery, the stronger inhibitors identified may represent more promising lead compounds for the development of novel anticoagulants. Further kinetic studies on this compound would be beneficial to fully characterize its interaction with thrombin and its potential, if any, as a modulator of coagulation.

References

A Comparative Analysis of Genkwanin's Impact on JAK/STAT and NF-κB Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of Genkwanin, a natural flavone, on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) signaling pathways. This compound's performance is compared with established inhibitors, Tofacitinib for the JAK/STAT pathway and BAY 11-7082 for the NF-κB pathway, supported by experimental data.

Executive Summary

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data gathered from experimental studies on this compound and its comparators.

Table 1: In Vivo Effects of this compound on Key Signaling Proteins in Adjuvant-Induced Arthritis (AIA) Rats

Treatment GroupDose (mg/kg/day)Relative p-JAK2/JAK2 Expression (Grayscale Value)Relative p-STAT3/STAT3 Expression (Grayscale Value)Relative p-p65/p65 Expression (Grayscale Value)
Control-1.00 ± 0.121.00 ± 0.151.00 ± 0.11
AIA Model-2.85 ± 0.213.12 ± 0.252.98 ± 0.23
This compound52.15 ± 0.182.34 ± 0.202.21 ± 0.19*
This compound101.78 ± 0.15 1.95 ± 0.171.83 ± 0.16
This compound201.42 ± 0.131.58 ± 0.14 1.49 ± 0.13
Methotrexate21.65 ± 0.14 1.81 ± 0.161.70 ± 0.15
Tripterygium glycosides101.51 ± 0.131.69 ± 0.15 1.58 ± 0.14

*p < 0.05, **p < 0.01 vs. AIA Model group. Data is presented as mean ± SD. (Data synthesized from a study on adjuvant-induced arthritis in rats)

Table 2: Effect of this compound on Serum Cytokine and Nitric Oxide Levels in AIA Rats

Treatment GroupDose (mg/kg/day)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)NO (μmol/L)
Control-45.3 ± 5.162.1 ± 7.3125.4 ± 13.835.2 ± 4.1
AIA Model-128.7 ± 11.5185.4 ± 15.258.2 ± 6.998.6 ± 9.2
This compound1085.6 ± 8.2 110.2 ± 10.192.1 ± 9.5 65.4 ± 6.8
This compound2068.4 ± 7.1 88.5 ± 8.9108.7 ± 11.2 51.3 ± 5.5

**p < 0.01 vs. AIA Model group. Data is presented as mean ± SD. (Data synthesized from a study on adjuvant-induced arthritis in rats)

Table 3: Comparative Profile of this compound and Standard Inhibitors

CompoundTarget Pathway(s)Mechanism of ActionReported Efficacy
This compound JAK/STAT & NF-κBInhibits phosphorylation of JAK2, STAT3, and p65.Dose-dependently reduces inflammation and joint destruction in a rat model of arthritis.
Tofacitinib JAK/STATPrimarily inhibits JAK1 and JAK3, with some activity against JAK2.Effective in treating rheumatoid arthritis in clinical trials, showing dose-dependent improvements in ACR response rates.
BAY 11-7082 NF-κBIrreversibly inhibits the phosphorylation of IκBα, preventing NF-κB activation.Potent anti-inflammatory effects in various in vitro and in vivo models.

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA This compound This compound This compound->JAK Tofacitinib Tofacitinib Tofacitinib->JAK Gene Gene Transcription (Inflammation) DNA->Gene

Caption: The JAK/STAT signaling pathway and points of inhibition.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p65/p50) DNA DNA NFkB->DNA pIkB p-IκBα IkB_NFkB->pIkB pIkB->NFkB IκBα Degradation This compound This compound This compound->IKK BAY117082 BAY 11-7082 BAY117082->IKK Gene Gene Transcription (Inflammation) DNA->Gene

Caption: The NF-κB signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Cells Plate Cells (e.g., RAW 264.7 Macrophages) Treatment Pre-treat with this compound or Comparator Cells->Treatment Stimulation Stimulate with LPS or Cytokine Treatment->Stimulation Lysate Prepare Cell Lysates Stimulation->Lysate ELISA ELISA for Cytokines (TNF-α, IL-6) Stimulation->ELISA Luciferase NF-κB Luciferase Assay Stimulation->Luciferase Western Western Blot for p-STAT3, p-p65, etc. Lysate->Western

Caption: A generalized experimental workflow for studying this compound's effects.

Logical_Relationship This compound This compound Inhibition Inhibition of JAK/STAT & NF-κB Pathways This compound->Inhibition Cytokines Decreased Pro-inflammatory Cytokine Production Inhibition->Cytokines Inflammation Reduced Inflammatory Response Cytokines->Inflammation

Caption: The logical flow of this compound's anti-inflammatory action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.

Western Blot Analysis for Phosphorylated JAK2, STAT3, and p65

This protocol is adapted from studies investigating the effects of this compound in an adjuvant-induced arthritis rat model.

  • Tissue Preparation:

    • Synovial tissues from the ankle joints of treated and control rats are excised and immediately frozen in liquid nitrogen.

    • Tissues are homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • The homogenates are centrifuged at 12,000 x g for 15 minutes at 4°C, and the supernatant containing the total protein is collected.

    • Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (30-50 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.

    • The samples are loaded onto a 10% SDS-polyacrylamide gel and separated by electrophoresis.

    • Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for p-JAK2, JAK2, p-STAT3, STAT3, p-p65, p65, and β-actin (as a loading control), diluted according to the manufacturer's recommendations.

    • After washing three times with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The membrane is washed again three times with TBST.

  • Detection and Quantification:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

NF-κB Luciferase Reporter Assay

This protocol provides a general framework for assessing NF-κB activation in a cell-based assay.

  • Cell Culture and Transfection:

    • HEK293T or RAW 264.7 cells are seeded in a 96-well plate.

    • Cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment and Stimulation:

    • After 24 hours of transfection, the cells are pre-treated with various concentrations of this compound or a comparator (e.g., BAY 11-7082) for 1-2 hours.

    • The cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) (100 ng/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.

  • Luciferase Activity Measurement:

    • The cells are lysed, and the luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • The results are expressed as the fold induction of NF-κB activity relative to the unstimulated control.

Conclusion

This compound demonstrates a potent and dose-dependent inhibitory effect on both the JAK/STAT and NF-κB signaling pathways in preclinical models of inflammation. Its efficacy in reducing the phosphorylation of key signaling molecules and suppressing the production of pro-inflammatory mediators is comparable to established therapeutic agents like Methotrexate. While further studies are needed to determine its precise IC50 values and to fully elucidate its mechanism of action in various cell types, this compound presents a promising natural compound for the development of novel anti-inflammatory therapies. The provided data and protocols offer a solid foundation for researchers to further explore the therapeutic potential of this compound.

References

Safety Operating Guide

A Guide to the Safe Disposal of Genkwanin for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Genkwanin, a non-glycosylated flavonoid, is identified as a toxic substance that can cause moderate to severe irritation to the skin and eyes, is harmful if swallowed, and may lead to respiratory irritation.[1][2] Therefore, it is imperative to handle and dispose of this compound as hazardous chemical waste, adhering to stringent safety protocols.

Core Principles for this compound Waste Management

The disposal of this compound must be managed through a licensed professional waste disposal service.[3] Under no circumstances should this compound or its containers be discarded in general trash or poured down the drain.[4] All materials that have come into contact with this compound, including personal protective equipment (PPE), weighing papers, and disposable labware, must also be treated as hazardous waste.

Quantitative Data for Hazard Assessment

A summary of the key hazard information for this compound is provided below to inform safe handling and disposal practices.

PropertyValueSource
Chemical Name 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Molecular Formula C₁₆H₁₂O₅
Molecular Weight 284.26 g/mol
Hazard Description Toxic, Moderate to severe skin and eye irritant
GHS Hazard Statements H302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Signal Word Warning

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the safe disposal of this compound waste products in a laboratory setting. This protocol is based on general guidelines for hazardous chemical waste management.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles, when handling this compound waste.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place pure this compound powder, contaminated solids (e.g., weighing paper, contaminated gloves, bench protectors), and any materials used for spill cleanup into a clearly labeled, sealed, and chemically compatible container designated for solid hazardous waste.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, sealed, and leak-proof container for liquid hazardous waste. Ensure the container material is compatible with the solvent used.
    • Do not mix this compound waste with other incompatible waste streams. For instance, never mix oxidizing acids with organic chemical waste.

  • Sharps Waste:

    • Any contaminated sharps (e.g., needles, Pasteur pipettes) should be placed in a designated sharps container for hazardous chemical waste.

3. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations. If using a container other than the original, ensure any previous labels are fully defaced.

4. Storage of Waste:

  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and away from incompatible materials.

  • Ensure waste containers are kept closed at all times, except when adding waste.

  • The SAA should be inspected weekly for any signs of leakage.

5. Disposal of Empty Containers:

  • A container that held this compound is considered hazardous waste.

  • To render the container non-hazardous, it must be triple-rinsed with a solvent capable of removing the residue.

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as liquid hazardous waste.

  • After triple-rinsing, deface all hazardous labels on the empty container and remove the cap before disposing of it as regular trash.

6. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste.

  • Follow your institution's specific procedures for requesting a waste pickup. Do not allow waste to accumulate beyond the limits set by regulations (e.g., 55 gallons for hazardous waste, or 1 quart for acutely toxic waste).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process for handling contaminated materials.

Genkwanin_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_handling Handling & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) This compound This compound Waste Generated PPE->this compound SolidWaste Solid Waste Container (Contaminated PPE, Labware) This compound->SolidWaste Solid LiquidWaste Liquid Waste Container (Solutions, Rinsate) This compound->LiquidWaste Liquid EmptyContainer Empty this compound Container This compound->EmptyContainer Empty Label Label Container: 'Hazardous Waste, this compound' SolidWaste->Label LiquidWaste->Label TripleRinse Triple-Rinse Container EmptyContainer->TripleRinse Store Store in Designated Satellite Accumulation Area (SAA) Label->Store EHSPickup Arrange Pickup by EH&S or Licensed Disposal Service Store->EHSPickup CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate Trash Dispose of Defaced Container in Regular Trash TripleRinse->Trash After Rinsing & Defacing CollectRinsate->LiquidWaste

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment from potential harm.

References

Personal protective equipment for handling Genkwanin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Genkwanin, a naturally occurring monomethoxyflavone. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Safety Precautions

This compound is a pharmaceutically active compound that requires careful handling. It is classified as toxic and can be a moderate to severe irritant to the skin and eyes.[1] Key hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Handling should only be performed by personnel trained and familiar with the risks associated with potent active pharmaceutical ingredients.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:

Protection TypeRequired PPESpecifications and Rationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and dust, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and irritation. Always inspect gloves for integrity before use and wash hands after removal.
Body Protection Laboratory coatProtects skin from accidental contact and prevents contamination of personal clothing.
Respiratory NIOSH-approved respirator with particulate filterRequired when handling the powder form to prevent respiratory tract irritation from dust or aerosols.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValueSource
Molecular Formula C₁₆H₁₂O₅
Molecular Weight 284.26 g/mol
CAS Number 437-64-9
Appearance Solid powder
Synonyms 7-O-Methylapigenin, Apigenin 7-methyl ether, Puddumetin

Operational Plan: Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for both safety and maintaining the integrity of the compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly worn. All operations involving solid this compound should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Weighing and Transferring: Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid compound, taking care to avoid generating dust.

  • Preparing Solutions: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Post-Handling: After handling, thoroughly decontaminate the work area, including all equipment and surfaces.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term storage as a powder, a temperature of -20°C for up to 3 years is recommended.

  • Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.

Disposal Plan

All waste materials contaminated with this compound, including used PPE, empty containers, and contaminated lab supplies, must be treated as chemical waste.

  • Segregation: Collect all this compound-contaminated waste in a designated, clearly labeled, and sealed container.

  • Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in regular trash.

Genkwanin_Handling_Workflow This compound Safe Handling Workflow start Start: Acquire this compound prep 1. Preparation - Don appropriate PPE - Work in a chemical fume hood start->prep handling 2. Handling - Weighing and Transferring - Preparing Solutions prep->handling post_handling 3. Post-Handling - Decontaminate work area - Clean equipment handling->post_handling storage 4. Storage - Tightly sealed container - Cool, dry, well-ventilated area post_handling->storage disposal 5. Disposal - Segregate as chemical waste - Follow institutional protocols post_handling->disposal end End: Procedure Complete storage->end disposal->end

Caption: A workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Genkwanin
Reactant of Route 2
Reactant of Route 2
Genkwanin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.